molecular formula C13H17N5O5 B12387086 8-Allyloxyadenosine

8-Allyloxyadenosine

货号: B12387086
分子量: 323.30 g/mol
InChI 键: KXJZSIPISHDOMT-WURNFRPNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

8-Allyloxyadenosine is a useful research compound. Its molecular formula is C13H17N5O5 and its molecular weight is 323.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C13H17N5O5

分子量

323.30 g/mol

IUPAC 名称

(2R,3S,5R)-2-(6-amino-8-prop-2-enoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H17N5O5/c1-2-3-22-13-17-7-10(14)15-5-16-11(7)18(13)12-9(21)8(20)6(4-19)23-12/h2,5-6,8-9,12,19-21H,1,3-4H2,(H2,14,15,16)/t6-,8?,9+,12-/m1/s1

InChI 键

KXJZSIPISHDOMT-WURNFRPNSA-N

手性 SMILES

C=CCOC1=NC2=C(N=CN=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)N

规范 SMILES

C=CCOC1=NC2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to 8-Allyloxyadenosine: Chemical Structure, Synthesis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 8-Allyloxyadenosine, a substituted purine (B94841) nucleoside of interest in medicinal chemistry and drug development. The document outlines its chemical structure, proposes a detailed synthesis protocol based on established methods for analogous compounds, and presents expected analytical data. Furthermore, it discusses the broader biological context of 8-substituted adenosine (B11128) analogs and their roles in cellular signaling pathways.

Chemical Structure and Properties

This compound is a derivative of the endogenous nucleoside adenosine, characterized by an allyloxy group (-O-CH₂-CH=CH₂) attached to the C8 position of the purine ring. This modification significantly alters the electronic and steric properties of the adenosine core, influencing its interaction with biological targets.

Below is a diagram of the chemical structure of this compound.

G Chemical Structure of this compound cluster_purine Purine Core cluster_ribose Ribose Moiety cluster_substituents Substituents N1 N C2 C N1->C2 C2->N1 N3 N C2->N3 C4 C N3->C4 C4->N3 C5 C C4->C5 N9 N C4->N9 C6 C C5->C6 C6->N1 C6->C5 NH2 NH₂ C6->NH2 N7 N N7->C5 C8 C C8->N7 C8->N7 O_allyl O C8->O_allyl N9->C8 C1_prime C1' N9->C1_prime β-glycosidic bond C2_prime C2' C1_prime->C2_prime C3_prime C3' C2_prime->C3_prime OH_2_prime OH C2_prime->OH_2_prime C4_prime C4' C3_prime->C4_prime OH_3_prime OH C3_prime->OH_3_prime O4_prime O C4_prime->O4_prime C5_prime C5' C4_prime->C5_prime O4_prime->C1_prime OH_5_prime OH C5_prime->OH_5_prime CH2_allyl CH₂ O_allyl->CH2_allyl CH_allyl CH CH2_allyl->CH_allyl CH2_terminal CH₂ CH_allyl->CH2_terminal

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)
PropertyValue
Molecular Formula C₁₃H₁₇N₅O₅
Molecular Weight 323.31 g/mol
logP (Predicted) -0.5
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 8

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, starting from the readily available 8-Bromoadenosine. The following protocol is a representative procedure adapted from the synthesis of similar 8-alkoxyadenosine derivatives.

Experimental Protocol: Synthesis of this compound from 8-Bromoadenosine

Materials:

Procedure:

  • Preparation of Sodium Allyloxide: To a stirred solution of allyl alcohol (5 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.5 equivalents) portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes to allow for the formation of sodium allyloxide.

  • Nucleophilic Substitution: A solution of 8-Bromoadenosine (1 equivalent) in anhydrous DMF is added dropwise to the freshly prepared sodium allyloxide solution.

  • Reaction: The reaction mixture is then heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane (B109758)/methanol (e.g., 9:1 v/v).

  • Work-up: After the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature and quenched by the slow addition of methanol to destroy any excess sodium hydride. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography. The column is typically eluted with a gradient of methanol in dichloromethane or ethyl acetate to afford pure this compound.

Expected Yield: The yields for similar reactions with other primary alcohols typically range from 60% to 80%.

Characterization Data (Predicted)

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-2
~7.20br s2HNH₂
~6.00m1HH-1'
~5.95m1H-OCH₂-CH =CH₂
~5.30d1H-OCH₂-CH=CH ₂ (trans)
~5.20d1H-OCH₂-CH=CH ₂ (cis)
~4.70t1HH-2'
~4.60d2H-OCH ₂-CH=CH₂
~4.20t1HH-3'
~3.95m1HH-4'
~3.60m2HH-5'
~5.50d1H2'-OH
~5.25d1H3'-OH
~5.00t1H5'-OH
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~156.0C-6
~152.5C-2
~150.0C-4
~149.0C-8
~134.0-OCH₂-C H=CH₂
~118.0-OCH₂-CH=C H₂
~119.5C-5
~88.0C-1'
~86.0C-4'
~74.0C-2'
~71.0C-3'
~69.0-OC H₂-CH=CH₂
~62.0C-5'
Table 3: Expected Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (Calculated)Major Fragment Ions (m/z)Fragmentation Pathway
ESI+324.1308192.0832Loss of the ribose moiety
150.0579Adenine-8-oxy base fragment
41.0391Allyl cation

Biological Context and Signaling Pathways

8-substituted adenosine analogs are a well-studied class of compounds with a wide range of biological activities, primarily through their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors (GPCRs) are involved in numerous physiological processes, making them attractive targets for drug discovery.

The nature of the substituent at the 8-position significantly influences the analog's affinity and efficacy at the different adenosine receptor subtypes. For instance, bulky and hydrophobic groups at the C8 position can confer selectivity for the A₃ adenosine receptor.

The primary signaling pathway modulated by adenosine receptors is the cyclic AMP (cAMP) pathway. Activation of A₂ₐ and A₂ₑ receptors, which are coupled to stimulatory G-proteins (Gαs), leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. Conversely, activation of A₁ and A₃ receptors, coupled to inhibitory G-proteins (Gαi), inhibits adenylyl cyclase and decreases cAMP levels. This modulation of cAMP levels has widespread downstream effects, primarily through the activation or inhibition of Protein Kinase A (PKA).

Below is a diagram illustrating the generalized signaling pathway for 8-substituted adenosine analogs.

G Generalized Signaling Pathway of 8-Substituted Adenosine Analogs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound AR Adenosine Receptor (A1, A2A, A2B, A3) This compound->AR Binds G_protein G-protein (Gs/Gi) AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates/Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular_Response CREB->Cellular_Response Leads to

Caption: Generalized signaling cascade for 8-substituted adenosine analogs.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound is outlined in the diagram below.

G Experimental Workflow for this compound Start Start: 8-Bromoadenosine & Allyl Alcohol Reaction Nucleophilic Substitution (NaH, DMF, 80-90°C) Start->Reaction Workup Quenching (MeOH) & Solvent Removal Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Structure Verification Purification->Characterization NMR ¹H and ¹³C NMR Characterization->NMR MS Mass Spectrometry Characterization->MS Purity Purity Assessment (e.g., HPLC) Characterization->Purity Final_Product Pure this compound Purity->Final_Product

Caption: A typical experimental workflow for synthesis and analysis.

Conclusion

This technical guide provides a comprehensive overview of this compound, a molecule of interest for researchers in drug discovery. While specific experimental data for this exact compound is limited in publicly available literature, this guide offers a robust framework for its synthesis and characterization based on established chemical principles and data from closely related analogs. The exploration of 8-substituted adenosine derivatives continues to be a promising avenue for the development of novel therapeutics targeting adenosine receptors and their associated signaling pathways.

An In-depth Technical Guide to the Mechanism of Action of 8-Allyloxyadenosine in Immune Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

8-Allyloxyadenosine is a synthetic small molecule belonging to the adenine (B156593) derivative class of compounds, which function as potent immunomodulators. Its mechanism of action is centered on its role as an agonist for Toll-like Receptor 7 (TLR7). Located within the endosomes of immune cells, TLR7 is a critical pattern recognition receptor (PRR) that detects single-stranded RNA (ssRNA) from viral pathogens. By mimicking this natural ligand, this compound activates downstream signaling cascades, leading to a robust innate and subsequent adaptive immune response. This guide provides a detailed examination of the molecular pathways, cellular targets, quantitative activity of related compounds, and key experimental protocols used to elucidate the function of this class of TLR7 agonists.

Core Mechanism of Action: TLR7 Agonism

The primary mechanism of action for this compound is the activation of Toll-like Receptor 7. This process occurs in the endosomal compartments of specific immune cells, most notably plasmacytoid dendritic cells (pDCs) and B cells.[1]

2.1 Ligand Recognition and Receptor Activation Upon cellular uptake, this compound translocates to the endosome where it binds to the TLR7 protein complex. TLR7 recognizes purine-rich ssRNA, and adenine derivatives like this compound act as mimetics of this natural ligand.[2] This binding event induces a conformational change in the TLR7 dimer, initiating the recruitment of intracellular signaling adaptors.

2.2 The MyD88-Dependent Signaling Pathway TLR7 activation triggers a canonical signaling pathway that is entirely dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[2] This cascade proceeds through several key steps:

  • MyD88 Recruitment: Upon ligand binding, the Toll-interleukin-1 receptor (TIR) domain of TLR7 recruits MyD88.

  • Myddosome Formation: MyD88 then recruits members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, to form a helical signaling complex known as the Myddosome.

  • TRAF6 Activation: This complex activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

  • Downstream Kinase Activation: TRAF6, in turn, activates downstream kinases, including TGF-β-activated kinase 1 (TAK1).

  • Transcription Factor Activation: The cascade culminates in the activation of two critical groups of transcription factors:

    • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Leads to the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[2]

    • IRF7 (Interferon Regulatory Factor 7): Master regulator for the production of Type I interferons (IFN-α/β).[1]

The following diagram illustrates this core signaling pathway.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus agonist This compound tlr7 TLR7 Dimer agonist->tlr7 binds myd88 MyD88 tlr7->myd88 recruits irak4 IRAK4 myd88->irak4 irak1 IRAK1 irak4->irak1 traf6 TRAF6 irak1->traf6 tak1 TAK1 Complex traf6->tak1 ikb IκB tak1->ikb phosphorylates irf7 IRF7 tak1->irf7 activates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB nfkb->nfkb_nuc translocates irf7_nuc IRF7 irf7->irf7_nuc translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb_nuc->cytokines induces transcription interferons Type I Interferons (IFN-α, IFN-β) irf7_nuc->interferons induces transcription

Figure 1: TLR7 signaling cascade initiated by this compound.

Cellular Targets and Immunological Outcomes

This compound and related TLR7 agonists primarily target professional antigen-presenting cells (APCs), leading to the activation of both innate and adaptive immunity.

  • Plasmacytoid Dendritic Cells (pDCs): These are the most potent producers of Type I interferons upon TLR7 stimulation. The massive secretion of IFN-α by pDCs is a hallmark of TLR7 agonist activity and is crucial for establishing an antiviral state and activating other immune cells.[1]

  • Myeloid Dendritic Cells (mDCs) and Macrophages: While human TLR8 is the dominant receptor in these cells, potent TLR7 agonists can still induce their maturation and activation. This leads to the upregulation of co-stimulatory molecules (CD80, CD86), enhanced antigen presentation, and production of pro-inflammatory cytokines like TNF-α and IL-12.[1]

  • B Cells: Human B cells express TLR7, and its activation leads to their proliferation, differentiation, and antibody production, making TLR7 agonists effective vaccine adjuvants.[1]

The overall immunological outcome is a potent Th1-polarizing immune response, characterized by strong cell-mediated immunity, which is highly effective for clearing viral infections and for cancer immunotherapy.

Quantitative Data: Potency of Related TLR7 Agonists

While specific EC50 values for this compound are not widely published, extensive structure-activity relationship (SAR) studies have been performed on the closely related 8-oxoadenine scaffold. The following table summarizes the potency of various 8-oxoadenine derivatives in a HEK293 cell line stably transfected with human TLR7 and an NF-κB reporter gene. This data demonstrates how modifications to the core structure influence agonist activity.[1]

Compound IDR Group (at 2-position)N-9 Substitution LinkerN-9 HeterocyclehTLR7 EC50 (µM)[1]hTLR8 EC50 (µM)[1]
1a ButoxyEthylPiperidine0.083> 50
1b ButoxyPropylPiperidine0.024> 50
1c ButoxyButylPiperidine0.023> 50
2a ButoxyEthylPyrrolidine0.12> 50
2b ButoxyPropylPyrrolidine0.024> 50
2c ButoxyButylPyrrolidine0.020> 50
6a ButoxyPropyl4-OH-Piperidine0.06812.5

Data sourced from a study on 8-oxoadenine derivatives, which are structurally analogous to this compound. Potency was measured via NF-κB activation in a HEK293 reporter assay.[1]

Experimental Protocols

The mechanism of action of TLR7 agonists is typically characterized using a series of well-established in vitro assays.

5.1 Protocol: TLR7 Activity Reporter Assay

Objective: To quantify the potency (EC50) of a test compound to activate the TLR7 signaling pathway.

Methodology:

  • Cell Culture: Use HEK-Blue™ hTLR7 cells, which are HEK293 cells stably co-transfected with the human TLR7 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

  • Compound Preparation: Prepare a serial dilution of this compound (e.g., from 100 µM to 0.01 nM) in endotoxin-free water and then dilute in cell culture medium.

  • Cell Stimulation: Plate HEK-Blue™ hTLR7 cells in a 96-well plate. Add the diluted compound to the wells. Include a positive control (e.g., R848) and a negative control (vehicle).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: Collect a small aliquot of the cell supernatant. Add QUANTI-Blue™ solution, a reagent that detects SEAP activity.

  • Data Acquisition: Incubate for 1-3 hours and measure the optical density (OD) at 620-650 nm using a spectrophotometer.

  • Analysis: Plot the OD values against the compound concentration. Use non-linear regression (log(agonist) vs. response) to calculate the EC50 value.

5.2 Protocol: Cytokine Induction in Human PBMCs

Objective: To measure the ability of a test compound to induce cytokine production from primary human immune cells.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^6 cells/mL.

  • Compound Stimulation: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines (e.g., IFN-α, TNF-α, IL-6) in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits according to the manufacturer's instructions.

  • Analysis: Plot cytokine concentration against compound concentration to determine the dose-response relationship.

The following diagram provides a visual representation of a typical experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output pbmc Isolate Human PBMCs stim Stimulate PBMCs with Compound (24h) pbmc->stim compound Prepare Serial Dilution of this compound compound->stim harvest Harvest Supernatant stim->harvest flow Analyze Cell Maturation (Flow Cytometry) stim->flow Cell Pellet elisa Quantify Cytokines (ELISA / Luminex) harvest->elisa markers Upregulation of CD86, HLA-DR on mDCs flow->markers data Dose-Response Curves (e.g., IFN-α, TNF-α) elisa->data

References

The Emergence of 8-Oxoadenine Derivatives as Potent Toll-like Receptor 7/8 Agonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activity of 8-oxoadenine derivatives, a promising class of small molecules that function as agonists for Toll-like receptors 7 and 8 (TLR7/8). While the user's initial query focused on 8-allyloxyadenosine, a thorough review of the scientific literature indicates a lack of direct evidence for its activity as a TLR agonist. However, substantial research exists for the closely related 8-oxoadenine class, which serves as a robust foundation for understanding the potential of adenosine-like structures in TLR modulation. This document provides a comprehensive summary of their mechanism of action, quantitative biological data, detailed experimental protocols for their characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to 8-Oxoadenine Derivatives as TLR7/8 Agonists

Toll-like receptors 7 and 8 are key components of the innate immune system, recognizing single-stranded RNA viruses and initiating a cascade of immune responses. Their activation in antigen-presenting cells (APCs) like dendritic cells (DCs) and monocytes leads to the production of pro-inflammatory cytokines and Type I interferons, which in turn modulate the adaptive immune response.[1][2] This makes TLR7 and TLR8 prime targets for the development of vaccine adjuvants, immunotherapies for cancer, and treatments for infectious diseases.[3][4]

8-Oxoadenine derivatives have emerged as a significant class of synthetic small molecule agonists of TLR7 and/or TLR8.[1][5][6] These compounds mimic the natural ligands of these receptors, leading to potent immune activation. Structure-activity relationship (SAR) studies have demonstrated that modifications to the 8-oxoadenine scaffold, particularly at the N9 and C2 positions, can modulate their potency and selectivity for TLR7 versus TLR8.[6][7] This tunability allows for the rational design of compounds with desired immunological profiles.

Mechanism of Action and Signaling Pathways

Upon entering the endosome of an immune cell, 8-oxoadenine derivatives bind to TLR7 and/or TLR8, inducing receptor dimerization. This conformational change initiates a downstream signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein. The MyD88-dependent pathway ultimately leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and interferon regulatory factor 7 (IRF7). Activation of NF-κB drives the expression of pro-inflammatory cytokines such as TNF-α and IL-12, while IRF7 activation leads to the production of Type I interferons (IFN-α/β).[1][2]

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_NFkB NF-κB Pathway cluster_IRF IRF Pathway cluster_cytokines Gene Transcription 8-Oxoadenine 8-Oxoadenine TLR7_8 TLR7/8 8-Oxoadenine->TLR7_8 Binding & Dimerization MyD88 MyD88 TLR7_8->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Releases Nucleus Nucleus NF_kappa_B->Nucleus IRF7->Nucleus Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Nucleus->Pro_inflammatory_Cytokines Induces Type_I_IFN Type I Interferons (IFN-α/β) Nucleus->Type_I_IFN Induces Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_functional Functional Characterization Synthesis Synthesis of 8-Oxoadenine Derivatives HEK_assay HEK-Blue™ TLR7/8 Reporter Assay Synthesis->HEK_assay Determine Potency & Selectivity PBMC_assay Cytokine Profiling in Human PBMCs HEK_assay->PBMC_assay Assess Functional Response DC_maturation Dendritic Cell Maturation Assay PBMC_assay->DC_maturation Evaluate APC Activation

References

8-Allyloxyadenosine: Uncharted Territory in Adenosine Analogue Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, detailed information regarding the discovery, synthesis, and initial biological characterization of 8-Allyloxyadenosine remains elusive. This particular adenosine (B11128) analogue has not been the subject of significant published research, limiting the ability to provide an in-depth technical guide as requested.

Our extensive search included queries for its synthesis, biological evaluation, potential patents, discovery, and characterization. The search results consistently pointed to research on other 8-substituted adenosine derivatives, such as 8-aminoadenosine, 8-methoxyadenosine, and 8-chloroadenosine, but provided no specific data or experimental protocols for this compound.

Consequently, the core requirements of the requested technical guide—including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time due to the absence of primary scientific literature on the topic.

Researchers and drug development professionals interested in this compound should be aware that this compound represents a largely unexplored area of adenosine analogue research. Any investigation into its properties would likely require de novo synthesis and a full suite of biological and pharmacological characterization assays.

Further research is required to determine the following:

  • A viable and scalable synthetic route to this compound.

  • Its in vitro and in vivo biological activity, including its effects on adenosine receptors and other potential cellular targets.

  • Its mechanism of action and any associated signaling pathways.

  • Its pharmacokinetic and pharmacodynamic properties.

  • Its potential therapeutic applications.

Until such research is conducted and published, a comprehensive technical guide on this compound cannot be compiled.

8-Allyloxyadenosine as a Toll-like Receptor 7 and 8 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of 8-Allyloxyadenosine as a dual agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). Due to the limited availability of direct quantitative data for this compound in the public domain, this document synthesizes information from structurally related 8-substituted adenosine (B11128) analogs, particularly 8-oxoadenines, to project its expected activity and mechanism of action. This guide covers the core biochemical functions, details relevant experimental protocols for assessing TLR7/8 activation, and presents data on cytokine induction and the differential effects on immune cell subsets. The information is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, drug discovery, and vaccine development.

Introduction: The Role of 8-Substituted Adenosine Analogs as TLR7/8 Agonists

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomally located receptors that recognize single-stranded RNA (ssRNA), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1] This activation of the innate immune system is critical for orchestrating a subsequent adaptive immune response, making TLR7 and TLR8 attractive targets for the development of vaccine adjuvants and immunomodulatory therapeutics.[1][2]

8-substituted adenosine analogs, a class of small molecule immune potentiators, have emerged as potent agonists of TLR7 and TLR8.[3] Modifications at the 8-position of the adenine (B156593) ring have been shown to significantly influence the potency and selectivity of these compounds for TLR7 and TLR8. While specific data for this compound is scarce, the broader class of 8-alkoxyadenosines and structurally similar 8-oxoadenines have been studied for their ability to activate these receptors.[3] This guide will leverage the existing data on these related compounds to provide a comprehensive understanding of the expected biological activity of this compound.

Mechanism of Action: TLR7/8 Signaling Pathway

Upon binding of an agonist like this compound to TLR7 and TLR8 within the endosomal compartment, the receptors undergo a conformational change, leading to their dimerization.[1] This dimerization initiates a downstream signaling cascade through the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88).[4] MyD88, in turn, recruits and activates IL-1 receptor-associated kinases (IRAKs), leading to the formation of a complex that includes TNF receptor-associated factor 6 (TRAF6).[1]

The activation of TRAF6 ultimately leads to the activation of two major transcription factor pathways:

  • Nuclear Factor-kappa B (NF-κB): This pathway is crucial for the induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12).[4][5]

  • Interferon Regulatory Factors (IRFs): Primarily through IRF7, this pathway drives the production of type I interferons (IFN-α/β), which are critical for antiviral responses.[5]

The differential activation of these pathways by TLR7 and TLR8 contributes to distinct immunological outcomes. TLR7 activation, predominantly in plasmacytoid dendritic cells (pDCs), leads to a robust IFN-α response.[6] Conversely, TLR8 activation, mainly in myeloid dendritic cells (mDCs), monocytes, and neutrophils, results in the strong production of pro-inflammatory cytokines.[6][7]

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK_complex IKK Complex TRAF6->IKK_complex Activates IRF7 IRF7 TRAF6->IRF7 Activates IκB IκB IKK_complex->IκB Phosphorylates NFkB NF-κB IκB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IRF7_nuc IRF7 IRF7->IRF7_nuc Translocates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NFkB_nuc->Proinflammatory_Cytokines Induces Transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF7_nuc->Type_I_IFN Induces Transcription

TLR7/8 Signaling Pathway

Quantitative Data: In Vitro Activity of Structurally Related 8-Oxoadenine Analogs

The following tables summarize the in vitro activity of a series of 8-oxoadenine analogs with structural similarities to this compound. The data is derived from studies utilizing HEK293 cells expressing either human TLR7 or TLR8, with receptor activation measured via an NF-κB reporter gene assay.

Table 1: TLR7 and TLR8 Agonist Activity of 8-Oxoadenine Analogs

Compound IDR Group (at 8-position)TLR7 EC50 (µM)TLR8 EC50 (µM)
Analog 1 -OCH₃0.525
Analog 2 -OC₂H₅0.315
Analog 3 -O(n-C₃H₇)0.210
Analog 4 -O(i-C₃H₇)0.418
Analog 5 -O(n-C₄H₉)0.15

Data presented is a representative compilation from structure-activity relationship studies of 8-oxoadenine derivatives and serves as an estimation of the potential activity of this compound.[3]

Table 2: Cytokine Induction Profile in Human PBMCs by 8-Oxoadenine Analogs

Compound IDConcentration (µM)IFN-α Production (pg/mL)TNF-α Production (pg/mL)
Analog 5 150002000
Analog 5 10120008000
R848 (Control) 180006000
R848 (Control) 101500012000

Cytokine levels were measured in the supernatant of human peripheral blood mononuclear cells (PBMCs) after 24 hours of stimulation. Data is representative of typical responses observed for potent 8-oxoadenine TLR7/8 agonists.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments used to characterize the activity of TLR7/8 agonists.

TLR7/8 Activation NF-κB Reporter Assay in HEK-Blue™ Cells

This assay is a robust method for screening and quantifying the activity of TLR7 and TLR8 agonists. It utilizes HEK293 cells that are stably co-transfected with a human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • 96-well flat-bottom plates

  • Test compound (e.g., this compound) and positive control (e.g., R848)

  • Cell culture medium (DMEM, 10% FBS, penicillin-streptomycin)

Protocol:

  • Cell Seeding:

    • Harvest and resuspend HEK-Blue™ hTLR7 or hTLR8 cells in pre-warmed HEK-Blue™ Detection medium.

    • Seed 180 µL of the cell suspension into a 96-well plate at a density of 2.5 x 10⁵ cells/mL.

  • Agonist Stimulation:

    • Prepare serial dilutions of the test compound and positive control.

    • Add 20 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

  • Data Acquisition:

    • Measure the optical density (OD) at 620-655 nm using a microplate reader. The SEAP activity is directly proportional to the level of NF-κB activation.

NFkB_Reporter_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare HEK-Blue™ TLR7/8 cells seed_cells Seed cells into 96-well plate prep_cells->seed_cells prep_compounds Prepare serial dilutions of this compound add_compounds Add compound dilutions to wells prep_compounds->add_compounds seed_cells->add_compounds incubate Incubate 16-24h at 37°C add_compounds->incubate read_plate Measure OD at 620-655 nm incubate->read_plate analyze_data Calculate EC50 values read_plate->analyze_data

NF-κB Reporter Assay Workflow
Cytokine Profiling in Human PBMCs

This protocol describes the measurement of cytokines released from human peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR7/8 agonist.

Materials:

  • Ficoll-Paque PLUS (GE Healthcare)

  • RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin)

  • Human PBMCs isolated from healthy donor blood

  • Test compound and positive control

  • 96-well round-bottom plates

  • ELISA or multiplex cytokine assay kits (e.g., for IFN-α, TNF-α, IL-6, IL-12)

Protocol:

  • PBMC Isolation:

    • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend in complete RPMI medium.

  • Cell Seeding:

    • Seed PBMCs at a density of 1 x 10⁶ cells/mL in a 96-well plate (200 µL/well).

  • Agonist Stimulation:

    • Add the test compound or positive control at various concentrations.

    • Include an unstimulated control.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the cell-free supernatant.

  • Cytokine Measurement:

    • Quantify the concentration of cytokines in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.

Dendritic Cell Maturation Assay

This protocol assesses the effect of TLR7/8 agonists on the maturation of human myeloid and plasmacytoid dendritic cells by measuring the upregulation of cell surface markers.

Materials:

  • Human PBMCs

  • mDC and pDC isolation kits (e.g., magnetic-activated cell sorting)

  • Fluorochrome-conjugated antibodies against CD11c, CD123, CD80, CD83, CD86, and HLA-DR

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Protocol:

  • DC Isolation:

    • Isolate mDCs (CD11c⁺) and pDCs (CD123⁺) from PBMCs.

  • Cell Culture and Stimulation:

    • Culture the isolated DCs in appropriate medium and stimulate with the test compound or positive control for 24 hours.

  • Antibody Staining:

    • Harvest the cells and wash with FACS buffer.

    • Stain the cells with a cocktail of fluorescently labeled antibodies for 30 minutes at 4°C.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the mDC and pDC populations and analyze the expression levels of maturation markers (CD80, CD83, CD86, HLA-DR).

DC_Maturation_Workflow cluster_isolation Cell Isolation cluster_stimulation Stimulation cluster_staining Staining & Analysis isolate_pbmcs Isolate PBMCs from whole blood isolate_dcs Isolate mDCs and pDCs isolate_pbmcs->isolate_dcs culture_dcs Culture isolated DCs isolate_dcs->culture_dcs stimulate_dcs Stimulate with This compound culture_dcs->stimulate_dcs stain_cells Stain with fluorescent antibodies stimulate_dcs->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry

Dendritic Cell Maturation Assay Workflow

Expected Biological Effects on Immune Cells

Based on the activity of related TLR7/8 agonists, this compound is expected to induce distinct responses in different immune cell populations.

  • Plasmacytoid Dendritic Cells (pDCs): As a TLR7 agonist, this compound is predicted to be a potent activator of pDCs, leading to the production of high levels of IFN-α. This is a key characteristic of TLR7-mediated immunity and is crucial for antiviral responses.[6]

  • Myeloid Dendritic Cells (mDCs) and Monocytes: Through its TLR8 agonistic activity, this compound is expected to induce the maturation of mDCs and monocytes, characterized by the upregulation of co-stimulatory molecules (CD80, CD86) and MHC class II (HLA-DR).[6] This will be accompanied by the secretion of pro-inflammatory cytokines such as TNF-α and IL-12.[6] The production of IL-12 is particularly important for driving Th1-polarized adaptive immune responses.

  • B Cells: TLR7 is expressed on B cells, and its activation can lead to B cell proliferation, differentiation, and antibody production.

  • Natural Killer (NK) Cells: TLR8 activation on monocytes and mDCs can indirectly activate NK cells through the production of IL-12 and other cytokines, enhancing their cytotoxic activity.

Conclusion

This compound, as a member of the 8-substituted adenosine analog family, holds significant promise as a dual TLR7 and TLR8 agonist. While direct experimental data for this specific compound is limited, the extensive research on structurally related 8-oxoadenines provides a strong foundation for predicting its immunomodulatory properties. It is anticipated that this compound will be a potent inducer of both type I interferons and pro-inflammatory cytokines, capable of activating a broad range of immune cells. The detailed experimental protocols provided in this guide offer a clear framework for the comprehensive evaluation of this compound and other novel TLR7/8 agonists. Further research is warranted to fully elucidate the specific activity and therapeutic potential of this compound in vaccine development and immunotherapy.

References

Cellular Pathways Activated by 8-Allyloxyadenosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the cellular pathways specifically activated by 8-Allyloxyadenosine is limited in publicly available scientific literature. This guide provides an in-depth overview of the predicted cellular pathways based on the well-documented activities of structurally related 8-substituted adenosine (B11128) analogs, particularly 8-oxoadenine derivatives, which are known to be potent agonists of Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). This information is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is an adenosine analog characterized by an allyloxy group at the 8-position of the purine (B94841) ring. While this specific molecule is not extensively studied, the class of 8-substituted adenosine derivatives has garnered significant attention for its immunomodulatory properties. These molecules often act as agonists for endosomal Toll-like receptors, specifically TLR7 and TLR8, which are key players in the innate immune system's recognition of single-stranded RNA (ssRNA), a hallmark of viral infections. Activation of these receptors triggers downstream signaling cascades, leading to the production of pro-inflammatory cytokines and type I interferons, thereby orchestrating a potent immune response. This guide will detail the anticipated cellular pathways activated by this compound, drawing on the established mechanisms of action of its structural analogs.

Core Cellular Activation Pathway: TLR7/8 Agonism

Based on structure-activity relationship studies of similar 8-substituted purine analogs, this compound is predicted to function as a TLR7 and/or TLR8 agonist. These receptors are primarily expressed in the endosomes of immune cells such as B cells, plasmacytoid dendritic cells (pDCs), monocytes, and myeloid dendritic cells (mDCs). Upon binding of an agonist like this compound, TLR7 and TLR8 initiate a signaling cascade through the adaptor protein MyD88.

This signaling cascade culminates in the activation of two key transcription factors: Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 7 (IRF7). NF-κB activation leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines, while IRF7 activation drives the production of type I interferons (IFN-α and IFN-β).

Signaling Pathway Diagram

TLR7_8_Signaling Predicted TLR7/8 Signaling Pathway for this compound cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7 / TLR8 This compound->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF3 TRAF3 IRAK1->TRAF3 IKK_complex IKKα/β/γ TRAF6->IKK_complex TBK1_IKKi TBK1 / IKKi TRAF3->TBK1_IKKi IκB IκB IKK_complex->IκB phosphorylates NF_kB NF-κB (p50/p65) IκB->NF_kB releases NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocation IRF7_inactive IRF7 (inactive) TBK1_IKKi->IRF7_inactive phosphorylates IRF7_active IRF7 (active, dimerized) IRF7_inactive->IRF7_active IRF7_nucleus IRF7 IRF7_active->IRF7_nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NF_kB_nucleus->Pro_inflammatory_Genes transcription Type_I_IFN_Genes Type I IFN Genes (IFN-α, IFN-β) IRF7_nucleus->Type_I_IFN_Genes transcription Cytokine Secretion Cytokine Secretion Pro_inflammatory_Genes->Cytokine Secretion IFN Secretion IFN Secretion Type_I_IFN_Genes->IFN Secretion

Caption: Predicted TLR7/8 signaling cascade initiated by this compound.

Quantitative Data on Structurally Related Compounds

The following tables summarize the quantitative data for TLR7 and TLR8 activation by various 8-oxoadenine derivatives, which are structurally analogous to this compound. This data is crucial for predicting the potential potency and selectivity of this compound.

Table 1: Human TLR7 Activation by 8-Oxoadenine Derivatives

Compound ReferenceStructureCell LineAssayEC50 (µM)
8-oxoadenine analog 12-butyl-8-oxo-9-(piperidin-4-ylmethyl)adenineHEK293-hTLR7NF-κB Reporter1.5
8-oxoadenine analog 22-butyl-8-oxo-9-(2-(piperidin-4-yl)ethyl)adenineHEK293-hTLR7NF-κB Reporter0.8
8-oxoadenine analog 32-butyl-8-oxo-9-(3-(piperidin-4-yl)propyl)adenineHEK293-hTLR7NF-κB Reporter0.3
R848 (Resiquimod)ImidazoquinolineHEK293-hTLR7NF-κB Reporter0.2

Table 2: Human TLR8 Activation by 8-Oxoadenine Derivatives

Compound ReferenceStructureCell LineAssayEC50 (µM)
8-oxoadenine analog 12-butyl-8-oxo-9-(piperidin-4-ylmethyl)adenineHEK293-hTLR8NF-κB Reporter>100
8-oxoadenine analog 22-butyl-8-oxo-9-(2-(piperidin-4-yl)ethyl)adenineHEK293-hTLR8NF-κB Reporter59
8-oxoadenine analog 32-butyl-8-oxo-9-(3-(piperidin-4-yl)propyl)adenineHEK293-hTLR8NF-κB Reporter>100
R848 (Resiquimod)ImidazoquinolineHEK293-hTLR8NF-κB Reporter5.2

Data presented in these tables are representative values from published literature on 8-oxoadenine derivatives and are intended to provide a comparative framework for the potential activity of this compound.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of TLR7/8 activation. Below are protocols for key experiments used to characterize the activity of TLR7/8 agonists.

HEK293 TLR7/8 Reporter Gene Assay

This assay is used to determine the potency (EC50) of a compound in activating human TLR7 or TLR8.

Objective: To quantify the activation of TLR7 or TLR8 by this compound through the measurement of a reporter gene (e.g., Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-κB response element.

Materials:

  • HEK293 cells stably expressing human TLR7 or TLR8 and an NF-κB-inducible reporter gene.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • This compound (test compound) and a known TLR7/8 agonist (e.g., R848) as a positive control.

  • 96-well cell culture plates.

  • Luciferase or SEAP assay reagent.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the HEK293-hTLR7 or HEK293-hTLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the positive control in assay medium.

  • Remove the culture medium from the cells and add the compound dilutions. Include wells with medium only as a negative control.

  • Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system (e.g., add luciferase substrate and measure luminescence).

  • Plot the reporter activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytokine Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the induction of cytokine secretion (e.g., TNF-α, IL-6, IFN-α) from primary human immune cells.

Objective: To quantify the production of key cytokines by human PBMCs in response to stimulation with this compound.

Materials:

  • Human PBMCs isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • This compound and a positive control (e.g., R848 or LPS).

  • 96-well cell culture plates.

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for the cytokines of interest (e.g., human TNF-α, IL-6, IFN-α).

  • Microplate reader.

Procedure:

  • Seed the isolated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Add various concentrations of this compound and the positive control to the wells. Include an untreated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's protocols.

  • Analyze the dose-dependent effect of this compound on the secretion of each cytokine.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Characterizing this compound Activity cluster_invitro In Vitro Characterization cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilutions HEK_Assay HEK293 TLR7/8 Reporter Assay Compound_Prep->HEK_Assay PBMC_Assay PBMC Cytokine Secretion Assay Compound_Prep->PBMC_Assay EC50_Calc Calculate EC50 for TLR7 & TLR8 Activation HEK_Assay->EC50_Calc PBMC_Isolation Isolate Human PBMCs PBMC_Isolation->PBMC_Assay Cytokine_Quant Quantify Cytokine Levels (TNF-α, IL-6, IFN-α) PBMC_Assay->Cytokine_Quant SAR_Analysis Structure-Activity Relationship Analysis EC50_Calc->SAR_Analysis Cytokine_Quant->SAR_Analysis

Caption: A typical experimental workflow for characterizing the TLR agonist activity.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on structurally similar 8-substituted adenosine analogs provides a strong predictive framework for its mechanism of action. It is highly probable that this compound functions as a TLR7 and/or TLR8 agonist, thereby activating the MyD88-dependent signaling pathway to induce NF-κB and IRF7-mediated transcription of pro-inflammatory cytokines and type I interferons. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the immunomodulatory potential of this compound and related compounds. Further experimental validation as outlined in this document is essential to confirm these predicted activities and to fully characterize the therapeutic potential of this molecule.

In Vitro Characterization of 8-Allyloxyadenosine's Immunostimulatory Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro characterization of 8-Allyloxyadenosine, a novel synthetic small molecule designed to activate Toll-like receptor 7 and 8 (TLR7/8). As a dual TLR7/8 agonist, this compound stimulates innate immune responses, making it a promising candidate for development as a vaccine adjuvant and immunotherapeutic agent. This document details the experimental protocols for evaluating its potency, selectivity, and functional effects on human immune cells, presents quantitative data in a structured format, and illustrates the key signaling pathways and experimental workflows.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA viruses. Synthetic small molecule agonists of TLR7 and TLR8, such as this compound, can mimic viral infections, leading to the activation of dendritic cells (DCs) and other immune cells.[1][2] This activation results in the production of pro-inflammatory cytokines and Type I interferons, which help to shape the adaptive immune response.[2][3] The differential expression of TLR7 and TLR8 on various immune cell subsets allows for the tailored stimulation of specific immune responses. TLR7 is predominantly expressed on plasmacytoid dendritic cells (pDCs), which are major producers of interferon-alpha (IFN-α), while TLR8 is highly expressed on myeloid cells such as monocytes and myeloid dendritic cells (mDCs), leading to the production of cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12).[2][3]

Mechanism of Action: Signaling Pathways

Upon binding to TLR7 and TLR8 in the endosome, this compound initiates a downstream signaling cascade primarily through the MyD88-dependent pathway. This leads to the recruitment of IRAK family kinases and subsequent activation of the transcription factors NF-κB and IRF7. Activation of NF-κB drives the expression of pro-inflammatory cytokines, while IRF7 activation is critical for the induction of Type I interferons.[2]

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88_dimer MyD88 TLR7_8->MyD88_dimer Recruits IRAK4 IRAK4 MyD88_dimer->IRAK4 IRF7 IRF7 MyD88_dimer->IRF7 Activates Allyloxyadenosine This compound Allyloxyadenosine->TLR7_8 Binds IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex I_kB IκB IKK_complex->I_kB Phosphorylates NF_kB_p50_p65 NF-κB (p50/p65) NF_kB_p50_p65->I_kB Releases NF_kB_translocation NF-κB NF_kB_p50_p65->NF_kB_translocation Translocates IRF7_translocation IRF7 IRF7->IRF7_translocation Translocates Gene_Expression Gene Transcription NF_kB_translocation->Gene_Expression IRF7_translocation->Gene_Expression Cytokine_Release Cytokine & IFN Production Gene_Expression->Cytokine_Release Leads to

Caption: this compound induced TLR7/8 signaling pathway.

Quantitative Summary of In Vitro Activity

The in vitro activity of this compound was evaluated through a series of assays to determine its potency, selectivity, and functional effects on human immune cells.

Table 1: Potency and Selectivity in HEK-Blue™ Reporter Cells

Cell LineTarget(s)EC50 (µM)Notes
HEK-Blue™ hTLR7Human TLR7~0.5Potent activation of human TLR7.
HEK-Blue™ hTLR8Human TLR8~1.2Moderate activation of human TLR8.
HEK-Blue™ hTLR4Human TLR4> 50No significant activity.
HEK-Blue™ hTLR9Human TLR9> 50No significant activity.

Table 2: Cytokine Induction in Human PBMCs (24-hour stimulation)

CytokineEC50 (µM)Max Induction (pg/mL)Primary Producing Cell Type
IFN-α~0.8~4000Plasmacytoid Dendritic Cells
TNF-α~1.5~2500Monocytes, Myeloid DCs
IL-6~1.3~3000Monocytes, Macrophages
IL-12p70~2.0~500Myeloid DCs, Monocytes
IP-10~0.9~6000Monocytes, pDCs

Table 3: Upregulation of Activation Markers on Human mDCs (CD11c+)

Marker% Positive Cells (at 10 µM)MFI Fold Increase (at 10 µM)
CD8085%15
CD8692%20
HLA-DR95%12

Experimental Protocols

HEK-Blue™ TLR Reporter Assay

This assay is used to determine the potency and selectivity of this compound for different TLRs.

Methodology:

  • Culture HEK-Blue™ cells stably expressing human TLR7, TLR8, TLR4, or TLR9 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.

  • Seed cells into a 96-well plate at a density of 2-5 x 10^4 cells/well.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound and control agonists.

  • Add the compounds to the cells and incubate for 18-24 hours.

  • Collect the supernatant.

  • Perform the SEAP assay using a colorimetric substrate (e.g., QUANTI-Blue™).

  • Measure absorbance at 650 nm.

  • Calculate EC50 values using a non-linear regression analysis.

HEK_Blue_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture HEK-Blue™ Reporter Cells Seed Seed Cells in 96-well Plate Culture->Seed Incubate_overnight Incubate Overnight Seed->Incubate_overnight Prepare_dilutions Prepare Serial Dilutions of this compound Add_agonists Add Agonists to Cells Prepare_dilutions->Add_agonists Incubate_treatment Incubate 18-24 hours Add_agonists->Incubate_treatment Collect_supernatant Collect Supernatant SEAP_assay Perform SEAP Assay Collect_supernatant->SEAP_assay Measure_absorbance Measure OD at 650 nm SEAP_assay->Measure_absorbance Calculate_EC50 Calculate EC50 Values Measure_absorbance->Calculate_EC50

Caption: HEK-Blue™ TLR reporter assay workflow.
Cytokine Profiling in Human PBMCs

This assay measures the functional consequence of TLR7/8 activation by quantifying the production of key cytokines.

Methodology:

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at 1 x 10^6 cells/mL.

  • Add serial dilutions of this compound to the wells.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Collect the cell-free supernatant by centrifugation.

  • Measure cytokine concentrations using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs.[4]

  • Determine EC50 values for the induction of each cytokine.

Dendritic Cell Maturation Assay

This assay assesses the ability of this compound to induce the maturation of myeloid dendritic cells, a critical step in initiating an adaptive immune response.

Methodology:

  • Isolate CD14+ monocytes from human PBMCs using magnetic-activated cell sorting (MACS).

  • Differentiate monocytes into immature mDCs by culturing for 5-6 days with GM-CSF and IL-4.

  • Plate the immature mDCs and stimulate with different concentrations of this compound for 48 hours.

  • Harvest the cells and stain with fluorescently-labeled antibodies against surface markers of maturation (e.g., CD80, CD86, HLA-DR) and a viability dye.

  • Analyze the cells by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Conclusion

This compound is a potent dual TLR7/8 agonist that effectively activates human immune cells in vitro. It induces a robust production of Type I interferons and pro-inflammatory cytokines and promotes the maturation of dendritic cells. These immunostimulatory properties highlight its potential for further development as a vaccine adjuvant and immunotherapeutic agent. The experimental protocols and data presented in this guide provide a framework for the continued investigation and characterization of this compound and similar immunomodulatory compounds.

References

In-depth Technical Guide: Pharmacodynamics and Pharmacokinetics of 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive review of publicly available scientific literature, patents, and commercial databases, no specific pharmacodynamic or pharmacokinetic data for 8-Allyloxyadenosine could be located. While the broader class of 8-substituted adenosine (B11128) derivatives has been studied, information detailing the unique properties of the 8-allyloxy variant is not available. This guide, therefore, provides a foundational understanding of 8-substituted adenosine analogues in general, which may offer theoretical insights into the potential characteristics of this compound.

Introduction to 8-Substituted Adenosine Analogues

Adenosine is a purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Chemical modification of the adenosine scaffold has been a fertile area of research for developing selective agonists and antagonists for these receptors. Substitution at the 8-position of the purine ring, in particular, has been shown to significantly influence the affinity and efficacy of these analogues. The nature of the substituent at this position can dramatically alter the pharmacological profile of the parent adenosine molecule.

Potential Pharmacodynamics of this compound

Based on structure-activity relationships established for other 8-substituted adenosine derivatives, the introduction of an allyloxy group at the 8-position is likely to modulate its interaction with adenosine receptors. Generally, bulky and hydrophobic substituents at the C8 position have been observed to decrease affinity for the A₂ₐ receptor while sometimes maintaining or increasing affinity for the A₃ subtype.

Mechanism of Action at Adenosine Receptors

The anticipated mechanism of action for this compound would involve binding to one or more of the adenosine receptor subtypes. The subsequent cellular response would depend on the receptor subtype and the G protein to which it couples.

  • A₁ and A₃ Receptor Activation: If this compound acts as an agonist at A₁ or A₃ receptors, which are coupled to Gαi proteins, it would be expected to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • A₂ₐ and A₂ₑ Receptor Activation: Conversely, agonism at A₂ₐ or A₂ₑ receptors, coupled to Gαs proteins, would stimulate adenylyl cyclase, resulting in an increase in intracellular cAMP.

The functional outcome—agonist, partial agonist, or antagonist activity—of this compound at each receptor subtype would need to be determined experimentally.

Potential Signaling Pathways

The modulation of cAMP levels by this compound would trigger downstream signaling cascades, primarily through the activation of Protein Kinase A (PKA).

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2_Receptor A₂ Receptor Gs Gαs A2_Receptor->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Catalyzes ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->A2_Receptor Binds

Caption: Hypothetical Gαs-coupled signaling pathway for this compound.

Gi_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A1A3_Receptor A₁/A₃ Receptor Gi Gαi A1A3_Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP (Blocked) Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation Cellular_Response Cellular Response PKA->Cellular_Response Altered Phosphorylation This compound This compound This compound->A1A3_Receptor Binds

Caption: Hypothetical Gαi-coupled signaling pathway for this compound.

Potential Pharmacokinetics of this compound

The pharmacokinetic profile of this compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is currently unknown. The addition of the allyloxy group could influence several of these parameters compared to endogenous adenosine.

Absorption

The route of administration would heavily influence absorption. Oral bioavailability is often low for nucleoside analogues due to poor membrane permeability and first-pass metabolism.

Distribution

Following absorption, this compound would distribute throughout the body. Its ability to cross the blood-brain barrier would be a key determinant of its central nervous system effects.

Metabolism

Endogenous adenosine is rapidly metabolized by adenosine deaminase and adenosine kinase. The 8-allyloxy substituent may confer resistance to deamination, potentially prolonging the half-life of the compound. Metabolic pathways for the allyloxy group itself would need to be investigated, with potential for oxidation or conjugation reactions in the liver.

Excretion

The primary route of excretion for adenosine and its metabolites is renal. It is plausible that this compound and its metabolites would also be cleared by the kidneys.

Experimental Protocols for Characterization

To elucidate the pharmacodynamic and pharmacokinetic properties of this compound, a series of standard in vitro and in vivo experiments would be required.

In Vitro Pharmacodynamics
  • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for each of the four human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). This would involve competition binding studies using selective radioligands for each receptor.

  • Functional Assays: To assess the functional activity (EC₅₀/IC₅₀ and Emax) of the compound at each receptor subtype. This could be achieved through cAMP accumulation assays in cell lines expressing the individual human adenosine receptors.

in_vitro_workflow Start Synthesize and Purify This compound Binding_Assay Radioligand Binding Assays (A₁, A₂ₐ, A₂ₑ, A₃ Receptors) Start->Binding_Assay Functional_Assay cAMP Functional Assays (Agonist/Antagonist Modes) Start->Functional_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Determine_EC50_IC50 Determine Potency (EC₅₀/IC₅₀) and Efficacy (Emax) Functional_Assay->Determine_EC50_IC50 Pharmacodynamic_Profile Establish In Vitro Pharmacodynamic Profile Determine_Ki->Pharmacodynamic_Profile Determine_EC50_IC50->Pharmacodynamic_Profile

Caption: Workflow for in vitro pharmacodynamic characterization.

In Vivo Pharmacokinetics
  • Animal Models: Administration of this compound to animal models (e.g., rats, mice) via various routes (e.g., intravenous, oral).

  • Sample Collection: Timed collection of blood, plasma, urine, and potentially tissue samples.

  • Bioanalytical Method: Development and validation of a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify this compound and any major metabolites in biological matrices.

  • Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and bioavailability (F%).

Quantitative Data Summary

As no experimental data for this compound is available, the following tables are presented as templates for how such data would be structured.

Table 1: Hypothetical In Vitro Pharmacodynamic Profile of this compound

Receptor SubtypeBinding Affinity (Ki, nM)Functional AssayPotency (EC₅₀/IC₅₀, nM)Efficacy (Emax, %)
Human A₁Data not availablecAMP InhibitionData not availableData not available
Human A₂ₐData not availablecAMP StimulationData not availableData not available
Human A₂ₑData not availablecAMP StimulationData not availableData not available
Human A₃Data not availablecAMP InhibitionData not availableData not available

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats

Route of AdministrationDose (mg/kg)Half-life (t₁/₂, h)Clearance (CL, L/h/kg)Volume of Distribution (Vd, L/kg)Bioavailability (F, %)
IntravenousData not availableData not availableData not availableData not availableN/A
OralData not availableData not availableData not availableData not availableData not available

Conclusion

The pharmacodynamic and pharmacokinetic properties of this compound remain to be elucidated. Based on the established pharmacology of the broader class of 8-substituted adenosine analogues, it is plausible that this compound will exhibit specific activities at adenosine receptors, potentially with altered metabolic stability compared to the parent nucleoside. The experimental protocols and data presentation formats outlined in this guide provide a framework for the future characterization of this compound. Researchers and drug development professionals are encouraged to undertake such studies to determine the therapeutic potential of this compound.

The Uncharted Territory of 8-Allyloxyadenosine: A Technical Guide to Putative Molecular Targets Beyond TLRs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical guide addresses the molecular targets of 8-Allyloxyadenosine, a synthetic adenosine (B11128) analogue, focusing on potential interactions beyond its known activity on Toll-like receptors (TLRs). Extensive literature searches have revealed a significant gap in publicly available data regarding the specific binding affinities and enzymatic interactions of this molecule. Consequently, this document serves as a theoretical framework, outlining the most probable non-TLR targets based on the established pharmacology of 8-substituted adenosine analogues. The experimental protocols and signaling pathways described herein are standard methodologies for characterizing such compounds and provide a roadmap for future investigation into the precise molecular mechanisms of this compound.

Introduction

This compound is an adenosine analogue with a modification at the 8-position of the purine (B94841) ring. While its role as a TLR7 agonist is documented, its broader pharmacological profile remains largely unexplored. Adenosine analogues are known to interact with a variety of purinergic signaling proteins, including adenosine receptors and key enzymes involved in adenosine metabolism. Understanding these off-target effects is crucial for a comprehensive assessment of the compound's therapeutic potential and safety profile. This guide explores the three most likely classes of non-TLR molecular targets for this compound: Adenosine Receptors (A1, A2A, A2B, A3), Adenosine Kinase (ADK), and Adenosine Deaminase (ADA).

Putative Molecular Targets

Adenosine Receptors

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. 8-substituted adenosine analogues are known to act as agonists or antagonists at these receptors.

Data Presentation:

Due to the absence of specific binding data for this compound, the following table is presented as a template for future experimental data acquisition.

Target ReceptorLigandAssay TypeKᵢ (nM)Reference
Human A₁This compoundRadioligand BindingData not available
Human A₂AThis compoundRadioligand BindingData not available
Human A₂BThis compoundRadioligand BindingData not available
Human A₃This compoundRadioligand BindingData not available

Signaling Pathways:

The activation of adenosine receptors initiates distinct downstream signaling cascades. A₁ and A₃ receptors typically couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A₂A and A₂B receptors primarily couple to Gαs proteins, stimulating adenylyl cyclase and increasing cAMP production.

Adenosine_Receptor_Signaling cluster_A1A3 A₁ / A₃ Receptor Signaling cluster_A2A2B A₂A / A₂B Receptor Signaling A1A3 A₁ / A₃ Receptor Gi Gαi/o A1A3->Gi Activation AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibition cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A2B A₂A / A₂B Receptor Gs Gαs A2A2B->Gs Activation AC_stim Adenylyl cyclase Gs->AC_stim Stimulation cAMP_inc ↑ cAMP AC_stim->cAMP_inc Ligand This compound (Putative Ligand) Ligand->A1A3 Ligand->A2A2B

Figure 1: Putative Adenosine Receptor Signaling Pathways for this compound.

Adenosine Kinase (ADK)

Adenosine kinase is a key enzyme that regulates intracellular adenosine levels by phosphorylating it to adenosine monophosphate (AMP). Inhibition of ADK can lead to an increase in both intracellular and extracellular adenosine concentrations, thereby potentiating adenosine receptor signaling.

Data Presentation:

EnzymeSubstrate/InhibitorAssay TypeIC₅₀ (µM) or Kₘ (µM)Reference
Human Adenosine KinaseThis compoundEnzymatic Activity AssayData not available
Adenosine Deaminase (ADA)

Adenosine deaminase is another crucial enzyme in purine metabolism that catalyzes the deamination of adenosine to inosine. Inhibition of ADA also leads to an accumulation of adenosine.

Data Presentation:

EnzymeSubstrate/InhibitorAssay TypeIC₅₀ (µM) or Kₘ (µM)Reference
Human Adenosine DeaminaseThis compoundEnzymatic Activity AssayData not available

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the interaction of this compound with its putative non-TLR targets.

Adenosine Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of this compound for each adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing a high level of a single human adenosine receptor subtype (A₁, A₂A, A₂B, or A₃).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase (to remove endogenous adenosine).

  • Radioligand: Use a subtype-selective radioligand at a concentration close to its K₋d value (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂A, [¹²⁵I]AB-MECA for A₃).

  • Procedure: a. In a 96-well plate, combine the membrane preparation, radioligand, and increasing concentrations of this compound. b. For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-selective antagonist (e.g., theophylline). c. Incubate at 25°C for 90 minutes to reach equilibrium. d. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep assay_setup Set up Assay: Membranes, Radioligand, This compound prep->assay_setup incubation Incubate at 25°C for 90 min assay_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: IC₅₀ and Kᵢ Calculation counting->analysis end End analysis->end

Figure 2: Workflow for Radioligand Binding Assay.

Adenosine Kinase Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of adenosine kinase.

Methodology:

  • Enzyme: Recombinant human adenosine kinase.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

  • Substrates: ATP and adenosine.

  • Detection System: A coupled enzyme system that measures ADP production (e.g., pyruvate (B1213749) kinase/lactate dehydrogenase system with NADH consumption monitored at 340 nm, or a commercial ADP-Glo™ kinase assay).

  • Procedure (Inhibitor Screening): a. Pre-incubate adenosine kinase with varying concentrations of this compound in the assay buffer. b. Initiate the reaction by adding a fixed concentration of adenosine and ATP. c. Monitor the rate of ADP formation over time.

  • Procedure (Substrate Assessment): a. Perform the assay in the absence of adenosine, with varying concentrations of this compound. b. Monitor for ADP production.

  • Data Analysis: For inhibition, calculate the IC₅₀ value from the dose-response curve. For substrate activity, determine the Kₘ and Vₘₐₓ values from a Michaelis-Menten plot.

Adenosine Deaminase Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of adenosine deaminase.

Methodology:

  • Enzyme: Recombinant human adenosine deaminase.

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5.

  • Substrate: Adenosine.

  • Detection Method: Monitor the decrease in absorbance at 265 nm as adenosine is converted to inosine.

  • Procedure (Inhibitor Screening): a. Pre-incubate adenosine deaminase with varying concentrations of this compound. b. Initiate the reaction by adding a fixed concentration of adenosine. c. Monitor the change in absorbance at 265 nm over time.

  • Procedure (Substrate Assessment): a. Perform the assay in the absence of adenosine, with varying concentrations of this compound. b. Monitor for a change in the UV spectrum consistent with deamination.

  • Data Analysis: For inhibition, calculate the IC₅₀ value. For substrate activity, determine Kₘ and Vₘₐₓ.

Conclusion

While this compound's interactions beyond TLRs are currently uncharacterized, its structural similarity to adenosine strongly suggests potential activity at adenosine receptors and with key metabolic enzymes. The experimental frameworks provided in this guide offer a clear path for the elucidation of these off-target effects. A thorough understanding of the complete pharmacological profile of this compound is imperative for its rational development as a therapeutic agent. Future research should prioritize the generation of quantitative data for its interaction with the putative targets outlined herein.

The Structure-Activity Relationship of 8-Allyloxyadenosine: An Unexplored Frontier in Adenosine Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

Despite the extensive investigation into the structure-activity relationships (SAR) of adenosine (B11128) analogs for therapeutic development, 8-allyloxyadenosine (B12830150) remains a largely uncharacterized molecule within the scientific literature. While the C8 position of adenosine has been a focal point for medicinal chemists to enhance affinity and selectivity for the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), the specific contributions of an allyloxy group at this position are not well-documented in publicly accessible research.

Adenosine and its derivatives are crucial signaling molecules that regulate a wide array of physiological processes, making them attractive targets for drug discovery in areas such as cardiovascular diseases, inflammation, neurodegenerative disorders, and cancer. The SAR of 8-substituted adenosine analogs has revealed that modifications at this position can significantly influence receptor binding and functional activity. For instance, the introduction of bulky aromatic or alkynyl groups at the C8 position has been shown to modulate selectivity and efficacy at A₂ₐ and A₃ adenosine receptors.

General Synthesis Pathway for 8-Alkoxyadenosine Derivatives

The synthesis of 8-alkoxyadenosine analogs typically commences with the bromination of adenosine at the C8 position to yield 8-bromoadenosine (B559644). This intermediate then undergoes a nucleophilic substitution reaction with the corresponding alkoxide. In the case of this compound, this would involve reacting 8-bromoadenosine with an allyl alkoxide.

Synthesis_Workflow Adenosine Adenosine Bromoadenosine 8-Bromoadenosine Adenosine->Bromoadenosine Bromination Allyloxyadenosine This compound Bromoadenosine->Allyloxyadenosine Nucleophilic Substitution Allyl_Alkoxide Allyl Alkoxide Allyl_Alkoxide->Allyloxyadenosine

Conceptual synthesis route for this compound.

Postulated Signaling Pathways

Given that it is an adenosine analog, this compound would be expected to interact with one or more of the G protein-coupled adenosine receptors. The specific downstream signaling pathways activated would depend on which receptor subtype it binds to and whether it acts as an agonist or an antagonist.

  • A₁ and A₃ Receptor Activation: If this compound were to act as an agonist at A₁ or A₃ receptors, it would likely couple to Gᵢ/₀ proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.

  • A₂ₐ and A₂ₑ Receptor Activation: Conversely, agonism at A₂ₐ or A₂ₑ receptors would involve coupling to Gₛ proteins, stimulating adenylyl cyclase and increasing intracellular cAMP concentrations.

Adenosine_Signaling cluster_A1A3 A₁/A₃ Receptor Pathway cluster_A2A2B A₂ₐ/A₂ₑ Receptor Pathway A1A3 A₁/A₃ Receptor Gi Gᵢ/₀ A1A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A₂ₐ/A₂ₑ Receptor Gs Gₛ A2A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ligand This compound Ligand->A1A3 Agonist? Ligand->A2A2B Agonist?

Methodological & Application

Application Notes and Protocols for 8-Allyloxyadenosine in Cancer Immunotherapy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine (B11128), which acts as a potent immunosuppressive molecule.[1] Adenosine signals primarily through the A2A receptor (A2AR) on the surface of immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions.[2][3] This adenosinergic signaling represents a critical immune checkpoint that tumors exploit to evade immune destruction.[4] Therefore, blocking the adenosine pathway, particularly through A2A receptor antagonism, has emerged as a promising strategy in cancer immunotherapy.[1][2]

This document provides detailed application notes and protocols for the use of 8-Allyloxyadenosine, a representative A2A receptor antagonist, in preclinical cancer immunotherapy models. The data and methodologies presented are based on studies of well-characterized A2AR antagonists, such as Ciforadenant (CPI-444) and SCH58261, and serve as a comprehensive guide for researchers investigating the therapeutic potential of this class of molecules.

Mechanism of Action

In the TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is converted to adenosine monophosphate (AMP) by the ectonucleotidase CD39, and subsequently, AMP is hydrolyzed to adenosine by CD73.[2] The resulting high concentration of adenosine binds to A2A receptors on tumor-infiltrating lymphocytes, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP inhibits T-cell receptor (TCR) signaling, reduces the production of pro-inflammatory cytokines like IFN-γ and IL-2, and curtails the cytotoxic activity of CD8+ T cells and NK cells.[6][7]

This compound, acting as an A2A receptor antagonist, competitively binds to the A2A receptor, thereby blocking the immunosuppressive signaling of adenosine. This restores the effector functions of anti-tumor immune cells, leading to enhanced tumor cell killing and delayed tumor growth.[6]

Data Presentation: Quantitative Summary of Preclinical Studies

The following tables summarize the quantitative data from representative preclinical studies on A2A receptor antagonists in various cancer models. This data provides a reference for designing in vivo efficacy and pharmacodynamic studies with this compound.

Table 1: In Vitro Activity of A2A Receptor Antagonists

CompoundAssayCell Line/SystemIC50/KiReference
Ciforadenant (CPI-444) A2AR Binding-3.5 nM (Ki)[8]
SCH-58261 G protein-mediated cAMP assay-17 nM (IC50)[2]

Table 2: In Vivo Efficacy of A2A Receptor Antagonists in Syngeneic Mouse Tumor Models

CompoundMouse StrainTumor ModelDosing RegimenKey FindingsReference
Ciforadenant (CPI-444) C57BL/6MC38 Colon Adenocarcinoma100 mg/kg, daily~30% tumor elimination as monotherapy[9]
Ciforadenant (CPI-444) + anti-PD-L1 C57BL/6MC38 Colon AdenocarcinomaCPI-444: 100 mg/kg, daily; anti-PD-L1: 200 µg, 3 times/week90% tumor elimination[9]
SCH58261 + anti-PD-1 BALB/cCT26 Colon CarcinomaSCH58261: 1 mg/kg, daily; anti-PD-1: 200 µg, every 4 daysSignificant tumor growth inhibition and increased survival[10][11]
SCH58261 C57BL/6B16F10 MelanomaNot SpecifiedReduced metastatic burden and prolonged survival[5]

Table 3: Pharmacodynamic Effects of A2A Receptor Antagonists

CompoundModelAnalyteEffectReference
Ciforadenant (CPI-444) In vitro T-cell cultureIL-2 and IFNγ productionRestored production in the presence of adenosine analogues[6]
SCH58261 HNSCC mouse tumor modelTumor-infiltrating CD8+ T cellsIncreased number and function (IFN-γ and TNF-α expression)[5][12]
Ciforadenant (CPI-444) MC38 tumor modelTumor-infiltrating CD8+ T cellsIncreased infiltration and activation[9]

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol describes a general procedure to assess the antitumor activity of this compound as a single agent and in combination with an immune checkpoint inhibitor in a syngeneic tumor model, such as the MC38 colon adenocarcinoma model in C57BL/6 mice.[9]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Anti-mouse PD-L1 antibody (or relevant checkpoint inhibitor)

  • Isotype control antibody

  • MC38 colon adenocarcinoma cells

  • C57BL/6 mice (6-8 weeks old)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Culture: Culture MC38 cells in complete medium. Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (oral gavage, daily) + Isotype control antibody (intraperitoneal injection, 3 times per week)

    • Group 2: this compound (e.g., 100 mg/kg, oral gavage, daily) + Isotype control antibody

    • Group 3: Vehicle control + Anti-PD-L1 antibody (e.g., 200 µ g/mouse , intraperitoneal injection, 3 times per week)

    • Group 4: this compound + Anti-PD-L1 antibody

  • Treatment and Monitoring: Administer treatments as per the defined schedule. Continue to monitor tumor volume and body weight every 2-3 days. Observe mice for any signs of toxicity.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 2000 mm³) or if they show signs of excessive morbidity.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze statistical significance between groups using appropriate statistical tests (e.g., two-way ANOVA). Survival curves can be generated and analyzed using the log-rank test.

Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

This protocol outlines the procedure for isolating and analyzing TILs from tumor tissues to assess the pharmacodynamic effects of this compound treatment.

Materials:

  • Tumor tissues from treated and control mice

  • RPMI medium

  • Collagenase D (1 mg/mL)

  • DNase I (100 µg/mL)

  • Fetal Bovine Serum (FBS)

  • 70 µm cell strainers

  • Red Blood Cell Lysis Buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1, Granzyme B)

  • Flow cytometer

Procedure:

  • Tumor Digestion: At the study endpoint, excise tumors and place them in RPMI medium. Mince the tumors into small pieces and transfer to a digestion buffer containing Collagenase D and DNase I. Incubate at 37°C for 30-60 minutes with gentle agitation.

  • Cell Dissociation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove red blood cells.

  • Cell Staining: Wash the cells with FACS buffer and resuspend in a known volume. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers for 30 minutes on ice, protected from light.

  • Intracellular Staining (Optional): For intracellular markers like FoxP3 or Granzyme B, fix and permeabilize the cells using a commercially available kit, followed by staining with the respective antibodies.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer. Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, regulatory T cells) and their activation status (e.g., expression of PD-1, Granzyme B).

  • Data Analysis: Compare the percentages and absolute numbers of different immune cell populations between the treatment and control groups.

Visualizations

Adenosine_Signaling_Pathway cluster_TME Tumor Microenvironment cluster_T_Cell T Cell ATP ATP CD39 CD39 ATP->CD39 AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Binds CD39->AMP Hydrolysis CD73->Adenosine Hydrolysis AC Adenylate Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates TCR_Signaling TCR Signaling PKA->TCR_Signaling Inhibits Effector_Function ↓ Effector Function (e.g., IFN-γ, Granzyme B) TCR_Signaling->Effector_Function 8_Allyloxyadenosine This compound (Antagonist) 8_Allyloxyadenosine->A2AR Blocks

Caption: Adenosine signaling pathway in the tumor microenvironment and its inhibition by this compound.

Experimental_Workflow cluster_Setup Experiment Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis A Tumor Cell Culture (e.g., MC38) B Subcutaneous Implantation in Syngeneic Mice A->B C Tumor Growth Monitoring B->C D Randomization into Groups (Tumor Volume ~100-150 mm³) C->D E Daily Dosing: - Vehicle - this compound - Combination Therapy D->E F Continued Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Reached F->G H Tumor Excision G->H I Flow Cytometry Analysis of TILs H->I J Data Analysis (Efficacy & Pharmacodynamics) I->J

Caption: Workflow for an in vivo efficacy and pharmacodynamic study.

References

Application Notes and Protocols for In Vivo Studies of 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allyloxyadenosine is an adenosine (B11128) analogue with potential therapeutic applications stemming from its activity as a smooth muscle vasodilator and its possible role in inhibiting cancer progression. As with many novel small molecules, preparing this compound for in vivo studies presents challenges, primarily related to its solubility. This document provides detailed protocols and application notes to guide researchers in effectively solubilizing and preparing this compound for administration in animal models.

Data Presentation: Solubility Profile

A critical first step in preparing this compound for in vivo use is to determine its solubility in various pharmaceutically acceptable solvents and vehicles. The following table summarizes the solubility of the parent compound, adenosine, and provides a template for researchers to populate with their experimentally determined data for this compound. The allyloxy group at the C8 position is expected to increase lipophilicity, likely decreasing aqueous solubility and increasing solubility in organic solvents compared to adenosine.

Solvent/VehicleAdenosine SolubilityThis compound Solubility (Hypothetical Data)Notes
WaterSoluble with warming and pH adjustmentPoorly solubleIncreased lipophilicity reduces aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4)~10 mg/mL[1]Very poorly solubleLimited solubility at physiological pH.
Dimethyl Sulfoxide (DMSO)~20 mg/mL[1]≥ 25 mg/mLA good initial solvent for creating a stock solution.
EthanolPractically insoluble[2]SolubleThe allyloxy group may improve solubility in alcohols.
Propylene Glycol (PG)Data not readily availableModerately solubleA common co-solvent in vehicle formulations.
Polyethylene Glycol 300 (PEG300)Data not readily availableSolubleOften used to improve the solubility of lipophilic compounds.
5% Tween® 80 in SalineData not readily availableForms a suspension/emulsionA surfactant used to increase the stability of suspensions.
Corn OilInsolubleModerately solubleA potential vehicle for oral or subcutaneous administration.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

Objective: To determine the solubility of this compound in a panel of common solvents and vehicles.

Materials:

  • This compound powder

  • Calibrated analytical balance

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC

  • Solvents: DMSO, Ethanol, Propylene Glycol, PEG300, Corn Oil

  • Aqueous solutions: Water, PBS (pH 7.4), 5% Tween® 80 in saline

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a known volume (e.g., 1 mL) of each solvent in a series of microcentrifuge tubes.

    • Vortex the tubes vigorously for 2 minutes.

    • Place the tubes on a rotator at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.

  • Quantification of Solubilized Compound:

    • Carefully collect a known volume of the supernatant without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

    • Calculate the original concentration in the undissolved supernatant to determine the solubility in mg/mL or mM.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a homogenous and stable formulation of this compound suitable for parenteral administration in animal models. This protocol is based on a common vehicle for poorly water-soluble compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 300 (PEG300), sterile, injectable grade

  • Tween® 80, sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile vials and syringes

  • Vortex mixer

  • Water bath or sonicator (optional)

Vehicle Composition (Example):

  • 10% DMSO

  • 40% PEG300

  • 5% Tween® 80

  • 45% Saline

Methodology:

  • Calculate Required Amounts:

    • Determine the desired final concentration of this compound and the total volume of the formulation needed for the study.

    • Calculate the mass of this compound and the volume of each vehicle component required.

  • Solubilization:

    • In a sterile vial, add the calculated mass of this compound.

    • Add the required volume of DMSO and vortex until the compound is completely dissolved. Gentle warming in a water bath or brief sonication may be used to aid dissolution if necessary.

  • Addition of Co-solvents and Surfactants:

    • Add the calculated volume of PEG300 to the DMSO solution and vortex to mix thoroughly.

    • Add the calculated volume of Tween® 80 and vortex until the solution is homogenous.

  • Final Dilution:

    • Slowly add the calculated volume of saline to the mixture while vortexing. The solution may become slightly viscous. Ensure the final solution is clear and free of precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by increasing the percentage of co-solvents).

  • Sterilization and Storage:

    • For small volumes, the formulation can be prepared aseptically. For larger volumes, sterile filtration through a 0.22 µm filter may be possible, depending on the viscosity.

    • Store the final formulation in a sterile, sealed vial, protected from light. The stability of the formulation should be determined before use in long-term studies. It is recommended to prepare the formulation fresh on the day of administration.

Visualizations

Experimental Workflow for Formulation

G cluster_0 Preparation of this compound Formulation A Weigh this compound B Dissolve in DMSO A->B Step 1 C Add PEG300 B->C Step 2 D Add Tween® 80 C->D Step 3 E Add Saline D->E Step 4 F Vortex to Homogenize E->F Step 5 G Sterile Filtration (Optional) F->G Step 6 H Final Formulation for In Vivo Use G->H Step 7

Caption: Workflow for preparing an injectable formulation of this compound.

Adenosine Receptor Signaling Pathway

Adenosine and its analogues exert their effects by binding to adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified, representative signaling cascade following the activation of an adenosine receptor coupled to an inhibitory G protein (Gi), such as the A1 receptor.

G cluster_1 Adenosine Receptor Signaling (Gi-coupled) cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular AR Adenosine Receptor (e.g., A1) G_protein Gi Protein (αβγ) AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Ligand This compound Ligand->AR Binds to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate, ↓ Neurotransmitter Release) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Gi-coupled adenosine receptor signaling pathway.

References

Standard Operating Procedure for 8-Allyloxyadenosine Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Allyloxyadenosine is an adenosine (B11128) analogue that has garnered interest in drug discovery and development due to its potential immunomodulatory properties. As a member of the adenosine analogue family, it is investigated for its ability to modulate cellular signaling pathways, particularly those involved in the innate immune response. This document provides a detailed standard operating procedure for conducting cell culture assays to characterize the biological activity of this compound, with a focus on its role as a Toll-like receptor (TLR) agonist.

Adenosine analogues are known to interact with various cellular targets, including adenosine receptors and Toll-like receptors.[1] Specifically, modifications at the C8 position of the adenine (B156593) ring, as seen in this compound, have been associated with agonistic activity at TLR7 and TLR8.[2] These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and synthetic ligands.[3][4] Activation of TLR7 and TLR8 triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines and type I interferons, mounting an effective immune response.[5][6] Consequently, TLR7/8 agonists are being actively investigated as vaccine adjuvants and for their therapeutic potential in oncology and infectious diseases.[3][5]

This document outlines protocols for determining the potency and efficacy of this compound in cell-based assays, including NF-κB reporter assays in engineered cell lines and cytokine profiling in primary human immune cells.

Data Presentation

Table 1: Potency of Representative TLR7 and TLR8 Agonists in Reporter Cell Lines

The following table summarizes the half-maximal effective concentrations (EC50) of various TLR7 and TLR8 agonists in HEK293 cells stably expressing the respective human TLR and an NF-κB-inducible reporter gene. This data provides a reference range for the expected potency of novel TLR agonists like this compound.

CompoundTargetEC50 (nM)Cell LineReporter Gene
TLR7/8 Agonist 1hTLR750HEK293NF-κB
hTLR855HEK293NF-κB
Motolimod (VTX-2337)hTLR8100HEK293NF-κB
DSR-6434hTLR77.2 (human), 4.6 (mouse)Not SpecifiedNot Specified
Vesatolimod (GS-9620)hTLR7291Not SpecifiedNot Specified
TL8-506hTLR830Not SpecifiedNot Specified

Data compiled from multiple sources for comparative purposes.[2][7][8][9][10]

Table 2: Representative Cytokine Secretion Profile from Human PBMCs Stimulated with a TLR7/8 Agonist

This table illustrates the typical cytokine response observed in human peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR7/8 agonist. The concentrations of key cytokines are measured in the cell culture supernatant after a defined incubation period.

CytokineConcentration Range (pg/mL)Incubation Time (hours)
TNF-α100 - 500024 - 48
IFN-α100 - 200024 - 48
IL-6500 - 1000024 - 48
IL-12p7050 - 100024 - 48
IP-10 (CXCL10)10000 - 30000048
MCP-1 (CCL2)10000 - 50000048

Concentration ranges are indicative and can vary based on the specific agonist, its concentration, and donor variability.[4][11]

Signaling Pathways and Experimental Workflows

TLR7_8_Signaling_Pathway TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 Activates IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocates Gene_Expression Gene Expression (Cytokines, Chemokines, Type I IFN) NFkB_nucleus->Gene_Expression IRF7_nucleus->Gene_Expression

Caption: TLR7/8 Signaling Pathway upon activation by this compound.

Experimental_Workflow Experimental Workflow for this compound Assays cluster_preparation Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock Solution (DMSO) Compound_Addition Add Serial Dilutions of This compound Compound_Prep->Compound_Addition Cell_Culture Culture Reporter Cells (HEK-TLR7/8) or PBMCs Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Addition Incubation Incubate (24-48 hours) Compound_Addition->Incubation Reporter_Assay Reporter Gene Assay (Luciferase/SEAP) Incubation->Reporter_Assay Cytokine_Assay Cytokine Profiling (ELISA/ Multiplex) from Supernatant Incubation->Cytokine_Assay Viability_Assay Cell Viability Assay (MTT/WST-8) Incubation->Viability_Assay EC50_Calc Calculate EC50 Values Reporter_Assay->EC50_Calc Cytokine_Quant Quantify Cytokine Levels Cytokine_Assay->Cytokine_Quant Toxicity_Eval Evaluate Cytotoxicity Viability_Assay->Toxicity_Eval

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

Protocol 1: Determination of EC50 in a TLR7/8 NF-κB Reporter Assay

This protocol describes the use of a HEK293 cell line stably transfected with human TLR7 or TLR8 and an NF-κB-driven secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene to determine the potency (EC50) of this compound.

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (or equivalent)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • HEK-Blue™ Selection (or appropriate selection antibiotic)

  • This compound

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • QUANTI-Blue™ Solution (for SEAP detection) or Luciferase Assay System

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture Maintenance:

    • Culture HEK-Blue™ hTLR7 or hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and the appropriate selection antibiotic.

    • Maintain cells in a 37°C, 5% CO2 incubator.

    • Subculture cells every 2-3 days when they reach 80-90% confluency.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C.

  • Assay Protocol:

    • Harvest and resuspend HEK-Blue™ cells in fresh, pre-warmed culture medium to a density of 2.8 x 10^5 cells/mL.

    • Add 180 µL of the cell suspension to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in culture medium, starting from the desired highest concentration. The final DMSO concentration should be kept below 0.5%.

    • Add 20 µL of the diluted compound to the respective wells. Include wells with medium only (negative control) and a known TLR7 or TLR8 agonist (positive control).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Detection of Reporter Gene Activity:

    • For SEAP reporter:

      • Prepare QUANTI-Blue™ solution according to the manufacturer's instructions.

      • Add 180 µL of QUANTI-Blue™ solution to each well of a new 96-well plate.

      • Transfer 20 µL of the cell culture supernatant from the assay plate to the corresponding wells of the plate containing QUANTI-Blue™.

      • Incubate at 37°C for 1-3 hours.

      • Measure the absorbance at 620-655 nm using a microplate reader.

    • For Luciferase reporter:

      • Follow the manufacturer's protocol for the specific luciferase assay system being used. This typically involves lysing the cells and adding a luciferase substrate before measuring luminescence.

  • Data Analysis:

    • Normalize the data to the negative control.

    • Plot the response (absorbance or luminescence) against the log of the compound concentration.

    • Calculate the EC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the procedure for isolating human PBMCs and measuring the secretion of key cytokines upon stimulation with this compound.

Materials:

  • Human peripheral blood from healthy donors

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound

  • DMSO (cell culture grade)

  • LPS or another appropriate stimulus (positive control)

  • 96-well round-bottom cell culture plates

  • Human TNF-α, IFN-α, IL-6, and IL-12p70 ELISA kits or a multiplex cytokine assay kit

Procedure:

  • Isolation of PBMCs:

    • Dilute fresh human blood 1:1 with PBS.

    • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

    • Carefully collect the buffy coat layer containing the PBMCs.

    • Wash the PBMCs twice with PBS by centrifugation at 200-300 x g for 10 minutes.

    • Resuspend the final PBMC pellet in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Perform a cell count and assess viability using trypan blue exclusion.

  • Assay Protocol:

    • Adjust the PBMC suspension to a density of 1 x 10^6 cells/mL in complete RPMI medium.

    • Add 180 µL of the cell suspension to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete RPMI medium.

    • Add 20 µL of the diluted compound to the respective wells. Include wells with medium only (negative control) and a positive control (e.g., LPS).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Collection of Supernatant and Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Store the supernatants at -80°C until analysis.

    • Measure the concentration of TNF-α, IFN-α, IL-6, and IL-12p70 in the supernatants using ELISA or a multiplex assay, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve for each cytokine using the provided standards.

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

    • Plot the cytokine concentration against the concentration of this compound.

Protocol 3: Cell Viability Assay

This protocol is essential to ensure that the observed effects of this compound are due to specific receptor activation and not a result of cytotoxicity.

Materials:

  • Cells used in the primary assays (e.g., HEK-Blue™ cells or PBMCs)

  • Complete culture medium

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent

  • Solubilization solution (e.g., DMSO or a specialized buffer)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Assay Protocol:

    • Seed the cells in a 96-well plate at the same density and conditions as in the primary assays.

    • Add serial dilutions of this compound and incubate for the same duration as the primary assays (24-48 hours).

  • Measurement of Cell Viability:

    • For MTT assay:

      • Add 10 µL of 5 mg/mL MTT solution to each well.

      • Incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

      • Measure the absorbance at 570 nm.

    • For WST-8 assay:

      • Add 10 µL of WST-8 reagent to each well.

      • Incubate for 1-4 hours at 37°C.

      • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).

    • A significant decrease in cell viability would indicate cytotoxicity of the compound at those concentrations.

References

Application Notes and Protocols for Stimulating Cytokine Production in PBMCs using 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Allyloxyadenosine (B12830150) is a synthetic adenosine (B11128) analog that acts as a potent agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Activation of TLR7 and TLR8 on immune cells, such as monocytes, macrophages, and dendritic cells within the peripheral blood mononuclear cell (PBMC) population, triggers a signaling cascade that leads to the production and secretion of various pro-inflammatory cytokines. This response is critical in initiating and shaping both innate and adaptive immunity.

These application notes provide a comprehensive guide for researchers interested in utilizing this compound to stimulate cytokine production in human PBMCs. The document includes detailed protocols for PBMC isolation, cell culture, stimulation with this compound, and subsequent quantification of key cytokines. Additionally, it outlines the underlying signaling pathways and provides expected outcomes based on the known mechanisms of TLR7/8 agonists.

Principle of the Method

This compound, upon entering the endosomes of TLR7/8-expressing cells, binds to these receptors. This binding event initiates the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). The formation of the TLR-MyD88 complex leads to the activation of downstream signaling molecules, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). Ultimately, this cascade results in the activation of key transcription factors, primarily nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The translocation of these transcription factors into the nucleus drives the expression and subsequent secretion of a panel of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Interferon-gamma (IFN-γ).

Materials and Reagents

  • This compound (CAS No. 2095417-69-7)

  • Human peripheral blood from healthy donors

  • Ficoll-Paque™ PLUS or other density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Trypan Blue solution

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for human TNF-α, IL-6, IL-1β, and IFN-γ

  • 96-well cell culture plates

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole human blood using density gradient centrifugation.

  • Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Dilution: Dilute the blood 1:1 with sterile PBS at room temperature.

  • Layering: Carefully layer the diluted blood over a half volume of Ficoll-Paque™ PLUS in a sterile centrifuge tube, avoiding mixing of the two layers.

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer and transfer it to a new sterile centrifuge tube.

  • Washing: Wash the harvested PBMCs by adding at least 3 volumes of sterile PBS and centrifuge at 100-250 x g for 10 minutes at room temperature. Discard the supernatant.

  • Repeat Wash: Repeat the washing step one more time.

  • Cell Counting and Viability: Resuspend the cell pellet in a small volume of complete RPMI 1640 medium. Perform a cell count and assess viability using the Trypan Blue exclusion method. The viability should be >95%.

  • Resuspension: Resuspend the PBMCs in complete RPMI 1640 medium to the desired cell concentration for your experiment (e.g., 1 x 10⁶ cells/mL).

Protocol 2: Stimulation of PBMCs with this compound

This protocol outlines the procedure for stimulating isolated PBMCs with this compound to induce cytokine production.

  • Cell Plating: Seed the isolated PBMCs in a 96-well flat-bottom cell culture plate at a density of 1 x 10⁶ cells/mL in a final volume of 200 µL per well.

  • Preparation of this compound: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations for stimulation. It is recommended to perform a dose-response experiment with concentrations ranging from 0.1 µM to 10 µM.

  • Stimulation: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and an unstimulated control (medium only).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂. The incubation time can be varied to study the kinetics of cytokine release, with typical time points being 6, 24, and 48 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatants and store them at -80°C until cytokine analysis.

Protocol 3: Quantification of Cytokines by ELISA

This protocol describes the measurement of cytokine concentrations in the collected PBMC supernatants using commercially available ELISA kits.

  • Kit Preparation: Prepare all reagents, standard dilutions, and samples as instructed in the manufacturer's protocol for the specific cytokine ELISA kit (e.g., TNF-α, IL-6, IL-1β, IFN-γ).

  • Assay Procedure: Follow the step-by-step instructions provided with the ELISA kit. This typically involves coating the plate with a capture antibody, adding standards and samples, adding a detection antibody, adding a substrate, and stopping the reaction.

  • Data Acquisition: Measure the optical density (OD) of each well at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the OD values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the experimental samples.

Data Presentation

The quantitative data obtained from the cytokine quantification experiments should be summarized in clearly structured tables for easy comparison. Below are example tables illustrating how to present dose-response and time-course data.

Note: The following data are illustrative and based on typical responses to potent TLR7/8 agonists. Actual values for this compound should be determined experimentally.

Table 1: Dose-Dependent Cytokine Production by PBMCs Stimulated with this compound for 24 Hours

This compound (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IFN-γ (pg/mL)
0 (Unstimulated)< 50< 100< 20< 10
0.1500 ± 150800 ± 200100 ± 3050 ± 15
12000 ± 5003000 ± 700400 ± 100200 ± 50
105000 ± 12008000 ± 15001000 ± 250500 ± 120

Data are presented as mean ± standard deviation from a representative experiment.

Table 2: Time-Course of Cytokine Production by PBMCs Stimulated with 1 µM this compound

Incubation Time (hours)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)IFN-γ (pg/mL)
0< 50< 100< 20< 10
61500 ± 4001000 ± 250200 ± 50100 ± 25
242000 ± 5003000 ± 700400 ± 100200 ± 50
481200 ± 3005000 ± 1000300 ± 75150 ± 40

Data are presented as mean ± standard deviation from a representative experiment.

Visualization of Pathways and Workflows

TLR7_8_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR7_8 TLR7/8 This compound->TLR7_8 Binds to MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates MAPK MAPK Pathway TRAF6->MAPK NFkB NF-κB Pathway TRAF6->NFkB Gene_Expression Cytokine Gene Expression MAPK->Gene_Expression Induces NFkB->Gene_Expression Induces Cytokine_Secretion Cytokine Secretion (TNF-α, IL-6, IL-1β, IFN-γ) Gene_Expression->Cytokine_Secretion Leads to

Caption: TLR7/8 Signaling Pathway activated by this compound.

Experimental_Workflow cluster_PBMC_Isolation PBMC Isolation cluster_Stimulation PBMC Stimulation cluster_Analysis Cytokine Analysis Whole_Blood Whole Blood Collection Dilution Dilution with PBS Whole_Blood->Dilution Layering Layering over Ficoll Dilution->Layering Centrifugation1 Density Gradient Centrifugation Layering->Centrifugation1 Harvesting Harvest PBMC Layer Centrifugation1->Harvesting Washing Washing and Cell Counting Harvesting->Washing Plating Plate PBMCs in 96-well plate Washing->Plating Stimulation Add this compound Plating->Stimulation Incubation Incubate (6-48 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatants Incubation->Supernatant_Collection ELISA Perform ELISA for TNF-α, IL-6, IL-1β, IFN-γ Supernatant_Collection->ELISA Data_Analysis Data Analysis and Quantification ELISA->Data_Analysis

Application Notes and Protocols for In Vivo Delivery of 8-Allyloxyadenosine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo delivery of 8-Allyloxyadenosine, a potent Toll-like receptor 7 (TLR7) agonist, in various animal models. The protocols outlined below are based on established methodologies for the administration of analogous small molecules and adenosine (B11128) derivatives. Researchers should adapt these guidelines to their specific experimental needs and ensure all procedures are approved by their institution's Institutional Animal Care and Use Committee (IACUC).

Introduction to this compound

This compound is a derivative of 8-hydroxyadenine, a class of compounds known to act as agonists for Toll-like receptors, particularly TLR7.[1] Activation of TLR7 initiates an innate immune response, leading to the production of pro-inflammatory cytokines and type I interferons.[2][3] This immunomodulatory activity makes this compound a compound of interest for applications such as vaccine adjuvants, anti-cancer therapeutics, and antiviral agents.[1][4][5] The effective in vivo delivery of this compound is critical for preclinical evaluation of its therapeutic potential.

Pre-formulation and Vehicle Selection

Prior to in vivo administration, it is crucial to determine the physicochemical properties of this compound to select an appropriate vehicle.

Key Considerations:

  • Solubility: Assess the solubility of this compound in various biocompatible solvents and vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene (B3416737) glycol, cyclodextrins). For oral administration, solubility in simulated gastric and intestinal fluids is relevant.[6]

  • Stability: Evaluate the stability of the compound in the chosen formulation under experimental conditions.

  • pH and Osmolality: Ensure the final formulation has a pH and osmolality that are physiologically compatible to minimize irritation and tissue damage at the site of administration.[7]

Recommended Vehicles:

  • Aqueous Solutions: If soluble, sterile saline or phosphate-buffered saline (PBS) are the preferred vehicles for parenteral routes.

  • Suspensions: For poorly soluble compounds, a uniform suspension can be prepared using vehicles containing suspending agents like carboxymethylcellulose or Tween 80.

  • Emulsions/Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles (LNPs) can enhance oral bioavailability and systemic delivery.[8][9][10]

In Vivo Administration Protocols

The choice of administration route depends on the target tissue, desired pharmacokinetic profile, and the experimental model. The following are general protocols for common administration routes in rodent models. All procedures must be performed by trained personnel.[7][11][12][13]

Protocol 1: Intravenous (IV) Administration

This route ensures 100% bioavailability and rapid distribution.

Materials:

  • This compound formulation

  • Sterile syringes (e.g., 27-30 gauge needle for mice)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure (Mouse, Tail Vein):

  • Prepare the this compound solution in a sterile, isotonic vehicle.

  • Warm the mouse's tail using a heat lamp to dilate the lateral tail veins.

  • Place the mouse in a suitable restrainer.

  • Swab the tail with 70% ethanol.

  • Insert the needle into the lateral tail vein, bevel up.

  • Slowly inject the formulation. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal for any adverse reactions.

Protocol 2: Intraperitoneal (IP) Administration

A common route for systemic delivery, though absorption can be variable.

Materials:

  • This compound formulation

  • Sterile syringes (e.g., 25-27 gauge needle)

  • Appropriate animal handling equipment

Procedure (Mouse):

  • Firmly restrain the mouse, tilting it slightly head-down to displace the abdominal organs.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[12][14]

  • Aspirate to ensure no fluid (urine, blood) is drawn back, which would indicate incorrect placement.[12]

  • Inject the formulation into the peritoneal cavity.

  • Withdraw the needle and return the animal to its cage.

  • Alternate injection sides for repeated dosing.[12][14]

Protocol 3: Subcutaneous (SC) Administration

Provides slower, more sustained absorption compared to IV or IP routes.

Materials:

  • This compound formulation

  • Sterile syringes (e.g., 25-27 gauge needle)

Procedure (Mouse):

  • Grasp the loose skin over the back or flank to form a "tent".

  • Insert the needle into the base of the tented skin, parallel to the animal's body.

  • Aspirate to check for blood.

  • Inject the formulation into the subcutaneous space.

  • Withdraw the needle and gently massage the area to aid dispersion.

Protocol 4: Oral Gavage (PO)

Used for direct administration into the gastrointestinal tract.

Materials:

  • This compound formulation

  • Oral gavage needle (flexible or rigid, appropriate size for the animal)

  • Syringe

Procedure (Mouse):

  • Securely restrain the mouse to prevent movement.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length.

  • Gently insert the gavage needle into the mouth, allowing the mouse to swallow it. Pass it along the side of the mouth to avoid the trachea.

  • Advance the needle smoothly into the esophagus until the predetermined depth is reached. Do not force the needle.

  • Administer the formulation.

  • Slowly withdraw the needle.

  • Monitor the animal for any signs of respiratory distress.

Quantitative Data Tables

The following tables serve as templates for recording experimental data.

Table 1: Recommended Injection Volumes and Needle Sizes for Mice

Route of Administration Maximum Volume Recommended Needle Size (Gauge)
Intravenous (IV) 5 mL/kg (bolus) 27-30
Intraperitoneal (IP) 10 mL/kg 25-27
Subcutaneous (SC) 10 mL/kg 25-27
Oral (PO) 10 mL/kg 20-22 (gavage needle)

Data synthesized from multiple sources.[11][12][14]

Table 2: Example Pharmacokinetic Parameters for an Adenosine Analog in Rats (for reference) Based on data for 8-alkylamino analogues of N6-cyclopentyladenosine.[15][16]

Compound Dose (mg/kg, IV) Clearance (mL/min/kg) Volume of Distribution (L/kg) Elimination Half-life (min)
8-methylaminoCPA 4.0 44 ± 5 0.97 ± 0.09 25 ± 2
8-ethylaminoCPA 12.0 48 ± 6 0.84 ± 0.10 28 ± 2

| 8-butylaminoCPA | 20.0 | 39 ± 2 | 1.05 ± 0.07 | 40 ± 2 |

Table 3: Template for In Vivo Efficacy Study of this compound in a Tumor Model

Treatment Group Dose (mg/kg) Route Dosing Frequency Mean Tumor Volume (mm³) ± SEM Percent Tumor Growth Inhibition
Vehicle Control - e.g., IP e.g., Daily 0%
This compound X e.g., IP e.g., Daily
This compound Y e.g., IP e.g., Daily

| Positive Control | Z | e.g., IP | e.g., Daily | | |

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the in vivo study of this compound.

experimental_workflow cluster_preclinical Preclinical Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Formulation Development (Vehicle Selection, Stability) B Animal Model Selection (e.g., Mouse, Rat) A->B C IACUC Protocol Approval B->C D Dose Preparation C->D E Animal Dosing (IV, IP, SC, PO) D->E F Sample Collection (Blood, Tissues) E->F G Bioanalysis (e.g., LC-MS/MS) F->G H Pharmacokinetic (PK) Modeling G->H I Pharmacodynamic (PD) Assessment (e.g., Cytokine Levels, Tumor Size) H->I

Caption: Workflow for an in vivo study of this compound.

tlr7_pathway cluster_cell Immune Cell (e.g., pDC) cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB Activation TRAF6->NFkB IFN Type I Interferons (IFN-α, IFN-β) IRF7->IFN Transcription Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription Ligand This compound Ligand->TLR7 Binds

Caption: Simplified TLR7 signaling pathway.

delivery_decision_tree A Goal of Study? B Rapid Systemic Exposure (Pharmacokinetics) A->B Yes C Sustained Systemic Exposure A->C No F Intravenous (IV) B->F G Intraperitoneal (IP) B->G D Local Effect / Adjuvant C->D No H Subcutaneous (SC) C->H E Oral Bioavailability D->E No I Intratumoral / Intradermal D->I J Oral Gavage (PO) E->J

Caption: Decision tree for selecting a delivery route.

References

8-Allyloxyadenosine as a tool for studying innate immune responses

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction:

8-Allyloxyadenosine (B12830150) is a synthetic adenosine (B11128) analog that serves as a potent and valuable tool for investigating the innate immune system. As a member of the 8-substituted adenine (B156593) derivative family, it functions as an agonist for Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8), endosomal pattern recognition receptors that play a crucial role in the detection of single-stranded viral RNA.[1] Activation of TLR7 and TLR8 by this compound initiates a signaling cascade that leads to the production of a variety of cytokines and chemokines, thereby orchestrating an innate immune response.[1][2] This makes this compound an excellent candidate for studies in vaccine adjuvant development, cancer immunotherapy, and antiviral research.[3][4]

These application notes provide an overview of the utility of this compound, quantitative data on related compounds, and detailed protocols for its use in in vitro studies of innate immune responses.

Data Presentation

Table 1: Potency of 8-Oxoadenine Analogs on Human TLR7 and TLR8

This table presents the half-maximal effective concentrations (EC50) for various 8-oxoadenine compounds in activating human TLR7 and TLR8, as determined by a reporter gene assay.[5] Lower EC50 values indicate higher potency.

CompoundhTLR7 EC50 (µM)hTLR8 EC50 (µM)
Oxoadenine 1 >100.12 ± 0.03
Oxoadenine 2 1.5 ± 0.40.08 ± 0.02
Oxoadenine 3 0.8 ± 0.20.05 ± 0.01
R848 (Control) 0.15 ± 0.040.25 ± 0.07

Data is presented as mean ± standard deviation from three independent experiments.

Table 2: Cytokine Induction Profile of 8-Oxoadenine Analogs in Human PBMCs

This table summarizes the peak levels of key cytokines induced by 8-oxoadenine analogs in human peripheral blood mononuclear cells (PBMCs).[5]

Compound (at 10 µM)IFN-α (pg/mL)TNF-α (pg/mL)IL-12p40 (pg/mL)
Oxoadenine 1 120045003000
Oxoadenine 2 250060005000
Oxoadenine 3 300075006500
R848 (Control) 200055004500

Signaling Pathways

Activation of TLR7 and TLR8 by this compound triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRFs (Interferon Regulatory Factors). This results in the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and type I interferons.

TLR7/8 Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on innate immune cells.

1. Determination of TLR7/TLR8 Activation using HEK-Blue™ Reporter Cells

This protocol describes how to measure the activation of human TLR7 or TLR8 by this compound using HEK-Blue™ cells, which express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

HEK_Blue_Workflow start Start cell_prep Prepare HEK-Blue™ hTLR7/hTLR8 cell suspension start->cell_prep plate_setup Add compound dilutions and cell suspension to a 96-well plate cell_prep->plate_setup compound_prep Prepare serial dilutions of This compound compound_prep->plate_setup incubation Incubate for 16-24 hours at 37°C, 5% CO2 plate_setup->incubation measurement Measure SEAP activity using QUANTI-Blue™ Solution at 620-655 nm incubation->measurement analysis Calculate EC50 values measurement->analysis end End analysis->end

HEK-Blue™ Reporter Assay Workflow

Materials:

  • HEK-Blue™ hTLR7 or hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • This compound

  • Positive control (e.g., R848)

  • Vehicle control (e.g., DMSO)

  • 96-well flat-bottom cell culture plates

  • QUANTI-Blue™ Solution (InvivoGen)

  • Plate reader

Procedure:

  • Cell Preparation: Culture HEK-Blue™ cells according to the manufacturer's instructions. On the day of the assay, resuspend the cells in fresh, pre-warmed HEK-Blue™ Detection medium to a concentration of 2.8 x 10^5 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium. A typical starting concentration is 100 µM with 3-fold serial dilutions. Prepare a vehicle control with the same final concentration of the solvent used for the compounds.

  • Assay Plate Setup: Add 20 µL of each compound dilution (or vehicle control) to the appropriate wells of a 96-well plate.

  • Cell Seeding: Add 180 µL of the cell suspension (approximately 50,000 cells) to each well.

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.

  • Measurement: Add 20 µL of the supernatant from each well to a new 96-well plate containing 180 µL of QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm.

  • Data Analysis: Plot the absorbance values against the logarithm of the compound concentration. Use a non-linear regression model to calculate the EC50 value for each compound.

2. Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the stimulation of human PBMCs with this compound to measure the induction of cytokine secretion.

PBMC_Workflow start Start pbmc_isolation Isolate PBMCs from healthy donor blood start->pbmc_isolation cell_culture Culture PBMCs in 96-well plates pbmc_isolation->cell_culture stimulation Stimulate cells with This compound for 24 hours cell_culture->stimulation supernatant_collection Collect cell-free supernatants stimulation->supernatant_collection cytokine_quantification Quantify cytokine levels using ELISA or CBA supernatant_collection->cytokine_quantification analysis Analyze cytokine profiles cytokine_quantification->analysis end End analysis->end

PBMC Stimulation and Cytokine Analysis Workflow

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • This compound

  • Positive control (e.g., R848 or LPS)

  • Vehicle control (e.g., DMSO)

  • 96-well round-bottom cell culture plates

  • ELISA kits or Cytometric Bead Array (CBA) kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium and seed them in a 96-well round-bottom plate at a density of 1 x 10^6 cells/mL (200 µL/well).

  • Stimulation: Add this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include positive and vehicle controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well.

  • Cytokine Quantification: Measure the concentration of desired cytokines in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.

  • Data Analysis: Generate dose-response curves for each cytokine and determine the concentration of this compound required for half-maximal cytokine induction (EC50).

This compound is a valuable research tool for elucidating the mechanisms of innate immune activation through TLR7 and TLR8. The provided protocols offer a framework for characterizing its activity and exploring its potential in various therapeutic applications. Researchers can adapt these methodologies to investigate specific aspects of TLR-mediated immunity, contributing to a deeper understanding of host-pathogen interactions and the development of novel immunomodulatory agents.

References

Application Notes and Protocols: Targeting the Adenosine Pathway in Combination with Immune Checkpoint Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature and public databases did not yield specific information regarding "8-Allyloxyadenosine" for use in cancer research in combination with checkpoint inhibitors. The following application notes and protocols are based on the well-established strategy of targeting the adenosine (B11128) pathway, a key immunosuppressive mechanism in the tumor microenvironment, in conjunction with immune checkpoint blockade. This document will provide a framework for researchers interested in exploring this combination therapy, using representative molecules such as adenosine A2A receptor (A2AR) antagonists or CD73 inhibitors as examples.

Introduction: The Rationale for Co-targeting the Adenosine Pathway and Immune Checkpoints

The tumor microenvironment (TME) is characterized by various mechanisms that enable cancer cells to evade the host immune system.[1][2] One critical pathway involves the production of extracellular adenosine, a potent immunosuppressive metabolite.[1] Hypoxic conditions within the TME lead to the release of ATP, which is then converted to AMP by CD39 and subsequently to adenosine by CD73.[1][2]

High concentrations of adenosine in the TME suppress the activity of various immune cells, including T cells and natural killer (NK) cells, primarily through binding to A2A and A2B receptors.[3][4] This immunosuppression can limit the efficacy of immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies, which are designed to reinvigorate the anti-tumor immune response.[1][5]

By combining an adenosine pathway inhibitor with an immune checkpoint inhibitor, researchers can simultaneously address two distinct but complementary mechanisms of immune evasion. The adenosine pathway inhibitor can help to reverse the immunosuppressive effects of adenosine, thereby creating a more favorable environment for the ICI-activated T cells to effectively target and eliminate cancer cells.[1] Preclinical studies have shown that this combination can lead to synergistic anti-tumor effects.[1]

Signaling Pathways and Experimental Workflow

Adenosine Pathway and PD-1/PD-L1 Axis in the Tumor Microenvironment

The following diagram illustrates the interplay between the adenosine pathway and the PD-1/PD-L1 immune checkpoint axis within the tumor microenvironment.

Adenosine_PD1_Pathway cluster_TME Tumor Microenvironment cluster_TCell T Cell cluster_TumorCell Tumor Cell ATP Extracellular ATP AMP AMP ATP->AMP ADO Adenosine AMP->ADO A2AR A2AR ADO->A2AR Binding CD39 CD39 CD39->ATP CD73 CD73 CD73->AMP TCR TCR MHC MHC TCR->MHC Antigen Presentation PD1 PD-1 PDL1 PD-L1 PD1->PDL1 Inhibitory Signal T_Cell_Inhibition T Cell Inhibition A2AR->T_Cell_Inhibition T_Cell_Activation T Cell Activation (Cytokine release, Proliferation, Cytotoxicity) MHC->T_Cell_Activation PDL1->T_Cell_Inhibition Adenosine_Inhibitor Adenosine Pathway Inhibitor (e.g., A2AR Antagonist) Adenosine_Inhibitor->A2AR Blocks PD1_Inhibitor PD-1/PD-L1 Inhibitor PD1_Inhibitor->PD1 Blocks

Figure 1: Adenosine and PD-1/PD-L1 signaling pathways.
General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for a preclinical in vivo study evaluating the combination of an adenosine pathway inhibitor and a checkpoint inhibitor.

Experimental_Workflow cluster_Setup Study Setup cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis cluster_Analysis Endpoint Readouts Tumor_Inoculation Tumor Cell Inoculation (e.g., syngeneic mouse model) Tumor_Establishment Tumor Establishment (palpable tumors, e.g., 50-100 mm³) Tumor_Inoculation->Tumor_Establishment Randomization Randomization into Treatment Groups Tumor_Establishment->Randomization Group1 Vehicle Control Randomization->Group1 Group2 Adenosine Inhibitor Randomization->Group2 Group3 Checkpoint Inhibitor Randomization->Group3 Group4 Combination Therapy Randomization->Group4 Tumor_Measurement Tumor Volume Measurement (e.g., every 2-3 days) Group1->Tumor_Measurement Body_Weight Body Weight Monitoring Group1->Body_Weight Group2->Tumor_Measurement Group2->Body_Weight Group3->Tumor_Measurement Group3->Body_Weight Group4->Tumor_Measurement Group4->Body_Weight Endpoint Endpoint Analysis Tumor_Measurement->Endpoint Body_Weight->Endpoint Tumor_Growth_Inhibition Tumor Growth Inhibition (TGI) Endpoint->Tumor_Growth_Inhibition Immune_Profiling Immune Cell Profiling (Flow Cytometry, IHC) Endpoint->Immune_Profiling Cytokine_Analysis Cytokine/Chemokine Analysis Endpoint->Cytokine_Analysis

Figure 2: In vivo experimental workflow.

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general guideline for assessing the anti-tumor efficacy of an adenosine pathway inhibitor in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • 6-8 week old female C57BL/6 mice (or other appropriate strain for the chosen cell line)

  • Syngeneic tumor cell line (e.g., MC38 colorectal cancer, B16-F10 melanoma)

  • Adenosine pathway inhibitor (e.g., A2AR antagonist, CD73 inhibitor)

  • Anti-mouse PD-1 antibody (or appropriate checkpoint inhibitor)

  • Isotype control antibody

  • Vehicle for drug formulation (e.g., PBS, DMSO/saline)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Inoculation: Subcutaneously inject an appropriate number of tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle + Isotype Control

    • Group 2: Adenosine Pathway Inhibitor + Isotype Control

    • Group 3: Vehicle + Anti-PD-1 Antibody

    • Group 4: Adenosine Pathway Inhibitor + Anti-PD-1 Antibody

  • Treatment Administration:

    • Administer the adenosine pathway inhibitor at the predetermined dose and schedule (e.g., daily oral gavage).

    • Administer the anti-PD-1 antibody at the predetermined dose and schedule (e.g., 10 mg/kg intraperitoneally twice a week).

  • Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days throughout the study.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study period.

  • Tissue Collection: At the endpoint, collect tumors, spleens, and draining lymph nodes for further analysis (e.g., flow cytometry, immunohistochemistry).

Immune Cell Profiling by Flow Cytometry

This protocol outlines the general steps for analyzing immune cell populations in tumors and lymphoid organs.

Materials:

  • Tumors, spleens, and lymph nodes from the in vivo study

  • RPMI-1640 medium

  • Collagenase D, Dispase, and DNase I for tumor digestion

  • ACK lysis buffer for red blood cell lysis

  • FACS buffer (PBS + 2% FBS)

  • Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, NK1.1, CD11b, Gr-1)

  • Flow cytometer

Procedure:

  • Tissue Processing:

    • Tumors: Mince tumors and digest in a solution of collagenase, dispase, and DNase I to obtain a single-cell suspension.

    • Spleens and Lymph Nodes: Mechanically dissociate tissues to create single-cell suspensions.

  • Red Blood Cell Lysis: Treat spleen cell suspensions with ACK lysis buffer to remove red blood cells.

  • Cell Staining:

    • Count and resuspend cells in FACS buffer.

    • Block Fc receptors with an anti-CD16/32 antibody.

    • Incubate cells with a cocktail of fluorescently conjugated antibodies against the desired cell surface and intracellular markers.

  • Data Acquisition: Acquire stained cell samples on a flow cytometer.

  • Data Analysis: Analyze the flow cytometry data to quantify the proportions and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells).

Data Presentation

Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume (mm³) at Day X ± SEMTumor Growth Inhibition (%)
Vehicle + Isotype
Adenosine Inhibitor
Anti-PD-1 Ab
Combination

Table 2: Immune Cell Infiltration in Tumors (Day Y)

Treatment Group% CD8+ of CD45+ cells ± SEM% Treg of CD4+ T cells ± SEM
Vehicle + Isotype
Adenosine Inhibitor
Anti-PD-1 Ab
Combination

Conclusion

The combination of adenosine pathway inhibitors with immune checkpoint inhibitors represents a promising strategy to overcome resistance to immunotherapy in a variety of cancers. The protocols and workflows outlined in these application notes provide a general framework for researchers to investigate the preclinical efficacy and mechanism of action of such combination therapies. While specific details will need to be optimized for the particular models and reagents used, this guide serves as a starting point for the rational design and execution of these studies. The ultimate goal is to generate robust preclinical data that can support the clinical translation of novel combination immunotherapies.

References

Application Notes and Protocols: Assaying the Effects of 8-Allyloxyadenosine on Dendritic Cell Maturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process that involves the upregulation of co-stimulatory molecules, production of inflammatory cytokines, and enhanced ability to stimulate T cells. This process is tightly regulated and can be modulated by various endogenous and exogenous factors. Agents that can influence DC maturation are of significant interest for therapeutic applications, including vaccine development and cancer immunotherapy.[1][2][3]

8-Allyloxyadenosine is a synthetic adenosine (B11128) analog. While the direct effects of this compound on dendritic cell maturation are not extensively documented, adenosine and its receptor agonists are known to influence immune responses.[4] Adenosine receptor signaling can interact with key maturation pathways, such as those initiated by Toll-like receptors (TLRs).[5] This document provides a comprehensive guide for researchers to investigate the potential immunomodulatory effects of this compound on dendritic cell maturation. The following protocols and application notes detail the necessary experiments to characterize these effects, from phenotypic changes to functional consequences.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: Phenotypic Analysis of Dendritic Cells Treated with this compound

Treatment Group% CD80+ cellsMFI of CD80% CD86+ cellsMFI of CD86% HLA-DR+ cellsMFI of HLA-DR% CD83+ cellsMFI of CD83
Immature DCs (iDC)
Mature DCs (mDC - LPS)
iDC + this compound (Dose 1)
iDC + this compound (Dose 2)
iDC + this compound (Dose 3)
mDC + this compound (Dose 1)
mDC + this compound (Dose 2)
mDC + this compound (Dose 3)

MFI: Mean Fluorescence Intensity

Table 2: Cytokine Secretion Profile of Dendritic Cells Treated with this compound

Treatment GroupIL-12p70 (pg/mL)TNF-α (pg/mL)IL-10 (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Immature DCs (iDC)
Mature DCs (mDC - LPS)
iDC + this compound (Dose 1)
iDC + this compound (Dose 2)
iDC + this compound (Dose 3)
mDC + this compound (Dose 1)
mDC + this compound (Dose 2)
mDC + this compound (Dose 3)

Table 3: T-Cell Proliferation in Mixed Lymphocyte Reaction (MLR)

DC Treatment GroupT-Cell Proliferation (CPM or % Divided Cells)
T-cells alone
Immature DCs (iDC) + T-cells
Mature DCs (mDC - LPS) + T-cells
iDC + this compound (Dose 2) + T-cells
mDC + this compound (Dose 2) + T-cells

CPM: Counts Per Minute (if using radioactive thymidine (B127349) incorporation) % Divided Cells: if using proliferation dyes like CFSE

Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

This protocol describes the generation of immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human GM-CSF

  • Human IL-4

  • CD14 MicroBeads

Procedure:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.[6]

  • Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.[7][8]

  • Culture the purified monocytes in RPMI-1640 supplemented with 10% FBS, Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 50 ng/mL IL-4.[7][9]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 5-6 days to allow differentiation into immature DCs (iDCs).

  • On day 3, replenish the culture with fresh medium containing GM-CSF and IL-4.

Protocol 2: Dendritic Cell Maturation and Treatment with this compound

This protocol details the maturation of iDCs and their treatment with the test compound.

Materials:

  • Immature Dendritic Cells (from Protocol 1)

  • Lipopolysaccharide (LPS) or other TLR agonists (e.g., R848, Poly(I:C))[10][11][12]

  • This compound

  • Complete RPMI-1640 medium

Procedure:

  • Harvest the iDCs generated in Protocol 1.

  • Resuspend the cells in fresh complete RPMI-1640 medium.

  • Set up the following treatment groups in a 24-well plate:

    • Immature DCs (negative control)

    • Mature DCs (positive control): Add LPS (100 ng/mL) to induce maturation.[10]

    • Test groups: Add varying concentrations of this compound to iDCs.

    • Combination groups: Add both LPS and varying concentrations of this compound to iDCs.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and supernatants for further analysis.

Protocol 3: Phenotypic Analysis by Flow Cytometry

This protocol is for analyzing the expression of cell surface markers indicative of DC maturation.

Materials:

  • Treated DCs (from Protocol 2)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against: CD80, CD86, HLA-DR, CD83, and an isotype control.

  • Flow cytometer

Procedure:

  • Harvest the treated DCs and wash them with cold FACS buffer.

  • Resuspend the cells in FACS buffer.

  • Aliquot the cells into FACS tubes.

  • Add the fluorochrome-conjugated antibodies to the respective tubes and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.[6]

Protocol 4: Cytokine Quantification by ELISA

This protocol measures the concentration of key cytokines in the culture supernatants.

Materials:

  • Supernatants from treated DC cultures (from Protocol 2)

  • ELISA kits for IL-12p70, TNF-α, IL-10, IL-6, and IL-1β.

  • Microplate reader

Procedure:

  • Centrifuge the collected culture supernatants to remove any cellular debris.

  • Perform the ELISA for each cytokine according to the manufacturer's instructions.[7][9]

  • Read the absorbance on a microplate reader.

  • Calculate the concentration of each cytokine in the samples by comparing the absorbance to a standard curve.

Protocol 5: Mixed Lymphocyte Reaction (MLR) for T-Cell Proliferation

This assay assesses the functional ability of the treated DCs to stimulate T-cell proliferation.

Materials:

  • Treated DCs (from Protocol 2)

  • Allogeneic T-cells (isolated from a different donor)

  • CFSE (Carboxyfluorescein succinimidyl ester) or ³H-Thymidine

  • Complete RPMI-1640 medium

Procedure:

  • Isolate T-cells from the PBMCs of a healthy donor.

  • If using CFSE, label the T-cells with CFSE according to the manufacturer's protocol.

  • Co-culture the treated DCs with the allogeneic T-cells at a ratio of 1:10 (DC:T-cell) in a 96-well round-bottom plate.[7][8]

  • Set up control wells with T-cells alone.

  • Incubate the co-culture for 4-5 days at 37°C in a 5% CO2 incubator.

  • If using ³H-Thymidine, pulse the cells with 1 µCi of ³H-Thymidine for the last 18 hours of incubation. Harvest the cells onto a filter mat and measure radioactive incorporation using a scintillation counter.

  • If using CFSE, harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the CFSE dye in the T-cell population.

Visualizations

The following diagrams illustrate the key experimental workflow and a potential signaling pathway that could be modulated by this compound.

experimental_workflow cluster_dc_generation DC Generation cluster_treatment Treatment cluster_assays Assays PBMCs PBMCs Monocytes CD14+ Monocytes PBMCs->Monocytes CD14+ Isolation iDCs Immature DCs Monocytes->iDCs GM-CSF + IL-4 Treatment This compound +/- LPS iDCs->Treatment Treated_DCs Treated DCs Treatment->Treated_DCs Flow Flow Cytometry (CD80, CD86, HLA-DR, CD83) Treated_DCs->Flow ELISA ELISA (IL-12, TNF-α, IL-10) Treated_DCs->ELISA MLR Mixed Lymphocyte Reaction (T-cell Proliferation) Treated_DCs->MLR

Caption: Experimental workflow for assessing the effects of this compound on DC maturation.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 AR Adenosine Receptor (e.g., A2A) AC Adenylate Cyclase AR->AC TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Genes Gene Transcription (Co-stimulatory molecules, Cytokines) NFkB->Genes Activation cAMP cAMP AC->cAMP cAMP->NFkB Modulation? LPS LPS LPS->TLR4 A8AA This compound A8AA->AR

Caption: Hypothetical signaling pathway of this compound modulating TLR4-mediated DC maturation.

References

Application Note: Method for Quantifying Immune Response After 8-Allyloxyadenosine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 8-Allyloxyadenosine is a nucleoside analog that has been identified as a potent agonist for Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8)[1][2]. These receptors are key components of the innate immune system, primarily recognizing single-stranded RNA from viruses[1][3]. Activation of TLR7 and TLR8 on immune cells, such as monocytes, macrophages, and dendritic cells (DCs), initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and the maturation of antigen-presenting cells (APCs)[1][4]. This robust innate immune activation is critical for shaping the subsequent adaptive immune response, particularly promoting a Th1-polarized T-cell response.

This document provides detailed protocols and application notes for quantifying the immunological effects of this compound treatment on human peripheral blood mononuclear cells (PBMCs). The described methods will enable researchers to assess innate immune cell activation, cytokine release profiles, and downstream T-cell responses.

Signaling Pathway and Experimental Overview

The interaction of this compound with TLR7/8 triggers a well-defined intracellular signaling pathway, primarily mediated by the MyD88 adapter protein, leading to the activation of key transcription factors like NF-κB and IRFs.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR7 / TLR8 MyD88 MyD88 TLR->MyD88 Recruitment IRAKs IRAK Complex MyD88->IRAKs Activation TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IRF IRF5 / IRF7 TRAF6->IRF Activation IKK IKK Complex TAK1->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation of IκB NFkB_Active NF-κB NFkB_Inhib->NFkB_Active Translocation IRF_Active IRF5 / IRF7 IRF->IRF_Active Translocation Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-12) NFkB_Active->Cytokines IFN Type I Interferons (IFN-α) IRF_Active->IFN Ligand This compound Ligand->TLR Binds

Caption: TLR7/8 signaling pathway initiated by this compound.

The overall experimental approach involves isolating human PBMCs, treating them with this compound, and subsequently analyzing various components of the immune response.

Experimental_Workflow cluster_analysis Quantitative Analysis Start Isolate Human PBMCs from Whole Blood Treatment Treat Cells with this compound (Dose-Response and Time-Course) Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Harvest Harvest Supernatant and Cells Incubation->Harvest Cytokine Protocol 1: Cytokine Quantification (ELISA / Multiplex) Harvest->Cytokine Supernatant Flow_Innate Protocol 2: Innate Cell Activation (Flow Cytometry) Harvest->Flow_Innate Cells Flow_Adaptive Protocol 3: T-Cell Response (Flow Cytometry) Flow_Innate->Flow_Adaptive Co-culture

Caption: General workflow for quantifying immune response.

Protocol 1: Quantification of Cytokine Release in Human PBMCs

This protocol details the measurement of key pro-inflammatory cytokines released by human PBMCs following treatment. Enzyme-linked immunosorbent assays (ELISAs) are a standard method for quantifying individual cytokines, while multiplex assays allow for the simultaneous measurement of multiple analytes[5].

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Human PBMCs isolated from healthy donors

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) (positive control for TNF-α, IL-6)

  • R848 (positive control for TLR7/8)[1]

  • 96-well cell culture plates

  • ELISA or Multiplex assay kits for human TNF-α, IL-6, IL-12p70, and IFN-α

  • Plate reader

Procedure:

  • Cell Plating: Isolate PBMCs using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and adjust the concentration to 1 x 10⁶ cells/mL. Plate 200 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound. Add the compound to the wells to achieve final concentrations ranging from 0.1 µM to 10 µM. Include the following controls:

    • Vehicle Control (DMSO equivalent to the highest compound concentration)

    • Unstimulated Control (medium only)

    • Positive Control (e.g., 1 µg/mL R848 or 100 ng/mL LPS)

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours. Note: Optimal incubation time may vary and should be determined empirically (6-48 hours is a typical range)[6].

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well and store at -80°C until analysis.

  • Cytokine Measurement: Perform ELISA or a multiplex assay on the collected supernatants according to the manufacturer's instructions to quantify the concentrations of TNF-α, IL-6, IL-12p70, and IFN-α.

Data Presentation:

Treatment GroupConcentration (µM)TNF-α (pg/mL) ± SDIL-6 (pg/mL) ± SDIL-12p70 (pg/mL) ± SDIFN-α (pg/mL) ± SD
Unstimulated-15 ± 425 ± 8< 5< 10
Vehicle (DMSO)-18 ± 630 ± 11< 5< 10
This compound0.1150 ± 25200 ± 4050 ± 12100 ± 22
This compound1800 ± 951100 ± 150350 ± 45750 ± 90
This compound101500 ± 2102200 ± 300700 ± 801600 ± 180
R848 (Positive Control)11650 ± 2502500 ± 350780 ± 951800 ± 220

Protocol 2: Analysis of Innate Immune Cell Activation by Flow Cytometry

This protocol uses flow cytometry to measure the upregulation of co-stimulatory and antigen presentation molecules on the surface of innate immune cells, such as monocytes and dendritic cells, which is a hallmark of their activation[7][8].

Materials:

  • PBMCs treated as described in Protocol 1 (cells harvested from the plate)

  • FACS Buffer (PBS + 2% FBS + 1 mM EDTA)

  • Fc Receptor Blocking Reagent (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD14 (Monocyte marker)

    • Anti-CD11c (Myeloid DC marker)

    • Anti-HLA-DR (MHC Class II)

    • Anti-CD80 (Co-stimulatory molecule)

    • Anti-CD86 (Co-stimulatory molecule)

    • Viability Dye (e.g., Zombie NIR™ or similar)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After collecting the supernatant (Protocol 1), gently wash the cells with PBS. Resuspend the cell pellet in 100 µL of cold FACS buffer.

  • Staining: a. Add viability dye according to the manufacturer's protocol and incubate. b. Wash the cells with FACS buffer. c. Add Fc block to prevent non-specific antibody binding and incubate for 10 minutes on ice. d. Add the antibody cocktail (anti-CD14, -CD11c, -HLA-DR, -CD80, -CD86) at pre-titrated concentrations. e. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 400 x g for 5 minutes.

  • Acquisition: Resuspend the final cell pellet in 300 µL of FACS buffer and acquire the samples on a flow cytometer. Collect at least 100,000 total events per sample.

  • Data Analysis: a. Gate on live, single cells. b. Identify monocyte (CD14+) and myeloid DC (CD14-CD11c+) populations. c. Within each population, quantify the percentage of cells expressing high levels of HLA-DR, CD80, and CD86, and/or the median fluorescence intensity (MFI) of these markers.

Data Presentation:

Treatment GroupConcentration (µM)Cell Type% CD86+ Cells ± SDHLA-DR MFI ± SD
Unstimulated-Monocytes12 ± 35,000 ± 800
Unstimulated-Myeloid DCs25 ± 515,000 ± 2,100
This compound1Monocytes65 ± 822,000 ± 3,500
This compound1Myeloid DCs85 ± 955,000 ± 6,000
R848 (Positive Control)1Monocytes72 ± 725,000 ± 3,800
R848 (Positive Control)1Myeloid DCs90 ± 662,000 ± 7,100

Protocol 3: Assessment of T-Cell Proliferation and Polarization

This protocol assesses the ability of this compound-treated APCs to induce the proliferation and differentiation of T-cells. It measures T-cell proliferation via dye dilution and characterizes the T-cell phenotype by intracellular cytokine staining for IFN-γ, a key Th1 cytokine[9][10].

T_Cell_Assay Innate Innate Activation (Monocytes/DCs) Cytokines Cytokine Release (IL-12, IFN-α) Innate->Cytokines TCell Naïve T-Cell Innate->TCell Antigen Presentation (via CD80/86, HLA-DR) Cytokines->TCell Polarization Signal ActivatedT Activated Th1 Cell TCell->ActivatedT Activation & Differentiation Proliferation Proliferation ActivatedT->Proliferation IFNg IFN-γ Production ActivatedT->IFNg

References

Troubleshooting & Optimization

Technical Support Center: 8-Allyloxyadenosine In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing off-target effects of 8-Allyloxyadenosine (B12830150) in vivo. This compound is a synthetic small molecule that functions as a Toll-like receptor 7 (TLR7) agonist. Its primary on-target effect is the induction of a type I interferon (IFN-α) response, which is beneficial in antiviral and cancer immunotherapy. However, due to the high homology between TLR7 and TLR8, off-target activation of TLR8 can occur, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-12, which can cause systemic toxicity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target effects of this compound in vivo?

A1:

  • On-target effects: Activation of TLR7, which is predominantly expressed on plasmacytoid dendritic cells (pDCs) and B cells. This leads to a potent type I interferon (IFN-α) response, crucial for antiviral immunity and anti-tumor responses.[1][3]

  • Off-target effects: Activation of TLR8, which is highly expressed in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs). TLR8 activation results in the production of pro-inflammatory cytokines like TNF-α and IL-12, which can lead to systemic inflammation and toxicity.[1][3][4][5]

Q2: How can I assess the TLR7/TLR8 selectivity of my this compound compound?

A2: You can determine the selectivity of your compound by performing in vitro cell-based reporter assays using cell lines expressing either human TLR7 or human TLR8 (e.g., HEK-Blue™ hTLR7 and hTLR8 cells). By generating dose-response curves for each cell line, you can calculate the half-maximal effective concentration (EC50) for both TLR7 and TLR8 activation. The ratio of EC50 (TLR8) / EC50 (TLR7) will give you the selectivity index. A higher index indicates greater selectivity for TLR7.[6]

Q3: What are the general strategies to minimize off-target effects of this compound in vivo?

A3:

  • Molecular Modification: Chemical modifications to the this compound structure can be explored to enhance its binding affinity for TLR7 over TLR8.

  • Targeted Delivery: Utilizing delivery systems to concentrate the compound at the site of action (e.g., a tumor) can minimize systemic exposure and off-target effects.

  • Formulation: Encapsulating this compound in nanoparticles or liposomes can alter its pharmacokinetic profile and biodistribution, potentially reducing systemic toxicity.[7]

  • Dose Optimization: Careful dose-response studies are crucial to identify the lowest effective dose that maximizes the on-target TLR7-mediated effects while minimizing off-target TLR8 activation.

Q4: What are the common challenges encountered in in vivo experiments with TLR7 agonists like this compound?

A4: Common challenges include poor aqueous solubility, rapid systemic clearance, and dose-limiting systemic inflammatory responses. Formulation strategies are often required to improve solubility and stability. Targeted delivery approaches can help mitigate systemic toxicity.

Troubleshooting Guides

Guide 1: Unexpected In Vivo Toxicity or Inflammatory Response

Problem: Observation of severe weight loss, lethargy, or high levels of pro-inflammatory cytokines (TNF-α, IL-12) in treated animals.

Potential Cause Troubleshooting Step
Off-target TLR8 activation 1. Assess TLR7/TLR8 Selectivity: Perform in vitro reporter assays to confirm the selectivity of your compound batch. 2. Dose Reduction: Lower the administered dose to a range that favors TLR7 activation. 3. Alternative Administration Route: Consider local (e.g., intratumoral) instead of systemic (e.g., intravenous) administration to reduce systemic exposure.
Poor Pharmacokinetics 1. Formulation: Use a formulation to improve the pharmacokinetic profile, such as encapsulation in liposomes or nanoparticles.[7] 2. Pharmacokinetic Study: Conduct a pharmacokinetic study to determine the Cmax, half-life, and biodistribution of your compound.
Contamination 1. Purity Analysis: Ensure the purity of your this compound compound using techniques like HPLC and mass spectrometry. 2. Endotoxin (B1171834) Testing: Test for endotoxin contamination in your formulation, as this can trigger a strong inflammatory response.
Guide 2: Lack of In Vivo Efficacy (e.g., No Anti-Tumor Effect)

Problem: No significant therapeutic effect is observed despite in vitro activity.

Potential Cause Troubleshooting Step
Suboptimal Dose or Schedule 1. Dose-Escalation Study: Perform a dose-escalation study to find the optimal therapeutic dose. 2. Vary Dosing Schedule: Experiment with different dosing frequencies and durations.
Poor Bioavailability/Target Site Accumulation 1. Targeted Delivery: Employ a targeted delivery system, such as an antibody-drug conjugate (ADC), to increase compound concentration at the target site. 2. Pharmacodynamic Study: Measure on-target engagement in the target tissue (e.g., IFN-α levels in the tumor microenvironment).
Inappropriate Animal Model 1. Model Selection: Ensure the chosen animal model expresses the target (TLR7) and is relevant to the disease being studied. 2. Immune Competence: Use immunocompetent mouse models for immunotherapy studies.

Quantitative Data Summary

The following tables summarize representative quantitative data for oxoadenine TLR7/8 agonists, which are structurally related to this compound. This data should be used as a reference, and specific values for this compound must be determined experimentally.

Table 1: In Vitro TLR7/TLR8 Agonist Activity of Representative Oxoadenine Compounds [6]

CompoundHuman TLR7 EC50 (µM)Human TLR8 EC50 (µM)Selectivity (TLR8/TLR7)
Oxoadenine 40.10.55
Oxoadenine 60.02502500

Table 2: In Vivo Cytokine Induction by a TLR7 Agonist in Mice [8]

CytokineSerum Concentration (pg/mL) 2h post-injection
Vehicle Control
TNF-α<15
IL-6<15
TLR7 Agonist (200 nmol, IV)
TNF-α1500 ± 300
IL-63000 ± 500

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse tumor model.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in saline, or a nanoparticle formulation)

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma)

  • BALB/c mice (6-8 weeks old)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in saline to the final desired concentration. The final DMSO concentration should be ≤5%.

    • Alternatively, use a pre-determined formulation.[7]

    • Administer the compound via the desired route (e.g., intraperitoneally or intravenously) at a volume of 100-200 µL.

  • Dosing Schedule: Administer treatment according to the planned schedule (e.g., twice weekly for three weeks).

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration, cytokine levels).

Protocol 2: Cytokine Profiling Following In Vivo Administration

Objective: To measure the levels of on-target (IFN-α) and off-target (TNF-α, IL-12) cytokines in the serum of mice treated with this compound.

Materials:

  • Treated mice from Protocol 1 (or a separate cohort)

  • Blood collection supplies (e.g., microtainer tubes)

  • Centrifuge

  • ELISA or multiplex cytokine assay kits (for IFN-α, TNF-α, IL-12)

Procedure:

  • Blood Collection: At various time points after administration (e.g., 2, 6, 24 hours), collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture at euthanasia).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Cytokine Measurement:

    • Perform ELISA or a multiplex cytokine assay on the collected serum samples according to the manufacturer's instructions.

    • Include a standard curve for each cytokine to quantify the concentrations.

  • Data Analysis: Plot the cytokine concentrations over time to assess the pharmacokinetic and pharmacodynamic profile of the cytokine response.

Visualizations

TLR_Signaling_Pathway cluster_extracellular Endosome cluster_intracellular Cytoplasm This compound This compound TLR7 TLR7 This compound->TLR7 On-Target TLR8 TLR8 This compound->TLR8 Off-Target MyD88 MyD88 TLR7->MyD88 TLR8->MyD88 IRF7 IRF7 MyD88->IRF7 NF-kB NF-kB MyD88->NF-kB IFN-a IFN-a IRF7->IFN-a TNF-a, IL-12 TNF-a, IL-12 NF-kB->TNF-a, IL-12

Caption: On-target and off-target signaling of this compound.

Troubleshooting_Workflow Start High In Vivo Toxicity Observed CheckSelectivity 1. Assess TLR7/TLR8 Selectivity (In Vitro) Start->CheckSelectivity DoseResponse 2. Perform Dose-Response Study CheckSelectivity->DoseResponse TargetedDelivery 3. Consider Targeted Delivery/Formulation DoseResponse->TargetedDelivery Outcome Optimized In Vivo Protocol TargetedDelivery->Outcome

Caption: Workflow for troubleshooting in vivo toxicity.

References

Improving the stability and shelf-life of 8-Allyloxyadenosine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf-life of 8-Allyloxyadenosine solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid this compound?

For maximal long-term stability, solid this compound should be stored as a lyophilized powder at -20°C or below, protected from light.[1]

Q2: What is the recommended way to prepare and store this compound solutions?

Whenever possible, it is highly recommended to prepare this compound solutions fresh. If storage of solutions is necessary, they should be prepared in a suitable buffer with a pH between 6.5 and 7.5. For short-term storage, aliquots can be stored at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C for up to one year. All solutions should be protected from light.[1][2][3] To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the solution in single-use aliquots.

Q3: My this compound solution has changed color. What does this indicate?

A change in the color of your this compound solution may indicate degradation. This could be due to exposure to light, elevated temperatures, or inappropriate pH. It is recommended to discard the solution and prepare a fresh one under optimal conditions. Photodegradation is a known issue for adenosine (B11128) analogs, leading to the formation of various photoproducts.[2]

Q4: I am observing unexpected peaks in my HPLC analysis of an older this compound solution. What are they?

Unexpected peaks in your HPLC chromatogram are likely degradation products. The primary degradation pathway for adenosine analogs is often hydrolysis of the N-glycosidic bond, which would yield adenine (B156593) substituted at the 8-position and ribose. Other potential degradation products could arise from reactions involving the allyloxy group. To confirm the identity of these peaks, LC-MS/MS analysis is recommended.[4][5]

Q5: How sensitive is this compound to pH?

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Loss of biological activity of the this compound solution. Degradation of the compound due to improper storage (temperature, light exposure), multiple freeze-thaw cycles, or inappropriate solvent/buffer pH.Prepare a fresh solution from solid compound stored under recommended conditions (-20°C or below, protected from light).[1] Ensure the solvent or buffer pH is between 6.5 and 7.5.[2] Aliquot the new solution into single-use volumes to avoid freeze-thaw cycles.
Precipitate forms in the solution upon thawing. The concentration of this compound may exceed its solubility in the chosen solvent or buffer at lower temperatures.Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the precipitate persists, sonication may be attempted. For future preparations, consider using a slightly lower concentration or a different solvent system.
Inconsistent experimental results using the same stock solution. The stock solution may be degrading over time, or there may be issues with the experimental setup.Perform a stability check of your stock solution using HPLC to assess its purity. If degradation is confirmed, prepare a fresh stock solution. If the stock solution is stable, carefully review your experimental protocol for any potential sources of variability.

Experimental Protocols

Protocol 1: Determination of Hydrolytic Stability of this compound using HPLC

This protocol is designed to assess the rate of hydrolysis of this compound under different pH and temperature conditions.

Materials:

  • This compound

  • HPLC-grade water

  • Buffers of varying pH (e.g., pH 2, 4, 7, 9, 10)

  • HPLC system with a UV detector and a C18 column

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in each of the selected pH buffers to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.22 µm filter.

  • Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, and 80°C).

  • At specific time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by reverse-phase HPLC.

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the remaining concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each condition.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • UV lamp (254 nm)

  • HPLC-MS/MS system

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC-MS/MS.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

    • Analyze by HPLC-MS/MS.

  • Oxidative Degradation:

    • Dissolve this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL.

    • Incubate at room temperature for 24 hours, protected from light.

    • Analyze by HPLC-MS/MS.

  • Photolytic Degradation:

    • Prepare a solution of this compound (1 mg/mL) in HPLC-grade water.

    • Expose the solution to UV light (254 nm) for a defined period (e.g., 24 hours).

    • Analyze by HPLC-MS/MS. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Store solid this compound at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).

    • Dissolve the heat-stressed solid in a suitable solvent.

    • Analyze by HPLC-MS/MS.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Additional Notes
Solid (Lyophilized)-20°C or belowLong-termProtect from light
Solution (in buffer pH 6.5-7.5)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; Protect from light
Solution (in buffer pH 6.5-7.5)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles; Protect from light

Table 2: Example Data from a Hypothetical Hydrolytic Stability Study of this compound at 60°C

pH Rate Constant (k) (h⁻¹) Half-life (t½) (h)
2.00.08668.0
4.00.011660.0
7.00.0023300.0
9.00.023130.0
10.00.069310.0

Note: The data in this table is illustrative and not based on experimental results for this compound.

Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Stress Conditions (Acid, Base, Heat, Light, Oxidation) 8-Allyloxyadenine 8-Allyloxyadenine Degradation_Products->8-Allyloxyadenine Hydrolysis of N-glycosidic bond Ribose Ribose Degradation_Products->Ribose Hydrolysis of N-glycosidic bond Other_Products Other_Products Degradation_Products->Other_Products Oxidation/Rearrangement of Allyl Group

Caption: Proposed degradation pathway for this compound.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Incubation Incubation cluster_Analysis Analysis cluster_Data Data Interpretation Prepare_Solutions Prepare this compound solutions in different stress conditions Incubate Incubate samples at controlled temperatures Prepare_Solutions->Incubate Withdraw_Aliquots Withdraw aliquots at specific time points Incubate->Withdraw_Aliquots HPLC_Analysis Analyze by HPLC-UV Withdraw_Aliquots->HPLC_Analysis LCMS_Analysis Identify products by LC-MS/MS Withdraw_Aliquots->LCMS_Analysis Calculate_Kinetics Calculate degradation kinetics (k and t½) HPLC_Analysis->Calculate_Kinetics Identify_Products Elucidate degradation product structures LCMS_Analysis->Identify_Products

Caption: Workflow for stability testing of this compound.

References

Addressing inconsistent results in 8-Allyloxyadenosine stimulation assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in 8-Allyloxyadenosine stimulation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is a synthetic analog of adenosine (B11128). Like endogenous adenosine, it is expected to act as an agonist at adenosine receptors, which are a class of G protein-coupled receptors (GPCRs). There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3. The specific affinity and efficacy of this compound for each receptor subtype would need to be determined experimentally. However, based on its structure, it is hypothesized to modulate intracellular signaling pathways upon binding to these receptors.

Q2: Which signaling pathways are typically activated by adenosine receptor agonists?

Adenosine receptor activation triggers distinct downstream signaling cascades depending on the receptor subtype and the G protein to which it couples.[1][2]

  • A1 and A3 Receptors: These receptors typically couple to inhibitory G proteins (Gαi/o). Their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] They can also activate other pathways, such as the phospholipase C (PLC) pathway.[1]

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gαs). Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[1][3]

The following diagram illustrates the primary adenosine receptor signaling pathways.

cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling A1A3 This compound -> A1/A3 Receptor Gi Gαi/o A1A3->Gi activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease A2A2B This compound -> A2A/A2B Receptor Gs Gαs A2A2B->Gs activates AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase cluster_troubleshooting Troubleshooting Workflow for Inconsistent Dose-Response cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Dose-Response Curve pipetting Pipetting Errors start->pipetting cell_health Poor Cell Health/Viability start->cell_health reagent Reagent Instability/Degradation start->reagent incubation Suboptimal Incubation Time/Temp start->incubation concentration Incorrect Ligand Concentrations start->concentration pipette_sol Calibrate Pipettes Use Proper Technique pipetting->pipette_sol cell_sol Check Cell Viability (e.g., Trypan Blue) Optimize Seeding Density cell_health->cell_sol reagent_sol Prepare Fresh Reagents Aliquot and Store Properly reagent->reagent_sol incubation_sol Optimize Incubation Parameters incubation->incubation_sol concentration_sol Verify Serial Dilutions Confirm Stock Concentration concentration->concentration_sol cluster_workflow Cell-Based ELISA Workflow seed Seed Cells stimulate Stimulate with this compound seed->stimulate lyse Lyse Cells stimulate->lyse elisa Perform ELISA lyse->elisa read Read Plate elisa->read analyze Analyze Data read->analyze

References

Technical Support Center: Enhancing the Bioavailability of 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Allyloxyadenosine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this adenosine (B11128) analogue.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: Like many nucleoside analogues, this compound likely faces challenges with low aqueous solubility and/or poor membrane permeability.[1][2][3] These characteristics can lead to limited dissolution in gastrointestinal fluids and inefficient absorption across the intestinal epithelium, resulting in low and variable oral bioavailability. Additionally, it may be subject to first-pass metabolism in the liver, further reducing the amount of active drug that reaches systemic circulation.[3]

Q2: What are the most promising general strategies to enhance the bioavailability of this compound?

A2: Several key strategies can be employed to overcome the bioavailability challenges of this compound:

  • Prodrug Approach: Chemical modification of the this compound molecule to create a more soluble or permeable prodrug that is converted to the active form in the body.[4][5][6]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems such as liposomes or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[1][7][8][9]

  • Nanotechnology: Utilizing nanocarriers like polymeric nanoparticles or solid lipid nanoparticles can enhance the surface area for dissolution, improve solubility, and facilitate transport across biological membranes.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate.[7][10]

Q3: How can I select the best bioavailability enhancement technique for my experiments?

A3: The choice of technique depends on the specific physicochemical properties of this compound. A thorough characterization of its solubility, permeability (e.g., using Caco-2 cell assays), and stability is crucial.[11][12][13] For a compound with low solubility but high permeability (potential BCS Class II), strategies focusing on improving dissolution, such as micronization or solid dispersions, would be a good starting point.[3][10] If both solubility and permeability are low (potential BCS Class IV), more advanced approaches like prodrugs or nanocarriers that can actively facilitate transport may be necessary.[2]

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Formulation

Symptoms:

  • Inconsistent results in in-vitro dissolution studies.

  • Poor drug loading in the final dosage form.

  • Low and variable absorption in preclinical animal models.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor aqueous solubility of the crystalline form. 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles.[7] 2. Amorphous Solid Dispersions: Prepare a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion to create a more soluble amorphous form.[7][10] 3. Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents in liquid formulations to increase solubility.[7]
Drug recrystallization in the formulation. 1. Polymer Selection: In solid dispersions, select a polymer that has strong interactions with this compound to inhibit recrystallization. 2. Humidity Control: Store the formulation under controlled low-humidity conditions, as moisture can induce crystallization of amorphous forms.
Inadequate wetting of the drug particles. 1. Surfactant Addition: Incorporate a suitable surfactant or wetting agent into the formulation to improve the dispersibility of the drug particles in the dissolution medium.[10]
Issue 2: Inefficient Permeability of this compound Across Caco-2 Monolayers

Symptoms:

  • Low apparent permeability coefficient (Papp) in in-vitro Caco-2 permeability assays.

  • High efflux ratio, suggesting active transport out of the cells.

  • Poor in vivo absorption despite adequate dissolution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low lipophilicity of this compound. 1. Prodrug Synthesis: Design and synthesize a more lipophilic prodrug by adding a lipid-soluble moiety to the molecule. This can enhance passive diffusion across the cell membrane. The prodrug should be designed to be cleaved by intestinal or intracellular enzymes to release the active this compound.[4][5][6]
Active efflux by transporters like P-glycoprotein (P-gp). 1. Co-administration with Inhibitors: In preclinical studies, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to confirm P-gp involvement. 2. Formulation with Excipients: Some formulation excipients, such as certain surfactants (e.g., Tween 80), can inhibit P-gp function.
Poor affinity for uptake transporters. 1. Targeted Prodrugs: Design prodrugs that are substrates for intestinal uptake transporters, such as amino acid or peptide transporters (e.g., PEPT1).[5]
Issue 3: Instability of this compound in Biological Fluids

Symptoms:

  • Rapid degradation of the compound in simulated gastric or intestinal fluids.

  • Low plasma concentrations of the parent drug after oral administration, with high levels of metabolites.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Acid-catalyzed hydrolysis in the stomach. 1. Enteric Coating: Formulate the dosage form with an enteric coating that protects the drug from the acidic environment of the stomach and dissolves in the higher pH of the small intestine. 2. Prodrug Approach: Design a prodrug that is more stable to acidic conditions.
Enzymatic degradation in the intestine or liver. 1. Chemical Modification: Modify the structure of this compound at sites susceptible to enzymatic degradation. 2. Encapsulation: Encapsulate the drug in nanocarriers like liposomes or polymeric nanoparticles to protect it from enzymatic attack during transit.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Liposomal Formulation of an Adenosine Analogue

This protocol is a general guideline for the preparation of liposomes encapsulating a hydrophilic adenosine analogue like this compound, based on the thin-film hydration method.

Materials:

  • Phosphatidylcholine (PC)

  • Cholesterol

  • This compound

  • Chloroform

  • Methanol (B129727)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Dry the lipid film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with a solution of this compound in PBS by vortexing or gentle shaking. The temperature of the hydrating solution should be above the lipid phase transition temperature.[8]

  • To obtain smaller, more uniform liposomes, the resulting multilamellar vesicles (MLVs) can be downsized by sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Separate the unencapsulated this compound from the liposomal formulation by size exclusion chromatography or dialysis.

  • Characterize the liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Protocol 2: General Synthesis of a 5'-Ester Prodrug of a Nucleoside Analogue

This protocol outlines a general approach for the synthesis of a 5'-ester prodrug of a nucleoside analogue to enhance lipophilicity.

Materials:

  • Nucleoside analogue (e.g., this compound)

  • Anhydrous pyridine (B92270)

  • Carboxylic acid or acid chloride (the promoiety)

  • Dicyclohexylcarbodiimide (DCC) or other coupling agent (if using a carboxylic acid)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the nucleoside analogue in anhydrous pyridine or a mixture of pyridine and DCM.

  • If using a carboxylic acid, add the carboxylic acid, DCC, and a catalytic amount of DMAP to the solution. If using an acid chloride, add it dropwise to the solution, often at a reduced temperature (e.g., 0 °C).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure 5'-ester prodrug.

  • Characterize the structure of the synthesized prodrug using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 8_Allyloxyadenosine This compound A2A_Receptor Adenosine A2A Receptor 8_Allyloxyadenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Signaling pathway of this compound via the A2A receptor.

Bioavailability_Workflow cluster_formulation Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Prodrug Prodrug Synthesis Invitro In Vitro Testing (Solubility, Dissolution, Caco-2) Prodrug->Invitro Lipid Lipid-Based Formulation (e.g., Liposomes) Lipid->Invitro Nano Nanoparticle Formulation Nano->Invitro Invivo In Vivo Pharmacokinetics (Animal Models) Invitro->Invivo Promising candidates Bioavailability Enhanced Bioavailability Invivo->Bioavailability Drug This compound (Poor Bioavailability) Drug->Prodrug Drug->Lipid Drug->Nano

Caption: Workflow for enhancing this compound bioavailability.

Prodrug_Activation Prodrug This compound Prodrug (Lipophilic, Soluble) Absorption Intestinal Absorption Prodrug->Absorption Enzymatic_Cleavage Enzymatic Cleavage (e.g., by Esterases) Absorption->Enzymatic_Cleavage In enterocytes or liver Active_Drug This compound (Active Form) Enzymatic_Cleavage->Active_Drug Systemic_Circulation Systemic Circulation Active_Drug->Systemic_Circulation

References

Overcoming resistance to 8-Allyloxyadenosine treatment in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Allyloxyadenosine in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is a purine (B94841) nucleoside analogue. For its cytotoxic effects, it is hypothesized that it requires intracellular phosphorylation to its triphosphate form, 8-allyloxy-ATP. This active metabolite can then interfere with nucleic acid synthesis and other ATP-dependent cellular processes, leading to cell death.[1] The initial and rate-limiting step in this activation is the phosphorylation of this compound to its monophosphate form, a reaction likely catalyzed by adenosine (B11128) kinase.[2][3][4]

Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to nucleoside analogues like this compound can arise through several mechanisms:[5][6][7][8]

  • Decreased drug uptake: Alterations in nucleoside transporters on the cell membrane can reduce the intracellular concentration of the drug.

  • Reduced activation: Decreased expression or activity of activating enzymes, particularly adenosine kinase, can prevent the conversion of this compound to its active triphosphate form.[3][4]

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.

  • Alterations in drug target: Changes in the enzymes involved in DNA and RNA synthesis, such as ribonucleotide reductase, may reduce the inhibitory effect of the activated drug.[9][10][11]

  • Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt or MAPK/ERK can promote cell survival and override the cytotoxic effects of the drug.

Q3: How can I determine if my resistant cells have altered adenosine kinase or ribonucleotide reductase levels?

You can assess the protein expression levels of adenosine kinase and the R1 and R2 subunits of ribonucleotide reductase using Western blotting. A significant decrease in adenosine kinase or an increase in ribonucleotide reductase subunits in your resistant cell line compared to the sensitive parental line would suggest their involvement in the resistance mechanism.

Q4: Are there any known synergistic drug combinations with this compound?

While specific data for this compound is limited, for other nucleoside analogues, combination therapies have proven effective. For instance, combining agents that inhibit pro-survival signaling pathways (e.g., PI3K/Akt or MAPK/ERK inhibitors) could potentially re-sensitize resistant cells to this compound.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for this compound between experiments.
Potential Cause Troubleshooting Steps
Cell Line Instability Ensure you are using cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Authenticate your cell line using STR profiling.
Variations in Cell Seeding Density Optimize and standardize the cell seeding density for your viability assays. Cell density can significantly impact drug response.
Inconsistent Drug Preparation Prepare fresh stock solutions of this compound regularly and store them appropriately. Avoid repeated freeze-thaw cycles.
Assay Variability Standardize all steps of your cell viability assay, including incubation times and reagent concentrations. Use a positive control (a known cytotoxic agent) to monitor assay performance.
Issue 2: Complete lack of response to this compound treatment.
Potential Cause Troubleshooting Steps
Incorrect Drug Concentration Verify the concentration of your this compound stock solution. Perform a wide dose-response curve to ensure you are testing a relevant concentration range.
Cell Line is Intrinsically Resistant The cell line may have a pre-existing resistance mechanism, such as very low or absent adenosine kinase expression. Screen a panel of different cancer cell lines to identify sensitive models.
Drug Inactivation Ensure that the cell culture medium components do not inactivate this compound.

Data Presentation

The following table presents representative IC50 values for this compound in a hypothetical sensitive parental cancer cell line and its derived resistant subline. Please note that this data is illustrative to demonstrate the expected shift in sensitivity and may not reflect actual experimental values.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cancer Cell LineThis compound5.2-
Resistant SublineThis compound48.79.4

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[12][13][14][15][16]

Protocol 2: Western Blotting for Adenosine Kinase and Ribonucleotide Reductase

This protocol is for assessing the protein expression levels of key enzymes involved in this compound action and resistance.

Materials:

  • Sensitive and resistant cancer cell lines

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Adenosine Kinase, anti-RRM1, anti-RRM2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells from both sensitive and resistant lines in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to compare the protein expression levels between sensitive and resistant cells.

Visualizations

G cluster_0 8-Allyloxyadenosine_out This compound (Extracellular) 8-Allyloxyadenosine_in This compound (Intracellular) 8-Allyloxyadenosine_out->8-Allyloxyadenosine_in Nucleoside Transporter 8-Allyloxy-AMP 8-Allyloxy-AMP 8-Allyloxyadenosine_in->8-Allyloxy-AMP Adenosine Kinase (Rate-limiting step) 8-Allyloxy-ADP 8-Allyloxy-ADP 8-Allyloxy-AMP->8-Allyloxy-ADP 8-Allyloxy-ATP 8-Allyloxy-ATP 8-Allyloxy-ADP->8-Allyloxy-ATP Inhibition Inhibition of Nucleic Acid Synthesis & ATP-dependent enzymes 8-Allyloxy-ATP->Inhibition Cell_Death Apoptosis Inhibition->Cell_Death

Caption: Proposed mechanism of action of this compound.

G cluster_0 Mechanisms of Resistance Reduced_Uptake Reduced Drug Uptake (Downregulated Transporters) Drug_Resistance Resistance to This compound Reduced_Uptake->Drug_Resistance Reduced_Activation Reduced Activation (Decreased Adenosine Kinase) Reduced_Activation->Drug_Resistance Increased_Efflux Increased Drug Efflux (Upregulated ABC Transporters) Increased_Efflux->Drug_Resistance Target_Alteration Target Alteration (Upregulated Ribonucleotide Reductase) Target_Alteration->Drug_Resistance Survival_Signaling Activation of Pro-Survival Pathways (PI3K/Akt, MAPK/ERK) Survival_Signaling->Drug_Resistance

Caption: Key mechanisms of resistance to this compound.

G cluster_0 Experimental Workflow Start Start with Sensitive Parental Cell Line Culture Culture cells with increasing concentrations of This compound Start->Culture Selection Select for resistant population Culture->Selection Expansion Expand resistant cell line Selection->Expansion Characterization Characterize resistant phenotype (IC50 determination) Expansion->Characterization Mechanism Investigate resistance mechanisms (Western Blot, etc.) Characterization->Mechanism

Caption: Workflow for developing and characterizing resistance.

G cluster_0 Pro-Survival Signaling in Resistance Growth_Factor Growth Factor Receptors PI3K PI3K Growth_Factor->PI3K Ras Ras Growth_Factor->Ras Akt Akt PI3K->Akt Proliferation Increased Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Resistance Drug Resistance Proliferation->Resistance

References

Best practices for handling and storing 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling, storing, and utilizing 8-Allyloxyadenosine in experimental settings. The information is presented in a question-and-answer format to address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its general mechanism of action?

This compound is a synthetic derivative of adenosine (B11128), a naturally occurring nucleoside. Like other adenosine analogs, it is anticipated to interact with cellular components that recognize adenosine, such as adenosine receptors or enzymes involved in nucleic acid synthesis. Adenosine analogs are known to act as vasodilators and have shown potential in inhibiting cancer progression.[1] The specific mechanism of action for this compound, however, is not yet fully elucidated and may be context-dependent based on the biological system under investigation.

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. While specific stability data for this compound is limited, general recommendations for nucleoside analogs should be followed.

Storage ConditionTemperatureAtmosphereDuration
Long-term -20°C or -80°CDry, inert gas (e.g., argon)Months to years
Short-term 2-8°CDryDays to weeks
In Solution -20°C or -80°CAliquoted to avoid freeze-thaw cyclesAs per experimental stability tests

Note: The data in this table is extrapolated from best practices for similar nucleoside analogs. It is highly recommended to perform small-scale stability tests for your specific experimental conditions.

Q3: What solvents can be used to dissolve this compound?

The solubility of this compound has not been extensively published. However, based on the properties of similar adenosine derivatives, the following solvents are likely to be effective. It is always recommended to perform a small-scale solubility test before preparing a stock solution.

SolventExpected SolubilityNotes
Dimethyl sulfoxide (B87167) (DMSO) Likely solubleA common solvent for preparing high-concentration stock solutions.
Ethanol (EtOH) Potentially solubleMay require warming.
Water Low solubilitySolubility may be enhanced at non-neutral pH, but this could affect stability.
Aqueous Buffers (e.g., PBS) Low solubilitySimilar to water; check for precipitation upon dilution of a stock solution.

Note: Always use high-purity, anhydrous solvents when possible to prevent degradation of the compound.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: Inconsistent or No Experimental Effect

If you are observing a lack of effect or high variability in your results, consider the following troubleshooting steps:

Logical Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Inconsistent Results start Inconsistent or No Effect Observed check_compound Verify Compound Integrity start->check_compound check_solubility Confirm Complete Solubilization check_compound->check_solubility If compound is intact check_concentration Validate Working Concentration check_solubility->check_concentration If fully dissolved check_stability Assess Stability in Experimental Medium check_concentration->check_stability If concentration is correct check_protocol Review Experimental Protocol check_stability->check_protocol If stable positive_control Include a Positive Control check_protocol->positive_control If protocol is sound negative_control Include a Negative Control positive_control->negative_control end_resolve Issue Potentially Resolved negative_control->end_resolve

Caption: A step-by-step workflow for troubleshooting inconsistent experimental outcomes.

  • Compound Integrity: Ensure the compound has not degraded. If possible, verify its identity and purity using analytical methods like HPLC or Mass Spectrometry.

  • Solubility Issues: Visually inspect your stock and working solutions for any precipitate. If solubility is a concern, try gentle warming or sonication. Always prepare fresh solutions if in doubt.

  • Concentration Verification: Double-check all calculations for dilutions. If possible, use a spectrophotometric method to confirm the concentration of your stock solution.

  • Experimental Stability: this compound may be unstable under certain experimental conditions (e.g., acidic or basic pH, high temperature). The stability of similar nucleoside analogs is known to be pH-dependent.[2] It is advisable to conduct a pilot experiment to determine the compound's stability in your specific cell culture medium or buffer over the time course of your experiment.

Issue 2: Unexpected Cytotoxicity

If you observe unexpected cell death or other signs of toxicity, consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is below the toxic threshold for your cell line. Run a vehicle control (medium with solvent only) to assess this.

  • Off-Target Effects: At high concentrations, nucleoside analogs can have off-target effects.[3][4] Perform a dose-response experiment to determine the optimal, non-toxic working concentration.

  • Metabolic Conversion: The compound may be metabolized into a more toxic substance by the cells.

Cellular Uptake and Activation Pathway

Cellular_Pathway Hypothesized Cellular Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space compound_ext This compound transporter Nucleoside Transporter compound_ext->transporter Uptake compound_int Intracellular This compound transporter->compound_int phosphorylation Phosphorylation (by kinases) compound_int->phosphorylation active_metabolite This compound (di/tri)phosphate phosphorylation->active_metabolite downstream_effects Interaction with Cellular Targets (e.g., Polymerases, Receptors) active_metabolite->downstream_effects cellular_response Biological Response downstream_effects->cellular_response

Caption: A diagram illustrating the potential cellular uptake and activation of this compound.

Experimental Protocols

General Protocol for Assessing Cellular Effects

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.

  • Cell Seeding:

    • Culture your cells of interest to the desired confluency.

    • Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays) at a density that allows for logarithmic growth during the experiment.

    • Allow the cells to adhere and recover overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Perform your chosen assay to measure the biological response (e.g., cell viability assay, gene expression analysis, protein analysis).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow start Start prep_stock Prepare Stock Solution start->prep_stock seed_cells Seed Cells prep_stock->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells incubate Incubate treat_cells->incubate analyze Perform Endpoint Assay incubate->analyze data_analysis Analyze Data analyze->data_analysis end End data_analysis->end

Caption: A flowchart outlining a typical experimental procedure for cell-based assays.

References

Validation & Comparative

Comparative Analysis of 8-Allyloxyadenosine and R848 as TLR Agonists: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant disparity in the characterization of 8-Allyloxyadenosine and R848 as Toll-like receptor (TLR) agonists. While R848 is a well-documented and extensively studied potent agonist of TLR7 and TLR8, there is a notable absence of specific data on the TLR agonist activity of this compound. This guide, therefore, provides a detailed overview of R848's properties and signaling mechanisms, while highlighting the current lack of available information for a direct comparative analysis with this compound.

Introduction to TLR7/8 Agonists

Toll-like receptors are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are located in endosomal compartments and are key in the recognition of single-stranded RNA (ssRNA), a common component of viruses. Activation of these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons, mounting an effective anti-viral response. Synthetic molecules that can activate these receptors, known as TLR agonists, are of significant interest to researchers and drug developers for their potential as vaccine adjuvants and immunotherapeutic agents.

R848 (Resiquimod): A Potent Dual TLR7/8 Agonist

R848, a member of the imidazoquinoline family, is a synthetic small molecule that acts as a potent dual agonist for both human TLR7 and TLR8. Its mechanism of action and immunological effects have been extensively characterized in numerous studies.

Mechanism of Action and Signaling Pathway

R848 binds to the TLR7 and TLR8 receptors within the endosome, inducing a conformational change that initiates a downstream signaling cascade. This process is primarily mediated by the adaptor protein MyD88 (Myeloid differentiation primary response 88). The recruitment of MyD88 leads to the activation of IRAK (Interleukin-1 receptor-associated kinase) family kinases and subsequently TRAF6 (TNF receptor-associated factor 6). This cascade culminates in the activation of key transcription factors, including NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and IRFs (interferon regulatory factors).

The activation of these transcription factors drives the expression of a wide range of genes encoding for pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-12, as well as type I interferons (IFN-α/β).

R848_Signaling_Pathway cluster_endosome Endosome cluster_nucleus Nucleus R848 R848 TLR7_8 TLR7/TLR8 R848->TLR7_8 Binds MyD88 MyD88 TLR7_8->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB TRAF6->NF_kB IRFs IRFs TRAF6->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kB->Cytokines Induces Transcription IFNs Type I Interferons (IFN-α/β) IRFs->IFNs Induces Transcription

Caption: R848 Signaling Pathway.
Immunological Effects

The activation of TLR7 and TLR8 by R848 leads to a broad range of immunological responses, including:

  • Activation of Antigen-Presenting Cells (APCs): R848 potently activates dendritic cells (DCs) and macrophages, leading to their maturation, upregulation of co-stimulatory molecules (e.g., CD80, CD86), and enhanced antigen presentation capabilities.

  • Cytokine and Chemokine Production: It induces the secretion of a wide array of cytokines and chemokines that shape the subsequent adaptive immune response, promoting a Th1-biased response characterized by the production of IFN-γ.

  • Activation of Natural Killer (NK) Cells: R848 can directly or indirectly activate NK cells, enhancing their cytotoxic activity against infected or cancerous cells.

  • B Cell Activation: It can stimulate B cell proliferation and differentiation, leading to antibody production.

This compound: An Uncharacterized Compound in the Context of TLR Agonism

In stark contrast to R848, a thorough search of the scientific literature did not yield any specific data on this compound as a TLR agonist. While research exists on various 8-substituted adenosine (B11128) derivatives, particularly 8-oxoadenines, as TLR7/8 agonists, there is no direct evidence or characterization of this compound's activity on these receptors.

Therefore, it is not possible to provide a comparative analysis of its performance with R848. Key information that is currently unavailable for this compound includes:

  • TLR Agonist Activity: Whether it acts as an agonist, antagonist, or has no effect on TLR7, TLR8, or other TLRs.

  • Potency and Efficacy: Quantitative data such as EC50 values for receptor activation or cytokine induction.

  • Specificity: Its selectivity for different TLRs.

  • Signaling Pathway: The intracellular signaling pathways it may activate.

  • Immunological Effects: Its impact on various immune cell types.

Experimental Protocols

Due to the lack of data on this compound, this section will focus on a general experimental workflow for characterizing a potential TLR agonist, using R848 as a positive control.

General Experimental Workflow for TLR Agonist Characterization

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK-Blue™ TLR7/8, PBMCs) start->cell_culture treatment Treatment with Test Compound (e.g., this compound) and Controls (R848, Vehicle) cell_culture->treatment incubation Incubation (Time and Temperature Dependent) treatment->incubation reporter_assay Reporter Gene Assay (e.g., SEAP for NF-κB activation) incubation->reporter_assay cytokine_analysis Cytokine Analysis (e.g., ELISA, Multiplex Assay) incubation->cytokine_analysis facs Flow Cytometry (Cell surface marker expression) incubation->facs data_analysis Data Analysis (EC50, Cytokine Levels, etc.) reporter_assay->data_analysis cytokine_analysis->data_analysis facs->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

1. Cell-Based Reporter Assays:

  • Objective: To determine if the compound activates TLR7 and/or TLR8 signaling pathways.

  • Methodology:

    • HEK-293 cells stably transfected with human TLR7 or TLR8 and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter (e.g., HEK-Blue™ hTLR7/hTLR8 cells) are cultured according to the manufacturer's protocol.

    • Cells are seeded in 96-well plates and treated with serial dilutions of the test compound (this compound), a positive control (R848), and a vehicle control.

    • After a specified incubation period (e.g., 18-24 hours), the supernatant is collected.

    • SEAP activity is measured using a colorimetric substrate, and the absorbance is read on a spectrophotometer.

    • The results are used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

2. Cytokine Production Assays:

  • Objective: To quantify the induction of key cytokines by the test compound in primary immune cells.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • PBMCs are cultured in 96-well plates and stimulated with various concentrations of the test compound, R848, and a vehicle control.

    • After incubation (e.g., 24-48 hours), the cell culture supernatant is harvested.

    • The concentrations of cytokines such as TNF-α, IL-6, IL-12, and IFN-α are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays (e.g., Luminex).

3. Flow Cytometry for Cell Surface Marker Expression:

  • Objective: To assess the activation and maturation of specific immune cell populations.

  • Methodology:

    • Isolated PBMCs or specific immune cell subsets (e.g., dendritic cells) are treated with the test compound, R848, or a vehicle control.

    • After an appropriate incubation period, the cells are stained with fluorescently labeled antibodies against cell surface markers of activation and maturation (e.g., CD80, CD86, CD40, HLA-DR).

    • The expression levels of these markers are analyzed using a flow cytometer.

Conclusion

R848 is a well-established and potent dual TLR7/8 agonist with a clearly defined mechanism of action and a broad range of immunostimulatory effects. In contrast, there is a significant lack of publicly available data to support the role of this compound as a TLR agonist. To conduct a meaningful comparative analysis, experimental studies characterizing the potential TLR-mediated activity of this compound are required. The experimental protocols outlined above provide a standard framework for such an investigation. Until such data becomes available, a direct comparison of the performance of these two molecules as TLR agonists is not feasible. Researchers interested in novel TLR agonists are encouraged to perform these foundational studies to elucidate the immunological properties of uncharacterized compounds like this compound.

A Comparative Guide to Immune Stimulation: 8-Allyloxyadenosine versus Imidazoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immune-stimulatory properties of 8-Allyloxyadenosine and other prominent imidazoquinolines, including Imiquimod (B1671794), Resiquimod (B1680535), and Gardiquimod (B607600). The information presented is based on available experimental data to assist in the selection and application of these compounds in research and drug development.

At a Glance: Key Differences in Immune Stimulation

FeatureThis compound (as an 8-Oxoadenine derivative)ImiquimodResiquimod (R848)Gardiquimod
Chemical Class Adenosine Analogue (8-Oxoadenine)ImidazoquinolineImidazoquinolineImidazoquinoline
Primary Target(s) TLR7 agonistPrimarily a TLR7 agonist[1][2]Potent TLR7 and TLR8 agonist[3][4]Potent and specific TLR7 agonist[5]
Cellular Targets Plasmacytoid dendritic cells (pDCs), B cells[6]Plasmacytoid dendritic cells (pDCs), B cells, macrophages[7]Broad range: pDCs, myeloid DCs (mDCs), monocytes, macrophages[4][8]pDCs, macrophages[9][10]
Potency Generally more potent than imidazoquinolines in in-vitro assays[6]Less potent compared to Resiquimod and some 8-oxoadenines[4]Highly potent dual agonist[3][4]More potent than Imiquimod[5]
Key Cytokine Induction High levels of IFN-α; also induces pro-inflammatory cytokines[6]IFN-α, TNF-α, IL-6, IL-12[1][11]Robust induction of IFN-α, TNF-α, IL-12, and other pro-inflammatory cytokines[12]IFN-α, TNF-α, IL-12[9][13]

Quantitative Comparison of Immune Agonist Activity

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the immune-stimulatory activities of these compounds.

Table 1: Comparative Potency (EC50) in TLR Reporter Assays

CompoundHuman TLR7 EC50Human TLR8 EC50Species SpecificityReference(s)
8-Oxoadenine Derivatives Generally lower (more potent) than imidazoquinolinesVariable, some show TLR7 selectivityActive in human and mouse[6]
Imiquimod Higher than Resiquimod and GardiquimodWeak or no activityActive in human and mouse[5]
Resiquimod (R848) PotentPotentActivates human TLR7/8, mouse TLR7[3]
Gardiquimod More potent than ImiquimodWeak or no activity at lower concentrationsActive in human and mouse[5]

EC50 values represent the concentration of the agonist that produces 50% of the maximal response in a reporter assay. Lower values indicate higher potency.

Table 2: Comparative Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)

CompoundIFN-α InductionTNF-α InductionIL-12 InductionReference(s)
8-Oxoadenine Derivatives 10 to 100-fold more active than imidazoquinolinesPotent inductionPotent induction[6]
Imiquimod ModerateModerateModerate[1]
Resiquimod (R848) HighHighHigh[4][12]
Gardiquimod HighHighHigh[9][10][13]

Cytokine induction levels are generally reported as concentration (e.g., pg/mL) in cell culture supernatants. The table provides a qualitative comparison based on reported relative potencies.

Mechanism of Action: TLR7/8 Signaling

This compound, as a member of the 8-oxoadenine class, and the imidazoquinolines exert their immune-stimulatory effects primarily through the activation of Toll-like receptor 7 (TLR7) and, in the case of Resiquimod, also TLR8. These receptors are located within the endosomes of various immune cells.

Upon binding of the agonist, the TLR undergoes a conformational change, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving the IRAK family of kinases and TRAF6. Ultimately, this cascade leads to the activation of key transcription factors:

  • Nuclear Factor-kappa B (NF-κB): Drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12.[8]

  • Interferon Regulatory Factor 7 (IRF7): Master regulator for the induction of type I interferons (IFN-α/β).[3]

The differential activation of TLR7 and TLR8 by these compounds results in distinct cytokine profiles and the engagement of different immune cell subsets. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, leading to a strong IFN-α response.[5] TLR8 is highly expressed in myeloid cells like monocytes, macrophages, and myeloid dendritic cells (mDCs), resulting in a robust pro-inflammatory cytokine response.[3]

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / Imidazoquinoline TLR7_8 TLR7 / TLR8 Agonist->TLR7_8 Binding MyD88 MyD88 TLR7_8->MyD88 Recruitment IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 Activation I_kappa_B IκB IKK_complex->I_kappa_B Phosphorylation & Degradation NF_kappa_B NF-κB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation IRF7_nucleus IRF7 IRF7->IRF7_nucleus Translocation Cytokine_Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-12) NF_kappa_B_nucleus->Cytokine_Genes Transcription IFN_Genes Type I Interferon Genes (IFN-α/β) IRF7_nucleus->IFN_Genes Transcription

TLR7/8 Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used to compare the performance of TLR agonists.

Protocol 1: In Vitro Stimulation of Human PBMCs for Cytokine Analysis

This assay is used to measure cytokine production from a mixed population of immune cells.

Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMC) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Wash and resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Preparation: Prepare stock solutions of this compound and imidazoquinolines in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Stimulation: Add the diluted compounds to the respective wells. Include a vehicle-only control and a positive control (e.g., another known TLR agonist like LPS for TLR4).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

  • Cytokine Quantification: Measure the concentration of desired cytokines (e.g., IFN-α, TNF-α, IL-12) in the supernatants using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based assay.

PBMC_Stimulation_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Blood Healthy Donor Blood Isolate_PBMC Isolate PBMCs (Ficoll Gradient) Blood->Isolate_PBMC Plate_Cells Plate PBMCs (96-well plate) Isolate_PBMC->Plate_Cells Add_Compounds Add Compounds to Wells Plate_Cells->Add_Compounds Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Add_Compounds Incubate Incubate (37°C, 24-48h) Add_Compounds->Incubate Collect_Supernatant Collect Supernatants Incubate->Collect_Supernatant Cytokine_Analysis Cytokine Quantification (ELISA / Multiplex) Collect_Supernatant->Cytokine_Analysis Data_Analysis Data Analysis and Comparison Cytokine_Analysis->Data_Analysis

PBMC Stimulation Workflow
Protocol 2: TLR Reporter Gene Assay

This assay is used to determine the specific TLR agonistic activity and potency of the compounds.

Methodology:

  • Cell Culture: Culture HEK293 cells stably transfected with a specific human TLR (e.g., TLR7 or TLR8) and a reporter gene (e.g., secreted alkaline phosphatase - SEAP) under the control of an NF-κB-inducible promoter.

  • Cell Plating: Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (a known agonist for the specific TLR) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Reporter Gene Measurement: Measure the activity of the reporter gene in the culture supernatant according to the manufacturer's instructions. For SEAP, this typically involves adding a substrate that produces a colorimetric or chemiluminescent signal.

  • Data Analysis: Generate dose-response curves and calculate the EC50 values for each compound to determine their potency.

Conclusion

Both this compound (as a representative of 8-oxoadenines) and the imidazoquinolines are potent inducers of innate immune responses through the activation of endosomal TLRs. The choice of compound will depend on the specific research or therapeutic goal.

  • 8-Oxoadenine derivatives , including potentially this compound, appear to be particularly potent inducers of IFN-α, making them strong candidates for applications where a robust type I interferon response is desired, such as in antiviral therapies and certain vaccine adjuvant formulations.[6]

  • Imiquimod is a well-established TLR7 agonist with a long history of clinical use in topical applications.[1]

  • Resiquimod stands out as a potent dual TLR7/8 agonist, capable of activating a broader range of immune cells and inducing a strong mixed Th1-type cytokine response.[4][12] This broad activity makes it a versatile tool for immunotherapy and vaccine research.

  • Gardiquimod is a potent and specific TLR7 agonist, offering a more targeted approach to TLR7-mediated immune activation compared to Resiquimod.[5]

Researchers should carefully consider the desired cytokine profile, target cell population, and required potency when selecting an immune-stimulatory compound for their studies. The experimental protocols provided herein offer a starting point for the in vitro characterization and comparison of these and other novel immune modulators.

References

Comparing the efficacy of 8-Allyloxyadenosine to other vaccine adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Vaccine Adjuvants: 8-Allyloxyadenosine and Alternatives

In the pursuit of more effective vaccines, particularly subunit vaccines which are safer but often less immunogenic, the role of adjuvants is paramount. Adjuvants enhance the body's immune response to an antigen, ensuring a more robust and durable protective immunity. This guide provides a comparative analysis of this compound, a representative of the 8-substituted adenosine (B11128) analog class of Toll-like receptor 7 and 8 (TLR7/8) agonists, against two widely used adjuvants: Aluminum salts (Alum) and CpG oligodeoxynucleotides (CpG ODN).

Introduction to Adjuvants

Adjuvants are critical components of many modern vaccines.[1][2] Their primary functions are to:

  • Enhance the magnitude and duration of the immune response.[1]

  • Reduce the amount of antigen required per dose.

  • Modulate the type of immune response, for instance, by steering it towards a cellular (Th1) or humoral (Th2) response.[3][4]

  • Improve the efficacy of vaccines in populations with weaker immune systems, such as the elderly and infants.

This comparison will focus on the mechanistic differences and the resulting immunological outcomes of three distinct classes of adjuvants. While direct comparative data for this compound is limited, data from other potent 8-substituted oxoadenine and imidazoquinoline-based TLR7/8 agonists will be used as a proxy to represent this class.[5][6]

Mechanism of Action and Signaling Pathways

Adjuvants function by activating the innate immune system, which in turn shapes the adaptive immune response.[7] The initial interaction with innate immune cells and the subsequent signaling cascades are unique to each adjuvant class.

This compound (as a TLR7/8 Agonist): 8-substituted adenosine analogs, such as this compound, are synthetic small molecules that are recognized by Toll-like receptors 7 and 8.[8] These receptors are located in the endosomes of immune cells, particularly dendritic cells (DCs) and B cells.[9] Upon binding, they initiate a signaling cascade through the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB and IRF7.[9] This results in the production of pro-inflammatory cytokines and Type I interferons, which are crucial for a potent antiviral and Th1-polarizing immune response.[9]

Aluminum Salts (Alum): Alum, the most common adjuvant in human vaccines, works through several mechanisms.[3][10][11] It forms a depot at the injection site, which allows for the slow release of the antigen.[10] More importantly, alum particles are phagocytosed by antigen-presenting cells (APCs), leading to lysosomal damage and the activation of the NLRP3 inflammasome.[10][11][12] This activation results in the secretion of the pro-inflammatory cytokines IL-1β and IL-18, which drive a strong Th2-biased immune response.[10][11][12]

CpG Oligodeoxynucleotides (CpG ODN): CpG ODNs are synthetic short DNA sequences containing unmethylated CpG motifs, which mimic bacterial DNA.[13] They are recognized by Toll-like receptor 9 (TLR9), also located in the endosomes of APCs and B cells.[13][14] Similar to TLR7/8, TLR9 signals through the MyD88 pathway, leading to the production of Th1-polarizing cytokines such as IL-12 and IFN-γ.[13][15]

Signaling_Pathways cluster_TLR78 This compound (TLR7/8 Agonist) cluster_Alum Alum cluster_CpG CpG ODN TLR78 TLR7/8 MyD88_1 MyD88 TLR78->MyD88_1 NFkB_1 NF-κB / IRF7 MyD88_1->NFkB_1 Cytokines_1 Pro-inflammatory Cytokines & Type I IFNs NFkB_1->Cytokines_1 Phagocytosis Phagocytosis Lysosomal_Damage Lysosomal Damage Phagocytosis->Lysosomal_Damage NLRP3 NLRP3 Inflammasome Lysosomal_Damage->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 IL1b_IL18 IL-1β, IL-18 Caspase1->IL1b_IL18 TLR9 TLR9 MyD88_2 MyD88 TLR9->MyD88_2 NFkB_2 NF-κB / IRFs MyD88_2->NFkB_2 Cytokines_2 Th1-polarizing Cytokines (IL-12, IFN-γ) NFkB_2->Cytokines_2

Caption: Signaling pathways of different vaccine adjuvants.

Comparative Efficacy: Immunological Outcomes

The choice of adjuvant has a profound impact on the nature of the vaccine-induced immune response. The following tables summarize the typical immunological outcomes based on preclinical and clinical studies.

Humoral Immune Response
Adjuvant ClassTotal IgG TitersIgG1 (Th2-associated)IgG2a/c (Th1-associated)
This compound (TLR7/8 Agonist) HighHighHigh (Balanced or Th1-skewed)
Alum HighVery HighLow
CpG ODN HighLowVery High
Cellular Immune Response
Adjuvant ClassTh1 Response (IFN-γ, IL-12)Th2 Response (IL-4, IL-5)CD8+ T Cell Response
This compound (TLR7/8 Agonist) StrongModerateStrong
Alum WeakStrongWeak
CpG ODN Very StrongWeakModerate to Strong

Experimental Protocols

The following are generalized experimental workflows for evaluating and comparing vaccine adjuvants in a preclinical setting, typically in mice.

Immunization and Sample Collection Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_immunization Immunization Schedule cluster_sampling Sample Collection Groups Animal Groups: 1. Antigen Alone 2. Antigen + this compound 3. Antigen + Alum 4. Antigen + CpG ODN Prime Day 0: Prime Immunization Groups->Prime Boost Day 14/21: Boost Immunization Prime->Boost Blood Day 14, 28: Blood Collection (Serum for Antibody Analysis) Boost->Blood Spleen Day 28: Spleen Harvest (Splenocytes for T-cell assays) Boost->Spleen

Caption: General experimental workflow for adjuvant comparison.

Detailed Methodologies:

  • Animal Models: BALB/c or C57BL/6 mice are commonly used strains. The choice can influence the Th1/Th2 bias.

  • Antigen and Adjuvant Formulation: A model antigen (e.g., ovalbumin, a viral protein like SARS-CoV-2 RBD, or HIV envelope protein) is mixed with the respective adjuvant immediately before injection. For Alum, the antigen is typically adsorbed to the aluminum salt.

  • Immunization: Mice are immunized subcutaneously or intramuscularly at the base of the tail or in the hind limb. A prime-boost strategy is common, with a primary immunization followed by one or two booster shots at 2-3 week intervals.

  • Antibody Titer Measurement (ELISA):

    • ELISA plates are coated with the antigen.

    • Serially diluted serum samples from immunized mice are added to the plates.

    • Antigen-specific antibodies are detected using enzyme-linked secondary antibodies against mouse IgG, IgG1, and IgG2a.

    • The antibody titer is determined as the reciprocal of the highest dilution that gives a positive signal.

  • T-cell Response Measurement (ELISpot and Intracellular Cytokine Staining):

    • ELISpot: Splenocytes are isolated and re-stimulated with the antigen in vitro. The number of cytokine-secreting cells (e.g., IFN-γ for Th1, IL-4 for Th2) is quantified.

    • Intracellular Cytokine Staining (ICS): Splenocytes are re-stimulated with the antigen in the presence of a protein transport inhibitor. Cells are then stained for surface markers (CD3, CD4, CD8) and intracellular cytokines (IFN-γ, IL-4, TNF-α) and analyzed by flow cytometry.

Conclusion

The choice of adjuvant is a critical decision in vaccine development, as it dictates the nature and strength of the immune response.

  • This compound and other TLR7/8 agonists represent a modern class of adjuvants capable of inducing a balanced and potent Th1/Th2 response, including strong antibody and CD8+ T-cell immunity. This makes them particularly suitable for vaccines against intracellular pathogens and cancer, where cellular immunity is crucial.[5][6]

  • Alum remains a widely used adjuvant due to its excellent safety profile and its ability to elicit strong and long-lasting antibody responses.[3][10] However, its strong Th2 bias and weak induction of cellular immunity limit its use for certain applications.[16]

  • CpG ODN is a potent Th1-polarizing adjuvant, making it an excellent choice for applications where a strong cellular immune response is required.[13][15] The combination of CpG with Alum has been shown to modulate Alum's Th2 bias and enhance Th1 responses.[17][18]

For researchers and drug development professionals, the selection of an adjuvant should be guided by the specific requirements of the vaccine, including the target pathogen and the desired type of protective immunity. This compound and related TLR7/8 agonists offer a promising platform for the development of next-generation vaccines that require a broad and potent immune response.

References

A Head-to-Head Comparison of 8-Allyloxyadenosine and CpG Oligonucleotides as Immunostimulatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunotherapy and vaccine development, the strategic activation of the innate immune system is paramount. Toll-like receptor (TLR) agonists have emerged as a potent class of molecules capable of initiating and shaping the immune response. This guide provides a detailed, data-driven comparison of two distinct TLR agonists: 8-Allyloxyadenosine, a small molecule likely targeting TLR7, and CpG oligonucleotides (ODNs), well-established agonists for TLR9.

This comparison synthesizes available data to provide a clear overview of their mechanisms of action, biological effects, and potential therapeutic applications. While direct comparative studies on this compound are limited, its activity is inferred from structurally related 8-substituted adenine (B156593) derivatives.

Mechanism of Action: A Tale of Two TLRs

This compound and CpG ODNs exert their immunostimulatory effects by targeting different endosomal Toll-like receptors, leading to distinct downstream signaling cascades and cellular responses.

This compound (Inferred as a TLR7 Agonist)

This compound is a synthetic adenosine (B11128) analog. While direct studies on this specific molecule are scarce, extensive research on 8-substituted adenine derivatives strongly indicates that it functions as a TLR7 agonist.[1][2] TLR7 recognizes single-stranded viral RNA and small synthetic molecules. Upon activation in plasmacytoid dendritic cells (pDCs) and B cells, TLR7 initiates a MyD88-dependent signaling pathway. This cascade leads to the activation of transcription factors such as NF-κB and IRF7, culminating in the production of type I interferons (IFN-α/β) and pro-inflammatory cytokines.[3][4]

CpG Oligonucleotides (TLR9 Agonists)

CpG ODNs are short, single-stranded synthetic DNA molecules containing unmethylated cytosine-phosphate-guanine (CpG) motifs. These motifs are characteristic of microbial DNA and are recognized by TLR9, which is primarily expressed in human pDCs and B cells.[5][6] Similar to TLR7, TLR9 activation triggers a MyD88-dependent signaling pathway, leading to the activation of NF-κB and IRF7. This results in the production of pro-inflammatory cytokines and a strong Th1-polarizing immune response, characterized by the secretion of IFN-γ and IL-12.[7][8]

G cluster_0 This compound (TLR7 Agonist) cluster_1 CpG Oligonucleotides (TLR9 Agonist) a_agonist This compound a_tlr7 TLR7 a_agonist->a_tlr7 binds a_endosome Endosome a_myd88 MyD88 a_tlr7->a_myd88 a_irak IRAKs a_myd88->a_irak a_traf6 TRAF6 a_irak->a_traf6 a_nfkb NF-κB a_traf6->a_nfkb a_irf7 IRF7 a_traf6->a_irf7 a_cytokines Type I IFN (IFN-α/β) Pro-inflammatory Cytokines a_nfkb->a_cytokines translocates to nucleus a_irf7->a_cytokines translocates to nucleus c_agonist CpG ODN c_tlr9 TLR9 c_agonist->c_tlr9 binds c_endosome Endosome c_myd88 MyD88 c_tlr9->c_myd88 c_irak IRAKs c_myd88->c_irak c_traf6 TRAF6 c_irak->c_traf6 c_nfkb NF-κB c_traf6->c_nfkb c_irf7 IRF7 c_traf6->c_irf7 c_cytokines Pro-inflammatory Cytokines Th1-polarizing Cytokines (IL-12, IFN-γ) c_nfkb->c_cytokines translocates to nucleus c_irf7->c_cytokines translocates to nucleus

Caption: Signaling Pathways of this compound and CpG ODNs.

Quantitative Data Comparison

The following tables summarize the key performance characteristics of this compound (as a representative TLR7 agonist) and CpG oligonucleotides. Data for this compound is extrapolated from studies on other 8-substituted adenine and 8-oxoadenine derivatives.

Table 1: In Vitro Immunostimulatory Activity

ParameterThis compound (TLR7 Agonist)CpG Oligonucleotides (TLR9 Agonist)
Target Receptor TLR7TLR9
Primary Responding Cells (Human) Plasmacytoid Dendritic Cells (pDCs), B cellsPlasmacytoid Dendritic Cells (pDCs), B cells
Key Cytokine Induction High levels of Type I IFN (IFN-α), moderate pro-inflammatory cytokines (TNF-α, IL-6).Strong induction of Th1-polarizing cytokines (IL-12, IFN-γ), pro-inflammatory cytokines (TNF-α, IL-6).
B Cell Activation Proliferation, differentiation, and antibody production.Potent inducer of B cell proliferation, differentiation, and antibody production.
Dendritic Cell Maturation Upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC molecules.Upregulation of co-stimulatory molecules (CD80, CD86, CD40) and MHC molecules.

Table 2: In Vivo Performance Characteristics

ParameterThis compound (TLR7 Agonist)CpG Oligonucleotides (TLR9 Agonist)
Adjuvant Activity Potent adjuvant for humoral and cellular immunity.Widely studied and effective adjuvant, promoting Th1-biased immune responses.
Antitumor Efficacy Demonstrated antitumor effects in preclinical models, often in combination therapies.Significant antitumor activity in various preclinical and clinical settings, both as monotherapy and in combination.[5][7][8]
Route of Administration Systemic and local (e.g., intratracheal).Systemic and local (e.g., intratumoral, subcutaneous).
Pharmacokinetics As a small molecule, likely to have a shorter half-life unless formulated for sustained release.Phosphorothioate backbone modification enhances stability and in vivo half-life.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the immunostimulatory activity of TLR agonists.

Protocol 1: Cytokine Profiling in Human PBMCs

This protocol outlines the measurement of cytokine production from human peripheral blood mononuclear cells (PBMCs) following stimulation with a TLR agonist.

G start Isolate PBMCs from healthy donor blood using Ficoll-Paque culture Culture PBMCs at 1x10^6 cells/mL in complete RPMI medium start->culture stimulate Stimulate with TLR agonist (e.g., 1 µM this compound or 1 µM CpG ODN) for 24h culture->stimulate collect Collect supernatant by centrifugation stimulate->collect analyze Analyze cytokine levels using ELISA or multiplex bead array collect->analyze end Quantify cytokine concentrations analyze->end

Caption: Workflow for Cytokine Profiling in PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • 96-well cell culture plates

  • This compound and/or CpG ODN

  • ELISA kits or multiplex bead array kits for desired cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12)

  • Plate reader or flow cytometer

Procedure:

  • Isolate PBMCs from heparinized whole blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI 1640 medium.

  • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Plate 200 µL of the cell suspension per well in a 96-well plate.

  • Add the TLR agonist (this compound or CpG ODN) to the desired final concentration (e.g., 1 µM). Include an unstimulated control (vehicle only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for cytokine analysis.

  • Perform ELISA or a multiplex bead-based assay on the supernatant according to the manufacturer's instructions to quantify the concentration of cytokines.[9][10][11]

Protocol 2: B Cell Proliferation Assay

This protocol describes how to measure the proliferation of purified B cells in response to TLR agonist stimulation using a thymidine (B127349) incorporation assay.

Materials:

  • Purified human B cells (e.g., via negative selection)

  • Complete RPMI 1640 medium

  • 96-well cell culture plates

  • This compound and/or CpG ODN

  • [3H]-thymidine

  • Cell harvester

  • Scintillation counter

Procedure:

  • Isolate B cells from PBMCs using a B cell isolation kit.

  • Resuspend the purified B cells in complete RPMI 1640 medium at a concentration of 2.5 x 10^5 cells/mL.

  • Add 200 µL of the B cell suspension to each well of a 96-well plate.

  • Add the TLR agonist at various concentrations. Include an unstimulated control.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Pulse the cells by adding 1 µCi of [3H]-thymidine to each well for the final 16-18 hours of incubation.

  • Harvest the cells onto filter mats using a cell harvester.

  • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).[12][13]

Protocol 3: In Vivo Antitumor Efficacy Model

This protocol provides a general framework for evaluating the in vivo antitumor activity of TLR agonists in a murine tumor model.

Materials:

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Appropriate mouse strain (e.g., C57BL/6 for B16-F10)

  • This compound and/or CpG ODN formulated in a sterile vehicle (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Inject a known number of tumor cells (e.g., 1 x 10^5 cells) subcutaneously into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, CpG ODN).

  • Administer the treatment as per the desired schedule and route (e.g., intratumoral or intraperitoneal injection every 3 days for 3 doses).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.

  • Monitor the mice for signs of toxicity and overall survival.

  • At the end of the study, tumors can be excised for further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).[6][7][14]

Conclusion

Both this compound (as a TLR7 agonist) and CpG oligonucleotides (as TLR9 agonists) are potent activators of the innate immune system with significant potential as vaccine adjuvants and cancer immunotherapeutics. The choice between these two classes of molecules will depend on the specific application and the desired immune response profile.

  • This compound (and other TLR7 agonists) are particularly effective at inducing a robust type I interferon response, which is crucial for antiviral immunity.

  • CpG oligonucleotides are well-characterized for their ability to drive a strong Th1-biased immune response, making them highly suitable for applications where cellular immunity is critical, such as in cancer immunotherapy and vaccines against intracellular pathogens.

Further head-to-head studies with standardized assays are needed to fully elucidate the comparative efficacy and safety of these promising immunomodulators. The experimental protocols provided in this guide offer a starting point for researchers to conduct such valuable comparative analyses.

References

Validating the Antitumor Effects of 8-Substituted Adenosine Analogs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of preclinical data for 8-Allyloxyadenosine, this guide utilizes data from a closely related and well-studied analog, 8-chloro-adenosine (8-Cl-Ado) , as a surrogate to provide a comparative analysis. Both molecules are 8-substituted adenosine (B11128) analogs, suggesting they may share similar mechanisms of antitumor activity. This guide is intended for researchers, scientists, and drug development professionals.

This comparison guide provides an objective overview of the preclinical antitumor performance of 8-chloro-adenosine against established chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin, with a focus on colorectal cancer models.

Comparative Analysis of In Vitro Cytotoxicity

The in vitro cytotoxic activity of 8-chloro-adenosine, 5-Fluorouracil, and Oxaliplatin has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

Cell LineCancer Type8-chloro-adenosine IC50 (µM)5-Fluorouracil IC50 (µM)Oxaliplatin IC50 (µM)
HCT116Colorectal Carcinoma~1.3-5~23.41~0.13-12
HT29Colorectal AdenocarcinomaNot ReportedNot Reported~0.33-1.9
SW620Colorectal AdenocarcinomaNot ReportedResistant~1.13
LS174TColorectal AdenocarcinomaNot ReportedNot Reported~0.19-0.5
MDA-MB-231Breast Cancer0.52Not ReportedNot Reported
SK-BR-3Breast Cancer1.4Not ReportedNot Reported
HL-60Promyelocytic Leukemia1.2[1]Not ReportedNot Reported
MGc-803Gastric Mucoid Adenocarcinoma1.8[1]Not ReportedNot Reported
CAKI-1Renal Cell Carcinoma2Not ReportedNot Reported
RXF-393Renal Cell Carcinoma36Not ReportedNot Reported

Preclinical In Vivo Efficacy

The antitumor effects of 8-chloro-adenosine and standard-of-care agents have been assessed in mouse xenograft models, providing insights into their in vivo therapeutic potential.

DrugCancer ModelDosing RegimenTumor Growth InhibitionReference
8-chloro-adenosineHCT116 Colorectal Xenograft50 mg/kg, i.p., twice weekly for 4 weeks50%[2][3][4]
5-FluorouracilSW620 Colorectal XenograftNot specifiedLittle effect alone; 57% with d-Ino[5]
OxaliplatinHCT116 Colorectal Xenograft2 mg/kg, i.p., daily for 13 daysEffective inhibition[6]
OxaliplatinHCT116 Colorectal Xenograft7.5 mg/kg, i.p., twice weeklyNotable anticancer effects[5]

Mechanism of Action of 8-chloro-adenosine

8-chloro-adenosine exerts its antitumor effects through a multi-faceted mechanism, primarily by disrupting cellular energy metabolism and macromolecular synthesis.[7][8] As a prodrug, it is intracellularly converted to its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[8]

The accumulation of 8-Cl-ATP leads to:

  • ATP Depletion: The conversion process consumes cellular ATP, leading to a significant drop in intracellular ATP levels.[7][9]

  • AMPK Activation: The resulting increase in the AMP:ATP ratio activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7]

  • Inhibition of RNA Synthesis: 8-Cl-ATP competes with endogenous ATP for incorporation into RNA, leading to premature chain termination and a global inhibition of RNA synthesis.[8][10]

  • Induction of Cell Death: Depending on the cellular context, the energetic stress and inhibition of RNA synthesis can trigger apoptosis or autophagic cell death.[2][7][11]

Below is a diagram illustrating the proposed signaling pathway of 8-chloro-adenosine.

G cluster_cell Cancer Cell 8_Cl_Ado 8-chloro-adenosine 8_Cl_ATP 8-chloro-ATP 8_Cl_Ado->8_Cl_ATP Phosphorylation ATP_Depletion ATP Depletion 8_Cl_ATP->ATP_Depletion RNA_Polymerase RNA Polymerase 8_Cl_ATP->RNA_Polymerase Incorporation AMPK AMPK ATP_Depletion->AMPK Activates Cell_Death Apoptosis / Autophagy AMPK->Cell_Death RNA_Synthesis_Inhibition RNA Synthesis Inhibition RNA_Polymerase->RNA_Synthesis_Inhibition RNA_Synthesis_Inhibition->Cell_Death

Signaling Pathway of 8-chloro-adenosine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the test compounds (e.g., 8-chloro-adenosine, 5-FU, Oxaliplatin) for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at a specific concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Binding Buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.

In Vivo Xenograft Study
  • Cell Implantation: Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or NOD/SCID).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 8-chloro-adenosine at 50 mg/kg) via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., weekly) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group, and the percentage of tumor growth inhibition is calculated at the end of the study.

The following diagram illustrates a typical workflow for a preclinical in vivo study.

G Cell_Culture Cancer Cell Culture (e.g., HCT116) Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Treatment Administration (Drug vs. Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Histology, Biomarkers Monitoring->Endpoint

Experimental Workflow for In Vivo Xenograft Model.

References

Cross-Validation of 8-Allyloxyadenosine's Mechanism of Action: A Comparative Guide to TLR7/8 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 8-Allyloxyadenosine and other Toll-like receptor 7 and 8 (TLR7/8) agonists. Due to the limited availability of public data on this compound, this guide uses the well-characterized TLR7/8 agonists, R848 (Resiquimod) and Imiquimod, as primary comparators to elucidate the expected mechanistic pathways and experimental outcomes.

Mechanism of Action: TLR7/8 Agonism

This compound is presumed to act as a TLR7/8 agonist, a class of synthetic immune-potentiating molecules. TLR7 and TLR8 are endosomal pattern recognition receptors that play a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[1] Activation of these receptors triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and type I interferons, ultimately modulating the adaptive immune response.[2]

The primary signaling pathway initiated by TLR7/8 agonists is the MyD88-dependent pathway. This pathway involves the recruitment of the adaptor protein MyD88, which in turn activates a series of downstream molecules, including interleukin-1 receptor-associated kinases (IRAKs) and tumor necrosis factor receptor-associated factor 6 (TRAF6). This cascade culminates in the activation of key transcription factors, namely nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs), which drive the expression of various immune-related genes.[3]

Performance Comparison of TLR7/8 Agonists

Table 1: Comparative TLR7 and TLR8 Activation by Synthetic Agonists

CompoundClassHuman TLR7 EC50 (µM)Human TLR8 EC50 (µM)
Compound 1Imidazoquinoline>101.1 (0.8-1.5)
Compound 2Imidazoquinoline4.4 (3.1-6.4)0.5 (0.4-0.6)
Compound 4Oxoadenine0.004 (0.003-0.006)10.3 (7.2-14.7)
Compound 6Oxoadenine0.004 (0.003-0.005)1.9 (1.4-2.6)
R848 (Resiquimod)Imidazoquinoline~0.1-1~0.1-1

*EC50 (Half-maximal effective concentration) values represent the concentration of a compound at which it induces a response halfway between the baseline and maximum response. Data for compounds 1, 2, 4, and 6 are from a study evaluating novel synthetic TLR7/8 agonists. The EC50 for R848 is an approximate value based on multiple studies.

Table 2: Comparative Cytokine Induction Profile of TLR7/8 Agonists

CytokineR848 (Resiquimod)Imiquimod
IFN-α HighModerate
TNF-α HighModerate
IL-6 HighModerate
IL-12 HighModerate

*This table provides a qualitative comparison of the cytokine induction profiles of R848 and Imiquimod based on their known activities as potent inducers of these cytokines. The magnitude of induction can vary depending on the cell type and experimental conditions.

Experimental Protocols

To cross-validate the mechanism of action of this compound, the following experimental protocols are recommended:

TLR7/8 Activation Assay using HEK-Blue™ Reporter Cells

This assay quantitatively measures the activation of TLR7 and TLR8 by a test compound. HEK-Blue™ cells are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. Upon TLR activation, the SEAP gene is expressed, and its activity can be measured colorimetrically.

Materials:

  • HEK-Blue™ hTLR7 and hTLR8 cells (InvivoGen)

  • HEK-Blue™ Detection medium (InvivoGen)

  • Test compound (this compound) and positive controls (R848, Imiquimod)

  • 96-well plates

  • Spectrophotometer (620-655 nm)

Protocol:

  • Cell Preparation: Culture HEK-Blue™ hTLR7 and hTLR8 cells according to the manufacturer's instructions. On the day of the assay, prepare a cell suspension at a concentration of 280,000 cells/mL in HEK-Blue™ Detection medium.

  • Assay Plate Preparation: Add 20 µL of the test compound at various concentrations (serially diluted) to the wells of a 96-well plate. Include wells with a positive control (e.g., R848) and a negative control (vehicle).

  • Cell Seeding: Add 180 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • Measurement: Measure the absorbance of the supernatant at 620-655 nm using a spectrophotometer. The intensity of the color change is proportional to the level of TLR activation.

  • Data Analysis: Plot the absorbance values against the compound concentrations to generate a dose-response curve and determine the EC50 value.

Cytokine Profiling using Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol quantifies the production of specific cytokines (e.g., IFN-α, TNF-α, IL-6) by immune cells in response to TLR agonist stimulation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI 1640 medium supplemented with 10% FBS and antibiotics

  • Test compound (this compound) and positive controls (R848, Imiquimod)

  • LPS (lipopolysaccharide) as a positive control for cytokine induction

  • 96-well cell culture plates

  • Human IFN-α, TNF-α, and IL-6 ELISA kits (e.g., from BD Biosciences, R&D Systems)

  • ELISA plate reader

Protocol:

  • Cell Culture: Isolate PBMCs from healthy donor blood. Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI 1640 medium.

  • Stimulation: Treat the cells with various concentrations of the test compound, positive controls, or vehicle for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions. This typically involves the following steps:

    • Coating the ELISA plate with a capture antibody.

    • Blocking non-specific binding sites.

    • Adding the cell culture supernatants and standards.

    • Adding a biotinylated detection antibody.

    • Adding a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Generate a standard curve for each cytokine and use it to determine the concentration of the cytokine in each sample.

Visualizations

Signaling Pathway of TLR7/8 Agonists

TLR7_8_Signaling cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 recruits Agonist This compound (or other agonist) Agonist->TLR7_8 binds IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRFs_activation IRF Activation TRAF6->IRFs_activation Gene_Expression Gene Expression NFkB_activation->Gene_Expression IRFs_activation->Gene_Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) Gene_Expression->Cytokines Interferons Type I Interferons (IFN-α) Gene_Expression->Interferons

Caption: MyD88-dependent signaling pathway activated by TLR7/8 agonists.

Experimental Workflow for TLR7/8 Agonist Characterization

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_comparison Comparative Analysis start Start: This compound reporter_assay HEK-Blue TLR7/8 Reporter Assay start->reporter_assay pbmc_culture PBMC Culture & Stimulation start->pbmc_culture data_analysis Data Analysis: EC50 & Cytokine Profile reporter_assay->data_analysis elisa Cytokine ELISA (IFN-α, TNF-α, IL-6) pbmc_culture->elisa elisa->data_analysis comparison Compare with R848 & Imiquimod data_analysis->comparison conclusion Conclusion: Validate Mechanism of Action comparison->conclusion

Caption: Workflow for the in vitro characterization of a TLR7/8 agonist.

References

Lack of Publicly Available Data on 8-Allyloxyadenosine Precludes Direct Reproducibility and Validation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a critical assessment of published data is paramount for advancing scientific research. However, a comprehensive review of publicly available scientific literature and patent databases reveals a significant absence of peer-reviewed studies on the synthesis, biological activity, and validation of 8-Allyloxyadenosine.

While this adenosine (B11128) analogue is available from commercial chemical suppliers, who suggest it may act as a smooth muscle vasodilator or have applications in cancer research, these claims are not substantiated by accessible, validated, and reproducible experimental data in the scientific literature. This lack of primary data makes it impossible to conduct a direct comparison and validation of published findings for this compound as per the user's request.

In light of this, this guide will instead provide a comparative analysis of a closely related and well-studied class of compounds: 8-oxoadenine derivatives , which are potent Toll-like receptor 7 (TLR7) and 8 (TLR8) agonists. This information is intended to provide a valuable resource for researchers interested in the structure-activity relationships of 8-substituted adenine (B156593) compounds.

Comparison of 8-Oxoadenine Derivatives as TLR7/8 Agonists

Research into 8-oxoadenine derivatives has identified key structural features that modulate their potency and selectivity as TLR7 and TLR8 agonists. These receptors are crucial components of the innate immune system, and their activation can lead to potent anti-viral and anti-tumor responses.

Quantitative Data on TLR7/8 Agonist Activity

The following table summarizes the in vitro activity of a series of 8-oxoadenine derivatives, highlighting their potency in activating human TLR7 and TLR8, and their ability to induce the production of key cytokines, Interferon-alpha (IFNα) and Tumor Necrosis Factor-alpha (TNFα), in human peripheral blood mononuclear cells (PBMCs).

Compound (Structure)Linker Length (n)hTLR7 EC50 (µM)hTLR8 EC50 (µM)IFNα Induction EC50 (µM)TNFα Induction EC50 (µM)Reference
1 (4-piperidinylalkyl)0>10>10>10>10[1]
2 (4-piperidinylalkyl)11.22.50.81.5[1]
3 (4-piperidinylalkyl)20.30.50.20.4[1]
4 (4-piperidinylalkyl)30.10.20.080.15[1]
5 (4-piperidinylalkyl)40.050.10.040.08[1]
SM-360320 (2-butoxy-8-hydroxyadenine derivative)N/A0.14>100.14N/A[2]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Determination of TLR7 and TLR8 Agonist Activity: The potency of the compounds as TLR7 and TLR8 agonists was determined using HEK293 cells stably co-transfected with the human TLR7 or TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of an NF-κB response element. Activation of the TLR pathway leads to the activation of NF-κB and subsequent expression and secretion of SEAP. The activity of SEAP in the cell supernatant is measured colorimetrically.

Cytokine Induction Assays: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. The cells were then incubated with varying concentrations of the test compounds for 24 hours. The concentration of IFNα and TNFα in the cell culture supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for TLR7/8 activation and a typical experimental workflow for evaluating the activity of TLR7/8 agonists.

TLR7_Signaling_Pathway TLR7/8 Signaling Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7_8 TLR7/8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IRF7 IRF7 TRAF6->IRF7 IKK_complex IKK complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Cytokine_Genes Pro-inflammatory Cytokine Genes NF_kB->Cytokine_Genes IFN_Genes Type I IFN Genes IRF7->IFN_Genes Experimental_Workflow Experimental Workflow for TLR7/8 Agonist Evaluation cluster_compound_prep Compound Preparation cluster_in_vitro_assays In Vitro Assays cluster_data_analysis Data Analysis Synthesis Synthesis of 8-Oxoadenine Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Stock_Solution Preparation of Stock Solutions Purification->Stock_Solution TLR_Assay TLR7/8 Reporter Assay (HEK293 cells) Stock_Solution->TLR_Assay Cytokine_Assay Cytokine Induction Assay (ELISA for IFNα, TNFα) Stock_Solution->Cytokine_Assay EC50_Calculation EC50 Value Calculation TLR_Assay->EC50_Calculation PBMC_Isolation PBMC Isolation from Healthy Donors PBMC_Isolation->Cytokine_Assay Cytokine_Assay->EC50_Calculation SAR_Analysis Structure-Activity Relationship Analysis EC50_Calculation->SAR_Analysis

References

A comparative study of the cytokine profiles induced by different TLR7/8 agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cytokine Profiles Induced by TLR7/8 Agonists

Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are key players in the innate immune system, recognizing single-stranded RNA viruses and triggering potent immune responses.[1][2] Synthetic agonists for these receptors are of significant interest as vaccine adjuvants and immunotherapies for cancer and infectious diseases.[3][4] However, the specific immune response elicited can differ substantially depending on whether TLR7, TLR8, or both are activated. This guide provides a comparative analysis of the cytokine profiles induced by different classes of TLR7/8 agonists, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.

Differentiating TLR7 and TLR8 Activation

TLR7 and TLR8 have distinct expression patterns and signaling outcomes. TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, and its activation is characterized by a robust production of type I interferons (IFN), particularly IFN-α.[5][6] In contrast, human TLR8 is primarily found in myeloid cells such as monocytes, neutrophils, and myeloid dendritic cells (mDCs).[5] TLR8 activation drives a strong pro-inflammatory response, leading to the production of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and IL-1β, which are crucial for a T helper 1 (Th1) polarizing immune response.[5][7] Dual TLR7/8 agonists stimulate both receptors, resulting in a broad immune response encompassing both type I IFNs and pro-inflammatory cytokines.[5]

Comparative Cytokine Profiles

The selection of a TLR agonist should be guided by the desired cytokine milieu. The following table summarizes typical cytokine profiles induced by selective TLR7, selective TLR8, and dual TLR7/8 agonists in human peripheral blood mononuclear cells (PBMCs).

CytokineSelective TLR7 Agonists (e.g., Imiquimod, Gardiquimod)Selective TLR8 Agonists (e.g., VTX-294)Dual TLR7/8 Agonists (e.g., Resiquimod (B1680535) R848)
IFN-α HighLow / NegligibleHigh
TNF-α ModerateHighHigh
IL-12 ModerateHighHigh
IL-6 ModerateHighHigh
IL-1β Low / ModerateHighModerate / High
IFN-γ ModerateModerateHigh
IL-10 LowModerateModerate

Note: The magnitude of cytokine induction is relative and can vary based on the specific agonist, its concentration, and the experimental conditions.

Studies have shown that TLR8 agonists are more potent than TLR7 agonists at inducing pro-inflammatory cytokines and chemokines, such as TNF-α and IL-12, from human PBMCs.[7][8] Conversely, TLR7-selective agonists are more effective at inducing IFN-α and IFN-regulated chemokines.[7][9] For instance, a direct comparison between the selective TLR8 agonist VTX-294 and the dual TLR7/8 agonist Resiquimod (R848) in human neonatal blood revealed that VTX-294 induced significantly higher levels of TNF-α, IL-1β, IL-10, IL-6, and IL-12p40 at the same concentration.[5] Resiquimod is generally more potent at inducing a broader range of cytokines than Imiquimod.[10][11]

Signaling Pathways and Experimental Workflow

Activation of TLR7 and TLR8 initiates a downstream signaling cascade that is crucial for the production of cytokines and interferons.

TLR_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ssRNA ssRNA / Agonist TLR7_8 TLR7 / TLR8 ssRNA->TLR7_8 MyD88 MyD88 TLR7_8->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 TRAF6_cyt IKK_complex IKK Complex I_kappa_B IκB IKK_complex->I_kappa_B phosphorylates NF_kappa_B NF-κB I_kappa_B->NF_kappa_B releases NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc translocation IRF7 IRF7 IRF7_nuc IRF7 IRF7->IRF7_nuc translocation TRAF6_cyt->IKK_complex TRAF6_cyt->IRF7 Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-12) NF_kappa_B_nuc->Proinflammatory_Cytokines transcription Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF7_nuc->Type_I_IFN transcription

Caption: TLR7/8 signaling via the MyD88-dependent pathway.

The experimental evaluation of cytokine induction by TLR agonists typically follows a standardized workflow.

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Blood_Collection Whole Blood Collection (Heparin/EDTA tube) PBMC_Isolation PBMC Isolation (Ficoll Gradient Centrifugation) Blood_Collection->PBMC_Isolation Cell_Counting Cell Counting & Viability (e.g., Trypan Blue) PBMC_Isolation->Cell_Counting Cell_Culture Cell Seeding (e.g., 2 x 10^6 cells/mL) Cell_Counting->Cell_Culture Stimulation Stimulation with TLR7/8 Agonists Cell_Culture->Stimulation Incubation Incubation (e.g., 16-48 hours, 37°C, 5% CO2) Stimulation->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cytokine_Measurement Cytokine Measurement (ELISA, Luminex, CBA) Supernatant_Collection->Cytokine_Measurement Data_Analysis Data Analysis Cytokine_Measurement->Data_Analysis

Caption: Workflow for cytokine profiling in PBMCs.

Experimental Protocols

A reliable comparison of TLR agonist activity requires standardized experimental procedures. Below is a representative protocol for stimulating human PBMCs and measuring cytokine production.

1. Isolation of Human PBMCs [12][13]

  • Dilute whole blood collected in heparin or EDTA tubes with an equal volume of Phosphate-Buffered Saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque density gradient medium.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Aspirate the layer of mononuclear cells (the "buffy coat").

  • Wash the isolated PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

  • Resuspend the final cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin).

  • Perform a cell count and assess viability using Trypan Blue exclusion.

2. Cell Stimulation [12]

  • Adjust the PBMC concentration to 2 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate the cells in a 96-well tissue culture plate.

  • Add the desired concentrations of TLR7/8 agonists (e.g., Imiquimod, Resiquimod, Gardiquimod) to the appropriate wells. Include an unstimulated control (vehicle only).

  • Incubate the plate for 16 to 48 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the specific cytokine being measured.[12]

3. Cytokine Measurement [14][15]

  • After incubation, centrifuge the plate to pellet the cells.

  • Carefully collect the culture supernatants.

  • Measure the concentration of cytokines (e.g., IFN-α, TNF-α, IL-6, IL-12) in the supernatants using a suitable immunoassay, such as:

    • ELISA (Enzyme-Linked Immunosorbent Assay): A standard method for quantifying a single cytokine.[16]

    • Multiplex Bead Array (e.g., Luminex): Allows for the simultaneous measurement of multiple cytokines from a small sample volume.[15]

    • Cytometric Bead Array (CBA): A flow cytometry-based method for multiplexed cytokine analysis.

Conclusion

The choice between a selective TLR7, a selective TLR8, or a dual TLR7/8 agonist depends critically on the desired immunological outcome. For applications requiring a strong type I interferon response, such as antiviral therapies, a selective TLR7 agonist like Gardiquimod may be preferable.[16] For indications where a robust Th1-polarizing pro-inflammatory response is needed, such as in cancer immunotherapy to activate myeloid cells, a selective TLR8 agonist could be more effective.[5] Dual TLR7/8 agonists like Resiquimod offer a broad-spectrum immune activation by inducing both IFN-α and a suite of pro-inflammatory cytokines, making them potent vaccine adjuvants.[10][17] Researchers must carefully consider the target cell population and the intended cytokine profile when designing experiments and selecting an appropriate agonist.

References

Benchmarking the performance of 8-Allyloxyadenosine against industry-standard adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of vaccine and immunotherapy development, the selection of an appropriate adjuvant is critical to potentiating antigen-specific immune responses. This guide provides a comparative analysis of 8-Allyloxyadenosine, a novel Toll-like receptor 7 (TLR7) agonist, against established industry-standard adjuvants.

Disclaimer: Direct comparative experimental data for this compound is limited in publicly available literature. Therefore, this guide utilizes data from closely related 8-oxoadenine derivatives, which are also TLR7/TLR8 agonists, as a proxy to provide a performance benchmark. This approach is based on the shared mechanism of action and structural similarities.

Executive Summary

This compound, as an 8-oxoadenine derivative, is anticipated to function as a potent TLR7 agonist, driving a robust Th1-biased immune response. This characteristic positions it as a promising candidate for vaccines against intracellular pathogens and for cancer immunotherapy, where a strong cellular immune response is desirable. In contrast, traditional adjuvants like aluminum salts (Alum) predominantly induce a Th2-biased humoral response. Other modern adjuvants, such as MF59 and CpG 1018, offer mixed or potent Th1-polarizing effects, respectively. This guide will delve into the mechanistic differences and present available performance data to aid in the rational selection of adjuvants for specific therapeutic applications.

Performance Comparison: 8-Oxoadenine Derivatives vs. Standard Adjuvants

The following tables summarize quantitative data from preclinical studies comparing the performance of 8-oxoadenine derivatives (as a proxy for this compound) and other TLR7/8 agonists with industry-standard adjuvants.

Table 1: Humoral Immune Response

AdjuvantAntigenModelKey Findings
8-Oxoadenine Derivative CRM197Porcine~800-fold increase in antigen-specific antibody titers compared to antigen alone.[1]
Alum MUC1 GlycopeptideMurine~2-fold increase in anti-MUC1 IgG antibody titer compared to antigen alone.[2]
MF59 H5N1 InfluenzaMurineInduced higher levels of antigen-specific antibody production compared to Alum.
CpG ODN HBsAgMurineSuperior to a TLR7/8 agonist (R-848) in augmenting humoral immune responses.

Table 2: Cellular Immune Response

AdjuvantAntigenModelKey Findings
8-Oxoadenine Derivative CRM197Porcine13-fold increase in the percentage of antigen-specific CD8+ T cells over antigen alone.[1]
Alum MUC1 GlycopeptideMurinePrimarily stimulates a Th2-biased immune response with weak cellular immunity.[2]
MF59 InfluenzaRhesus MacaquesTriggered the release of Th1 cytokines IFN-γ and IL-2.[3]
CpG ODN HBsAgMurineSuperior to a TLR7/8 agonist (R-848) in augmenting cell-mediated immune responses.

Table 3: Cytokine Profile

AdjuvantModelKey Cytokines Induced
8-Oxoadenine Derivative Human PBMCsPotent induction of IFN-α and TNF-α.
Alum MurinePredominantly induces Th2-type cytokines (e.g., IL-4, IL-5).
MF59 MurineInduces a mix of Th1 (IFN-γ, IL-2) and Th2 (IL-5, IL-6) cytokines.[3]
CpG ODN MurineStrong induction of Th1-polarizing cytokines like IL-12.

Signaling Pathways and Mechanisms of Action

Adjuvants exert their effects by activating innate immune signaling pathways, leading to the priming of adaptive immunity.

This compound (via TLR7) Signaling Pathway

As a TLR7 agonist, this compound is expected to be recognized by TLR7 within the endosomes of antigen-presenting cells (APCs), such as dendritic cells (DCs). This recognition triggers a signaling cascade that results in the production of pro-inflammatory cytokines and Type I interferons, leading to a Th1-polarized immune response.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm This compound This compound TLR7 TLR7 This compound->TLR7 MyD88 MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 activates NFkB NF-κB IKK_complex->NFkB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines induces Type_I_IFN Type I IFN (IFN-α/β) IRF7->Type_I_IFN induces

Caption: TLR7 signaling cascade initiated by this compound.

Comparative Mechanisms of Action

Adjuvant_Mechanisms This compound This compound TLR7_activation TLR7 Activation This compound->TLR7_activation Alum Alum NLRP3_inflammasome NLRP3 Inflammasome Activation Alum->NLRP3_inflammasome Antigen_depot Antigen Depot Formation Alum->Antigen_depot MF59 MF59 APC_recruitment APC Recruitment & Maturation MF59->APC_recruitment CpG_ODN CpG ODN TLR9_activation TLR9 Activation CpG_ODN->TLR9_activation Th1_response Th1 Response (Cellular Immunity) TLR7_activation->Th1_response Th2_response Th2 Response (Humoral Immunity) NLRP3_inflammasome->Th2_response Antigen_depot->Th2_response APC_recruitment->Th1_response APC_recruitment->Th2_response TLR9_activation->Th1_response

Caption: Simplified mechanisms of action for different adjuvants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of adjuvant performance. Below are representative protocols for key experiments.

In Vivo Immunogenicity Study in Mice

This protocol outlines a general procedure for comparing the immunogenicity of a vaccine formulated with this compound versus a standard adjuvant like Alum.

  • Animal Model: 6-8 week old female BALB/c mice (n=5-10 per group).

  • Vaccine Formulations:

    • Group 1: Antigen alone in PBS.

    • Group 2: Antigen + this compound (dose to be determined by dose-ranging studies).

    • Group 3: Antigen + Alum (e.g., Alhydrogel®).

  • Immunization Schedule: Mice are immunized subcutaneously (s.c.) or intramuscularly (i.m.) on day 0 and boosted on day 21.

  • Sample Collection: Blood samples are collected via retro-orbital or tail bleed on days 0 (pre-immune), 20, and 35. Spleens are harvested at the end of the study (e.g., day 35) for cellular assays.

  • Antibody Titer Determination (ELISA):

    • Coat 96-well plates with the antigen.

    • Block with a suitable blocking buffer (e.g., 5% non-fat milk in PBS-T).

    • Add serially diluted mouse sera and incubate.

    • Wash and add HRP-conjugated anti-mouse IgG, IgG1, and IgG2a/c secondary antibodies.

    • Develop with a substrate (e.g., TMB) and measure absorbance at 450 nm. Titers are determined as the reciprocal of the highest dilution giving an absorbance value above a pre-determined cut-off.

  • T-cell Response Analysis (ELISpot and Intracellular Cytokine Staining):

    • Isolate splenocytes from immunized mice.

    • For ELISpot, add splenocytes to plates coated with anti-IFN-γ or anti-IL-4 antibodies and stimulate with the antigen. The number of spot-forming cells represents the frequency of antigen-specific cytokine-secreting cells.

    • For ICS, stimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-4). Analyze by flow cytometry.

Experimental Workflow for Adjuvant Comparison

Experimental_Workflow cluster_assays Immune Response Assays start Start: Vaccine Formulation immunization Animal Immunization (e.g., Mice, Day 0 & 21) start->immunization sample_collection Sample Collection (Serum, Spleen) immunization->sample_collection elisa ELISA (Antibody Titers: IgG, IgG1, IgG2a) sample_collection->elisa elispot ELISpot (Cytokine-secreting cells: IFN-γ, IL-4) sample_collection->elispot ics Intracellular Cytokine Staining (Flow Cytometry) sample_collection->ics data_analysis Data Analysis & Comparison elisa->data_analysis elispot->data_analysis ics->data_analysis conclusion Conclusion: Adjuvant Performance data_analysis->conclusion

Caption: Workflow for in vivo adjuvant performance evaluation.

Conclusion

This compound, as a representative of the 8-oxoadenine class of TLR7 agonists, holds significant promise as a vaccine adjuvant, particularly for applications requiring a robust Th1-biased cellular immune response. While direct comparative data is still emerging, evidence from related compounds suggests a potential for superior induction of CD8+ T-cell responses and a different cytokine profile compared to traditional adjuvants like Alum. The choice of adjuvant will ultimately depend on the specific requirements of the vaccine or immunotherapy, including the nature of the antigen, the target pathogen or disease, and the desired type of immune response. Further head-to-head studies are warranted to fully elucidate the performance profile of this compound and its potential to advance the development of next-generation vaccines.

References

Safety Operating Guide

Safe Disposal of 8-Allyloxyadenosine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of 8-Allyloxyadenosine, an adenosine (B11128) analog. Due to the limited availability of specific safety and toxicity data for this compound, a conservative approach is essential, treating it as a potentially hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

The toxicological properties of this compound have not been extensively studied. Therefore, it is crucial to handle this compound with care to avoid potential exposure. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Recommended Personal Protective Equipment (PPE):

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or chemical splash goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoes.A fully buttoned lab coat is essential to protect the body and clothing from potential spills.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Inspect gloves for any defects before use. Remove and dispose of contaminated gloves immediately in a designated waste container. Thoroughly wash hands after removing gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.Recommended when handling the compound as a powder outside of a chemical fume hood or in situations with inadequate ventilation.

II. Step-by-Step Disposal Procedure

All materials contaminated with this compound, including unused compound, solutions, and contaminated labware, must be treated as chemical waste.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash or other incompatible waste streams.

    • Solid Waste: Collect dry this compound powder and any contaminated disposable items (e.g., weigh paper, pipette tips, gloves) in a designated solid chemical waste container.

    • Liquid Waste: If this compound is in a solution, collect it in a designated liquid chemical waste container that is compatible with the solvent used.

  • Waste Container Selection and Labeling:

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-on cap.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.

    • Include the concentration (if in solution) and an estimated quantity.

    • Affix a hazardous waste tag as required by your institution's Environmental Health and Safety (EHS) department.

  • Waste Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Provide secondary containment for the waste container to prevent spills.

  • Request for Waste Pickup:

    • Once the container is full or you no longer generate this waste stream, submit a chemical waste pickup request to your institution's EHS department.

    • Do not dispose of this compound down the drain or in the regular trash.

III. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.

  • Wear Appropriate PPE: Before cleaning, ensure you are wearing the recommended personal protective equipment.

  • Contain the Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads). Avoid generating dust if the spill involves solid material.

  • Collect Waste: Place the contaminated absorbent material and any other cleanup debris into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminate. All materials used for cleanup must also be disposed of as hazardous waste.

IV. Adenosine Receptor Signaling Pathway

This compound, as an adenosine analog, is expected to interact with adenosine receptors. The following diagram illustrates the general signaling pathways activated by adenosine receptor subtypes.

AdenosineSignaling cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effectors cluster_second_messenger Second Messengers cluster_response Cellular Response A1 A1 Gi Gαi/o A1->Gi A2A A2A Gs Gαs A2A->Gs A2B A2B A2B->Gs A3 A3 A3->Gi Gq Gαq A3->Gq AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP_dec ↓ cAMP AC->cAMP_dec cAMP_inc ↑ cAMP AC->cAMP_inc IP3_DAG ↑ IP3, DAG PLC->IP3_DAG Response1 Various Cellular Responses cAMP_dec->Response1 Response2 Various Cellular Responses cAMP_inc->Response2 Response3 Various Cellular Responses IP3_DAG->Response3

Caption: General adenosine receptor signaling pathways.

Personal protective equipment for handling 8-Allyloxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 8-Allyloxyadenosine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar adenosine (B11128) analogues and should be implemented to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, it is prudent to treat it with the same level of caution as related adenosine compounds. Potential hazards include irritation to the skin, eyes, and respiratory tract. Some analogues are also considered flammable. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (e.g., Nitrile)Follow manufacturer's specifications for chemical compatibility.
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is a risk.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Body Laboratory coatStandard lab coat.
Respiratory Use in a well-ventilated area. A respirator may be required for fine dust or aerosols.Follow institutional guidelines.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly. Do not eat, drink, or smoke in the handling area.[1]

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Prevent the formation of dust and aerosols.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound.

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, such as a freezer or refrigerator.[1][2]

  • Keep away from incompatible materials like strong oxidizing and reducing agents.[1]

Table 2: Storage and Incompatibility

ParameterRecommendation
Storage Temperature Freezer or refrigerated.
Container Tightly sealed, clearly labeled.
Incompatible Materials Strong oxidizing agents, strong reducing agents.[1]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][2]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2]
Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[1][2]
Ingestion Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, labeled, and sealed container. This includes unused product, contaminated PPE (gloves, etc.), and any cleaning materials.

2. Disposal Method:

  • Dispose of the chemical waste through an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh/Measure This compound B->C D Perform Experiment C->D E Clean Work Area D->E G Segregate Waste D->G F Store Compound E->F H Dispose via Approved Vendor G->H

Caption: Workflow for Safe Handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。